molecular formula C30H52N7O17P3S B15549975 3-Methyloctanoyl-CoA

3-Methyloctanoyl-CoA

Katalognummer: B15549975
Molekulargewicht: 907.8 g/mol
InChI-Schlüssel: YCBQULMAJMRSRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyloctanoyl-CoA is a useful research compound. Its molecular formula is C30H52N7O17P3S and its molecular weight is 907.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C30H52N7O17P3S

Molekulargewicht

907.8 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methyloctanethioate

InChI

InChI=1S/C30H52N7O17P3S/c1-5-6-7-8-18(2)13-21(39)58-12-11-32-20(38)9-10-33-28(42)25(41)30(3,4)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h16-19,23-25,29,40-41H,5-15H2,1-4H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)

InChI-Schlüssel

YCBQULMAJMRSRN-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Biological Role and Metabolism of 3-Methyloctanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological role of 3-Methyloctanoyl-CoA in fatty acid metabolism. As a 3-methyl-branched fatty acyl-CoA, its catabolism deviates from the standard β-oxidation pathway, necessitating an initial α-oxidation step. This document details the enzymatic reactions, subcellular localization, and regulatory aspects of this metabolic route. Particular focus is given to the key enzymes involved: phytanoyl-CoA 2-hydroxylase (PHYH) and 2-hydroxyphytanoyl-CoA lyase (HACL1). Furthermore, this guide summarizes the available data on enzyme kinetics and substrate specificity, provides detailed experimental protocols for the study of this pathway, and includes visualizations of the metabolic and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Challenge of Branched-Chain Fatty Acid Metabolism

Fatty acid metabolism is a cornerstone of cellular energy homeostasis. While the β-oxidation of straight-chain fatty acids is a well-characterized process, the metabolism of branched-chain fatty acids presents unique biochemical challenges. The presence of methyl groups on the carbon chain can sterically hinder the enzymes of β-oxidation. Fatty acids with a methyl group at the β-carbon (C3), such as 3-methyloctanoic acid, cannot be directly processed by acyl-CoA dehydrogenases, the first enzymes of the β-oxidation spiral. Therefore, these molecules must first undergo a preparatory pathway known as α-oxidation to remove the blocking methyl group, allowing the resulting shorter-chain fatty acid to enter the β-oxidation pathway.

This compound is the activated form of 3-methyloctanoic acid and serves as the substrate for the α-oxidation pathway. This process occurs primarily in the peroxisomes and is crucial for the degradation of dietary branched-chain fatty acids and those synthesized endogenously. Dysregulation of this pathway can lead to the accumulation of toxic branched-chain fatty acids, resulting in severe neurological disorders such as Refsum's disease, which is characterized by the accumulation of phytanic acid, a 3-methyl-branched fatty acid.

The Peroxisomal α-Oxidation Pathway of this compound

The metabolic fate of this compound is a multi-step enzymatic process localized within the peroxisomes. This pathway effectively shortens the fatty acid by one carbon, resolving the β-methyl branch and producing a substrate suitable for subsequent β-oxidation.

The key enzymatic steps are as follows:

  • 2-Hydroxylation: The first and rate-limiting step is the hydroxylation of this compound at the α-carbon (C2) to form 2-hydroxy-3-methyloctanoyl-CoA. This reaction is catalyzed by phytanoyl-CoA 2-hydroxylase (PHYH) , an iron and 2-oxoglutarate-dependent dioxygenase.[1]

  • Carbon-Carbon Bond Cleavage: The resulting 2-hydroxy-3-methyloctanoyl-CoA is then cleaved between the C1 and C2 carbons by 2-hydroxyphytanoyl-CoA lyase (HACL1) . This reaction is dependent on thiamine (B1217682) pyrophosphate (TPP) and Mg2+ as cofactors.[2] The products of this cleavage are formyl-CoA and 2-methylheptanal (B49883).

  • Dehydrogenation: The 2-methylheptanal is subsequently oxidized to 2-methylheptanoic acid by an aldehyde dehydrogenase .[3]

  • Activation for β-Oxidation: Finally, 2-methylheptanoic acid is activated to its CoA ester, 2-methylheptanoyl-CoA, which can then be catabolized via the peroxisomal β-oxidation pathway for 2-methyl-branched fatty acids.

alpha_oxidation_pathway cluster_peroxisome Peroxisome This compound This compound 2-Hydroxy-3-methyloctanoyl-CoA 2-Hydroxy-3-methyloctanoyl-CoA This compound->2-Hydroxy-3-methyloctanoyl-CoA Phytanoyl-CoA 2-hydroxylase (PHYH) Fe(II), 2-Oxoglutarate, O2 2-Methylheptanal 2-Methylheptanal 2-Hydroxy-3-methyloctanoyl-CoA->2-Methylheptanal 2-Hydroxyphytanoyl-CoA lyase (HACL1) Thiamine Pyrophosphate, Mg2+ Formyl-CoA Formyl-CoA 2-Hydroxy-3-methyloctanoyl-CoA->Formyl-CoA 2-Methylheptanoic Acid 2-Methylheptanoic Acid 2-Methylheptanal->2-Methylheptanoic Acid Aldehyde Dehydrogenase NAD+ 2-Methylheptanoyl-CoA 2-Methylheptanoyl-CoA 2-Methylheptanoic Acid->2-Methylheptanoyl-CoA Acyl-CoA Synthetase ATP, CoA To Peroxisomal β-Oxidation To Peroxisomal β-Oxidation 2-Methylheptanoyl-CoA->To Peroxisomal β-Oxidation experimental_workflow cluster_synthesis Substrate Synthesis cluster_assay Enzyme Assay cluster_analysis Product Analysis 3-Methyloctanoic Acid 3-Methyloctanoic Acid This compound This compound 3-Methyloctanoic Acid->this compound CDI, CoA Reaction Mixture Reaction Mixture This compound->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation 37°C Reaction Quenching Reaction Quenching Incubation->Reaction Quenching HPLC / GC-MS HPLC / GC-MS Reaction Quenching->HPLC / GC-MS Enzyme (PHYH/HACL1) Enzyme (PHYH/HACL1) Enzyme (PHYH/HACL1)->Reaction Mixture Cofactors Cofactors Cofactors->Reaction Mixture Quantification Quantification HPLC / GC-MS->Quantification Data Interpretation Data Interpretation Quantification->Data Interpretation

References

The Role of Acyl-CoA Intermediates in Leucine Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core intermediates in the mitochondrial catabolism of the branched-chain amino acid leucine (B10760876). While the specific molecule "3-methyloctanoyl-CoA" is not a recognized intermediate in the canonical leucine degradation pathway, this document will focus on the well-established acyl-CoA derivatives that are central to this metabolic process: isovaleryl-CoA, 3-methylcrotonyl-CoA, 3-methylglutaconyl-CoA, and 3-hydroxy-3-methylglutaryl-CoA. We will delve into the enzymatic conversions, associated metabolic disorders, quantitative data from relevant studies, and detailed experimental protocols for their analysis.

Introduction to Leucine Catabolism

Leucine is an essential ketogenic amino acid, meaning its carbon skeleton is catabolized to produce acetyl-CoA and acetoacetate (B1235776), which can be used for fatty acid synthesis or energy production through the Krebs cycle.[1][2][3] This metabolic pathway is crucial for cellular energy homeostasis, particularly during periods of fasting or high energy demand.[1][4] The breakdown of leucine occurs primarily in the mitochondria and involves a series of enzymatic steps that progressively modify its carbon structure.[5][6][7]

Disruptions in this pathway due to genetic defects in the involved enzymes lead to a group of inherited metabolic disorders known as organic acidemias.[5][8] These conditions are characterized by the accumulation of toxic intermediate metabolites, leading to a range of severe clinical manifestations.[8][9]

The Leucine Catabolism Pathway

The catabolism of leucine to its final products, acetyl-CoA and acetoacetate, involves a sequence of enzymatic reactions. The core acyl-CoA intermediates and the enzymes that catalyze their conversion are outlined below.

Pathway Overview

The initial steps of leucine catabolism involve its transamination to α-ketoisocaproate, followed by oxidative decarboxylation to form isovaleryl-CoA.[3][10] From this point, a series of reactions modify the acyl-CoA intermediate, as depicted in the following pathway diagram.

Leucine_Catabolism cluster_enzymes Leucine Leucine aKIC α-Ketoisocaproate Leucine->aKIC BCAT IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA BCKDH MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA IVD MethylglutaconylCoA 3-Methylglutaconyl-CoA MethylcrotonylCoA->MethylglutaconylCoA MCC HMGCoA (S)-3-Hydroxy-3- methylglutaryl-CoA MethylglutaconylCoA->HMGCoA AUH Acetoacetate Acetoacetate HMGCoA->Acetoacetate HMGCL AcetylCoA Acetyl-CoA HMGCoA->AcetylCoA HMGCL BCAT Branched-chain aminotransferase BCKDH Branched-chain α-keto acid dehydrogenase complex IVD Isovaleryl-CoA dehydrogenase MCC 3-Methylcrotonyl-CoA carboxylase AUH 3-Methylglutaconyl-CoA hydratase HMGCL HMG-CoA lyase

Figure 1: The mitochondrial leucine catabolism pathway.
Key Enzymatic Steps and Intermediates

  • Isovaleryl-CoA Dehydrogenase (IVD): This flavoenzyme catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[7] A deficiency in IVD leads to Isovaleric Acidemia (IVA), characterized by the accumulation of isovaleric acid and its derivatives.[5][8][9]

  • 3-Methylcrotonyl-CoA Carboxylase (MCC): A biotin-dependent enzyme that carboxylates 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA.[11][12][13] Defects in MCC cause 3-methylcrotonylglycinuria.[12][13]

  • 3-Methylglutaconyl-CoA Hydratase (AUH): This enzyme hydrates 3-methylglutaconyl-CoA to produce (S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[10][14] Mutations in the AUH gene are responsible for primary 3-methylglutaconic aciduria.[14][15]

  • 3-Hydroxy-3-methylglutaryl-CoA Lyase (HMGCL): HMGCL cleaves HMG-CoA into acetoacetate and acetyl-CoA.[4][16] This is a crucial step in both leucine catabolism and ketogenesis.[4][17] Deficiency of this enzyme results in HMG-CoA lyase deficiency, a severe disorder affecting both pathways.[1][4][16]

Quantitative Data on Leucine Catabolism Intermediates

Quantitative analysis of acyl-CoA esters is essential for diagnosing and monitoring metabolic disorders, as well as for research into metabolic flux. The following table summarizes representative data on the concentrations of these intermediates in various biological contexts. Note: Absolute concentrations can vary significantly based on the sample type, physiological state, and analytical method.

IntermediateOrganism/TissueConditionConcentration (nmol/g tissue or nmol/mg protein)Analytical MethodReference
Acetyl-CoA Rat LiverNormal15 - 60 nmol/g wet weightHPLC[18]
Propionyl-CoA Rat LiverNormal2 - 10 nmol/g wet weightHPLC[18]
Methylmalonyl-CoA Rat LiverNormal~1 nmol/g wet weightHPLC[18]
HMG-CoA Rat LiverNormal1 - 5 nmol/g wet weightHPLC[18]
Various Acyl-CoAs Mouse LiverWild TypeVaries by chain lengthFlow-injection tandem MS[19]

Experimental Protocols

The analysis of acyl-CoA intermediates is challenging due to their low abundance and chemical instability. The following sections detail common methodologies for their extraction and quantification.

Sample Preparation and Extraction of Acyl-CoA Esters

A robust extraction procedure is critical for accurate quantification. The following is a generalized protocol for the extraction of short- and medium-chain acyl-CoAs from tissue samples.

Extraction_Workflow cluster_spe SPE Steps start Start: Frozen Tissue Sample (~100mg) homogenize Homogenize in Methanol:Chloroform (2:1) on ice with internal standards start->homogenize extract Extract Acyl-CoAs homogenize->extract pellet Centrifuge to pellet debris extract->pellet supernatant Collect supernatant extract->supernatant spe Solid Phase Extraction (SPE) with C18 cartridge supernatant->spe condition 1. Condition with Methanol equilibrate 2. Equilibrate with Water load 3. Load supernatant wash1 4. Wash with 2% Formic Acid wash2 5. Wash with Methanol elute 6. Elute with 2% and 5% Ammonium (B1175870) Hydroxide dry Dry eluate under Nitrogen spe->dry reconstitute Reconstitute in 50% Methanol dry->reconstitute analyze Analyze via LC-MS/MS or HPLC reconstitute->analyze

Figure 2: General workflow for acyl-CoA extraction.

This protocol is based on methodologies described for tissue acyl-CoA analysis.[19] Internal standards, such as isotopically labeled acyl-CoAs (e.g., [¹³C₂]acetyl-CoA), should be added at the beginning of the extraction to correct for losses during sample preparation.[19]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a classic method for separating and quantifying acyl-CoA esters.

  • Principle: Acyl-CoA esters are separated on a reverse-phase C18 column based on their hydrophobicity.[18] The Coenzyme A moiety has a strong absorbance at 260 nm, allowing for detection and quantification.[18]

  • Instrumentation: An HPLC system equipped with a UV detector and one or more reverse-phase C18 columns.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used for elution.[18]

  • Quantification: The concentration of each acyl-CoA is determined by comparing its peak area to that of a known amount of an internal standard and a standard curve.[18]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity for the analysis of acyl-CoAs.

  • Principle: Acyl-CoAs are separated by LC and then ionized (typically by electrospray ionization) and detected by a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for each acyl-CoA of interest, a technique known as Multiple Reaction Monitoring (MRM).[19][20] A common fragmentation for acyl-CoAs is the neutral loss of 507 Da from the CoA moiety.[19][20]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Sample Preparation: As described in section 4.1.

  • Data Analysis: The concentration of each acyl-CoA is calculated by comparing the ratio of its peak area to that of a stable isotope-labeled internal standard.[19][21]

Conclusion

The catabolism of leucine is a fundamental metabolic pathway with significant implications for human health. The acyl-CoA intermediates, particularly isovaleryl-CoA, 3-methylcrotonyl-CoA, 3-methylglutaconyl-CoA, and HMG-CoA, are central to this process. Understanding their biochemistry and the consequences of enzymatic defects is crucial for the diagnosis and development of therapies for related organic acidemias. The analytical methods detailed in this guide provide the foundation for further research into the intricate regulation of this pathway and its role in various physiological and pathological states.

References

The Pivotal Role of 3-Methyloctanoyl-CoA in Mitochondrial Bioenergetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondria, the powerhouses of the cell, are central to cellular energy metabolism, primarily through the process of oxidative phosphorylation. The catabolism of fatty acids via β-oxidation is a critical source of reducing equivalents that fuel the electron transport chain. Branched-chain fatty acids, such as 3-methyloctanoic acid, represent a unique class of lipids whose metabolism and impact on mitochondrial bioenergetics are of increasing interest. This technical guide provides an in-depth examination of the function of 3-methyloctanoyl-CoA, the activated form of 3-methyloctanoic acid, within the mitochondrial matrix. We will explore its metabolic pathway, its role as a potential modulator of fatty acid oxidation, and its subsequent effects on mitochondrial respiration, membrane potential, and ATP synthesis. This document consolidates current understanding, presents relevant quantitative data, details key experimental protocols for its study, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction: The Landscape of Mitochondrial Fatty Acid Oxidation

Mitochondrial β-oxidation is a cyclical catabolic process that systematically shortens fatty acyl-CoA molecules, generating acetyl-CoA, NADH, and FADH2.[1][2] These products are indispensable for cellular energy production; acetyl-CoA enters the citric acid cycle, while NADH and FADH2 donate electrons to the electron transport chain (ETC), driving oxidative phosphorylation.[1] The oxidation of straight-chain fatty acids is a well-characterized process. However, the metabolism of branched-chain fatty acids, which possess methyl groups along their acyl chain, follows a more complex route and can significantly influence mitochondrial function.

3-Methyloctanoic acid is a medium-chain fatty acid with a methyl group at the beta-position.[3] Its metabolism is of particular interest as the methyl group sterically hinders the standard β-oxidation machinery, suggesting a unique enzymatic processing pathway and the potential for this molecule and its CoA ester to act as regulators or inhibitors of mitochondrial bioenergetics.

The Metabolic Pathway of this compound

The presence of a methyl group on the third carbon of this compound prevents a standard β-oxidation cycle. While the precise enzymatic steps for the complete oxidation of this compound are not fully elucidated, it is hypothesized to proceed through a modified β-oxidation pathway, potentially involving α-oxidation to remove the methyl group or specialized enzymes that can bypass the steric hindrance.

Based on the metabolism of other branched-chain fatty acids, such as 2-methyloctanoic acid which is oxidized to propionic acid and CO2, it is likely that the catabolism of this compound also yields propionyl-CoA in addition to acetyl-CoA.[4][5] Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

metabolic_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix 3-MOA 3-Methyloctanoic Acid 3-MO-CoA This compound 3-MOA->3-MO-CoA Acyl-CoA Synthetase Modified_Beta_Ox Modified β-Oxidation 3-MO-CoA->Modified_Beta_Ox Acetyl_CoA Acetyl-CoA Modified_Beta_Ox->Acetyl_CoA Propionyl_CoA Propionyl-CoA Modified_Beta_Ox->Propionyl_CoA TCA Citric Acid Cycle Acetyl_CoA->TCA Propionyl_CoA->TCA via Succinyl-CoA ETC Electron Transport Chain TCA->ETC NADH, FADH2 ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP

Figure 1: Proposed metabolic fate of this compound in mitochondria.

Functional Impact on Mitochondrial Bioenergetics

The structural similarity of this compound to known mechanism-based inhibitors of medium-chain acyl-CoA dehydrogenase (MCAD), such as 3-methyleneoctanoyl-CoA and 3-methyl-trans-2-octenoyl-CoA, strongly suggests that it may act as a competitive inhibitor or a poor substrate for this key β-oxidation enzyme.[6] Inhibition of MCAD would lead to a bottleneck in the β-oxidation spiral, with several predictable consequences for mitochondrial bioenergetics.

Inhibition of Mitochondrial Respiration

By impeding the flow of reducing equivalents from fatty acid oxidation, this compound is expected to decrease the rate of mitochondrial oxygen consumption, particularly when mitochondria are energized with fatty acid substrates. This effect would be most pronounced in State 3 respiration (ADP-stimulated), leading to a decrease in the Respiratory Control Ratio (RCR), a key indicator of mitochondrial coupling and health.

Depolarization of Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is generated by the pumping of protons across the inner mitochondrial membrane by the ETC. A reduction in the supply of electrons from β-oxidation due to the inhibitory action of this compound would lead to a decrease in proton pumping and consequently, a depolarization of the mitochondrial membrane.

Reduction in ATP Synthesis

The primary function of oxidative phosphorylation is the synthesis of ATP, which is driven by the proton-motive force generated by the ETC. A decrease in both the electron supply and the mitochondrial membrane potential would inevitably result in a reduced rate of ATP synthesis.

Potential for Uncoupling and Permeability Transition

Accumulation of fatty acyl-CoAs within the mitochondrial matrix has been linked to mitochondrial uncoupling, a process where the proton gradient is dissipated without the production of ATP, often mediated by uncoupling proteins (UCPs).[7][8] Furthermore, high levels of intramitochondrial fatty acyl-CoAs, coupled with other stressors like elevated Ca2+, can sensitize the mitochondria to the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel whose prolonged opening leads to mitochondrial swelling and cell death.[9][10][11]

Quantitative Data Summary

Direct quantitative data for the effects of this compound on mitochondrial bioenergetics is limited in the current literature. However, based on studies of analogous inhibitory acyl-CoA species, a hypothetical quantitative profile can be constructed to guide future experimental design.

ParameterExpected Effect of this compoundRationale
State 3 Respiration (nmol O2/min/mg protein) DecreaseInhibition of acyl-CoA dehydrogenase reduces substrate flux for the ETC.[6]
State 4 Respiration (nmol O2/min/mg protein) No significant change or slight increaseBasal proton leak is less dependent on high rates of substrate oxidation. A slight increase could indicate uncoupling.
Respiratory Control Ratio (RCR) DecreaseA direct consequence of the decrease in State 3 respiration.
P/O Ratio DecreaseReduced efficiency of oxidative phosphorylation due to inhibition and potential uncoupling.
Mitochondrial Membrane Potential (ΔΨm) Decrease (Depolarization)Reduced electron transport and proton pumping.
Rate of ATP Synthesis (nmol ATP/min/mg protein) DecreaseA consequence of reduced substrate oxidation and membrane potential.
Ca2+ Retention Capacity DecreaseSensitization to mPTP opening.[9]

Table 1: Predicted quantitative effects of this compound on key mitochondrial bioenergetic parameters.

Detailed Experimental Protocols

To investigate the function of this compound in mitochondrial bioenergetics, a series of well-established experimental protocols can be employed.

Isolation of Mitochondria

Mitochondria can be isolated from various tissues (e.g., rat liver, heart, or cultured cells) by differential centrifugation. The basic workflow is as follows:

isolation_workflow Tissue Tissue Homogenization (in isolation buffer) Centrifuge1 Low-Speed Centrifugation (e.g., 600 x g, 10 min) Tissue->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Pellet1 Discard Pellet (nuclei, unbroken cells) Centrifuge1->Pellet1 Centrifuge2 High-Speed Centrifugation (e.g., 8,000 x g, 15 min) Supernatant1->Centrifuge2 Supernatant2 Discard Supernatant (cytosol) Centrifuge2->Supernatant2 Pellet2 Resuspend Mitochondrial Pellet Centrifuge2->Pellet2 Wash Washing Steps (repeat high-speed centrifugation) Pellet2->Wash Final_Pellet Final Mitochondrial Pellet Wash->Final_Pellet Resuspend Resuspend in Assay Buffer Final_Pellet->Resuspend Protein_Assay Determine Protein Concentration (e.g., Bradford assay) Resuspend->Protein_Assay

Figure 2: General workflow for the isolation of mitochondria.

Measurement of Mitochondrial Oxygen Consumption

Mitochondrial respiration is typically measured polarographically using a Clark-type oxygen electrode.[12][13][14]

Protocol:

  • Calibrate the Clark-type oxygen electrode system with air-saturated respiration buffer.

  • Add a known amount of isolated mitochondria (e.g., 0.5 mg/mL) to the sealed, temperature-controlled chamber containing respiration buffer.

  • Record the basal rate of oxygen consumption (State 2).

  • Add a fatty acid substrate (e.g., palmitoyl-carnitine + malate) to initiate substrate-dependent respiration.

  • Add a known amount of ADP (e.g., 150 µM) to stimulate State 3 respiration.

  • Monitor the oxygen consumption until all the ADP is phosphorylated to ATP, at which point the respiration rate returns to a slower pace (State 4).

  • Add an uncoupler (e.g., FCCP) to measure the maximal respiratory capacity.

  • To test the effect of this compound, it can be added before the substrate or during State 4 respiration to observe its inhibitory effects.

Measurement of Mitochondrial Membrane Potential

The fluorescent dye Safranin O is a reliable probe for measuring changes in mitochondrial membrane potential in isolated mitochondria.[15][16][17]

Protocol:

  • In a fluorometer cuvette, add isolated mitochondria to a respiration buffer containing Safranin O (e.g., 5 µM).

  • Record the baseline fluorescence (Excitation ~495 nm, Emission ~586 nm).

  • Energize the mitochondria by adding a respiratory substrate (e.g., succinate). This will cause the uptake of Safranin O into the mitochondrial matrix, leading to a quenching of the fluorescence signal.

  • The extent of fluorescence quenching is proportional to the mitochondrial membrane potential.

  • Addition of this compound is expected to cause a dose-dependent increase in fluorescence, indicating depolarization.

  • Calibration can be performed by creating a K+ diffusion potential with valinomycin.

Measurement of ATP Synthesis

The rate of ATP synthesis can be quantified using a luciferase-based bioluminescence assay.[18][19][20][21]

Protocol:

  • Prepare a reaction mixture containing respiration buffer, respiratory substrate, ADP, and a luciferin/luciferase ATP monitoring reagent.

  • Add isolated mitochondria to initiate the reaction.

  • The production of ATP will be continuously monitored by measuring the light output in a luminometer.

  • The rate of ATP synthesis can be calculated from a standard curve generated with known concentrations of ATP.

  • The addition of this compound to the assay is expected to decrease the rate of light production.

Signaling Pathways and Logical Relationships

The inhibitory effect of this compound on β-oxidation has cascading consequences on mitochondrial function and cellular signaling.

signaling_pathway 3-MO-CoA This compound MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) 3-MO-CoA->MCAD Inhibits Beta_Ox β-Oxidation Flux MCAD->Beta_Ox Decreases NADH_FADH2 NADH / FADH2 Production Beta_Ox->NADH_FADH2 Decreases ETC_Activity Electron Transport Chain Activity NADH_FADH2->ETC_Activity Decreases Proton_Pumping Proton Pumping ETC_Activity->Proton_Pumping Decreases ROS Reactive Oxygen Species (ROS) Production ETC_Activity->ROS Alters Membrane_Potential Mitochondrial Membrane Potential (ΔΨm) Proton_Pumping->Membrane_Potential Decreases ATP_Synthesis ATP Synthesis Membrane_Potential->ATP_Synthesis Decreases mPTP mPTP Opening Membrane_Potential->mPTP Sensitizes to ROS->mPTP Sensitizes to Cell_Death Cell Death mPTP->Cell_Death Induces

Figure 3: Signaling cascade initiated by the inhibition of MCAD by this compound.

Conclusion and Future Directions

This compound is poised to be a significant modulator of mitochondrial bioenergetics. Its likely role as an inhibitor of medium-chain acyl-CoA dehydrogenase places it at a critical control point in fatty acid metabolism. The consequent reduction in substrate flux through β-oxidation can lead to a cascade of events, including decreased mitochondrial respiration, membrane depolarization, and impaired ATP synthesis. Furthermore, the accumulation of this and other acyl-CoA species may trigger detrimental processes such as mitochondrial uncoupling and permeability transition.

For drug development professionals, understanding the impact of molecules like this compound is crucial. The development of drugs targeting fatty acid oxidation for metabolic diseases such as obesity and type 2 diabetes requires a nuanced understanding of how both endogenous and exogenous branched-chain fatty acids interact with the mitochondrial machinery. Further research is warranted to precisely quantify the inhibitory constants of this compound for various acyl-CoA dehydrogenases and to fully delineate its metabolic fate. Such studies will provide a clearer picture of its physiological and pathological roles and may unveil new therapeutic targets within the intricate network of mitochondrial metabolism.

References

The Potential Role of 3-Methyloctanoyl-CoA in Metabolic Disorders: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Methyloctanoyl-CoA, a branched-chain acyl-CoA species, is emerging as a molecule of interest in the study of metabolic disorders. While direct research is in its nascent stages, its structural similarity to other key metabolic intermediates and its role as an inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD) suggest a significant potential for involvement in conditions such as inborn errors of metabolism, and potentially broader metabolic diseases like obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the current understanding of this compound, detailed experimental protocols for its study, and outlines potential signaling pathways through which it may exert its effects.

Introduction to this compound and its Metabolic Context

This compound is a thioester of coenzyme A and 3-methyloctanoic acid, a branched-chain fatty acid. Branched-chain fatty acids (BCFAs) are increasingly recognized for their roles in regulating lipid metabolism, inflammation, and insulin (B600854) sensitivity. A significant negative correlation has been observed between the levels of endogenous BCFAs in serum and adipose tissue and the risk of developing metabolic syndrome; lower levels of BCFAs are often found in individuals at high risk[1][2][3][4].

The primary established role of this compound is as a mechanism-based inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in the β-oxidation of medium-chain fatty acids[5]. Deficiency in MCAD is a common inborn error of metabolism that can lead to life-threatening metabolic crises[6][7]. The inhibitory action of this compound on MCAD suggests that its accumulation could mimic or exacerbate the effects of MCAD deficiency.

Quantitative Data on Acyl-CoAs in Metabolic Disorders

While specific quantitative data for this compound in metabolic disorders is not yet widely available in the literature, data for related acyl-CoA species and the broader class of BCFAs provide a valuable framework for understanding its potential significance.

Table 1: Representative Data on Acyl-CoA and BCFA Levels in Metabolic States

Analyte ClassAnalyteConditionTissue/SampleChange in Diseased StateReference
Branched-Chain Fatty Acids (BCFAs) Total Endogenous BCFAsMetabolic SyndromeSerum & Adipose TissueDecreased[1][2][3][4]
Medium-Chain Acylcarnitines C8-Acylcarnitine (Octanoylcarnitine)MCAD DeficiencyPlasmaMarkedly Increased[8][9][10]
Short-Chain Acyl-CoAs Malonyl-CoAObesity (Hypothalamic)HypothalamusDecreased[11]
Long-Chain Acyl-CoAs Palmitoyl-CoADiabetesHeart MitochondriaIncreased[12]

This table summarizes general findings for classes of molecules to provide context. Direct measurement of this compound in these conditions is a key area for future research.

Experimental Protocols

Synthesis of this compound Standard

A stable, pure standard is essential for accurate quantification. A chemo-enzymatic approach is recommended for the synthesis of this compound[13][14].

Principle: This method involves the activation of 3-methyloctanoic acid to its N-hydroxysuccinimide (NHS) ester, followed by an enzymatic reaction with Coenzyme A, catalyzed by an acyl-CoA synthetase.

Materials:

  • 3-methyloctanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Coenzyme A lithium salt

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

  • Tris-HCl buffer (pH 7.5)

  • ATP

  • MgCl₂

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Activation of 3-methyloctanoic acid:

    • Dissolve 3-methyloctanoic acid and NHS in anhydrous DCM.

    • Add DCC dropwise while stirring at 0°C.

    • Allow the reaction to proceed at room temperature for 4-6 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the DCM under reduced pressure to obtain the 3-methyloctanoyl-NHS ester.

  • Enzymatic Synthesis of this compound:

    • Prepare a reaction mixture containing Tris-HCl buffer, ATP, and MgCl₂.

    • Add Coenzyme A lithium salt and acyl-CoA synthetase.

    • Add the 3-methyloctanoyl-NHS ester dissolved in a small amount of DMSO.

    • Incubate at 37°C for 2-3 hours.

  • Purification:

    • Purify the this compound from the reaction mixture using reversed-phase HPLC on a C18 column.

    • Monitor the elution profile by UV absorbance at 260 nm.

    • Collect the fractions corresponding to the this compound peak.

    • Confirm the identity and purity of the product by mass spectrometry.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol is based on established methods for acyl-CoA profiling and incorporates stable isotope dilution for accurate quantification[2][15][16].

Principle: Biological samples are spiked with a stable isotope-labeled internal standard of this compound. Proteins are precipitated, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a multiple reaction monitoring (MRM) method.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Stable isotope-labeled this compound (e.g., ¹³C₃,¹⁵N₁-labeled, can be produced using SILEC methods[5][17][18])

  • Methanol (B129727) (ice-cold)

  • Ammonium acetate

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • UHPLC system coupled to a triple quadrupole mass spectrometer

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • Thaw frozen biological samples on ice.

    • For tissue samples, homogenize in a suitable buffer.

    • Spike the sample with a known concentration of the stable isotope-labeled this compound internal standard.

    • Add 4 volumes of ice-cold methanol to precipitate proteins.

    • Vortex thoroughly and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate this compound from other isomers and matrix components (e.g., 5% B to 95% B over 10 minutes).

      • Flow rate: 0.3 mL/min.

      • Injection volume: 5-10 µL.

    • Mass Spectrometry (Positive Ion Mode):

      • Ionization Source: Electrospray Ionization (ESI).

      • MRM Transitions:

        • Endogenous this compound: Monitor the transition from the precursor ion (M+H)⁺ to a characteristic product ion (e.g., the neutral loss of 507 Da corresponding to the adenosine (B11128) diphosphate (B83284) moiety).

        • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled analogue.

  • Data Analysis:

    • Integrate the peak areas for the endogenous and internal standard MRM transitions.

    • Calculate the ratio of the endogenous analyte peak area to the internal standard peak area.

    • Quantify the concentration of this compound in the original sample by comparing the area ratio to a standard curve prepared with known concentrations of the unlabeled standard and a fixed concentration of the internal standard.

Enzymatic Assay for MCAD Activity with this compound as an Inhibitor

This assay measures the activity of MCAD and can be used to determine the inhibitory kinetics of this compound[11][19][20].

Principle: The activity of MCAD is measured by monitoring the reduction of a fluorescent electron acceptor, electron transfer flavoprotein (ETF), in the presence of a substrate (e.g., octanoyl-CoA). The inhibitory effect of this compound is determined by including it in the reaction mixture at various concentrations.

Materials:

  • Purified MCAD enzyme

  • Purified electron transfer flavoprotein (ETF)

  • Octanoyl-CoA (substrate)

  • This compound (inhibitor)

  • Potassium phosphate (B84403) buffer (pH 7.6)

  • Fluorometer

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer and ETF.

    • Add the MCAD enzyme to the cuvette.

    • To determine the IC₅₀, prepare a series of reaction mixtures with varying concentrations of this compound.

  • Assay Measurement:

    • Place the cuvette in a fluorometer and monitor the baseline fluorescence of ETF (Excitation ~380 nm, Emission ~495 nm).

    • Initiate the reaction by adding the substrate, octanoyl-CoA.

    • Record the decrease in ETF fluorescence over time as it is reduced by the active MCAD.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.

    • Plot the reaction rates against the concentration of this compound.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

    • Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Potential Signaling Pathways and Regulatory Roles

The accumulation of specific acyl-CoA species can act as a metabolic signal, influencing the activity of key regulatory proteins. Based on the known roles of other acyl-CoAs, this compound could potentially modulate the following pathways:

  • AMP-Activated Protein Kinase (AMPK) Signaling: Long-chain fatty acyl-CoAs are known to activate AMPK, a central regulator of cellular energy homeostasis[21][22][23][24]. Activation of AMPK generally promotes catabolic pathways (like fatty acid oxidation) and inhibits anabolic pathways (like lipid synthesis). It is plausible that this compound could also modulate AMPK activity.

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that are activated by fatty acids and their derivatives, and they play a crucial role in regulating the expression of genes involved in lipid and glucose metabolism[12][25][26][27][28]. As a branched-chain fatty acyl-CoA, this compound is a potential ligand for PPAR isoforms (α, δ, or γ).

  • Sterol Regulatory Element-Binding Proteins (SREBPs): SREBPs are key transcription factors that control the synthesis of cholesterol and fatty acids[29][30][31][32][33]. The activity of SREBPs is regulated by the cellular lipid status. Alterations in the pool of acyl-CoAs, including potentially this compound, could influence SREBP processing and activity.

Proposed Signaling Pathway: this compound and AMPK

G Metabolic_Stress Metabolic Stress (e.g., Fasting, High-Fat Diet) BCFA_Metabolism Altered Branched-Chain Fatty Acid Metabolism Metabolic_Stress->BCFA_Metabolism Three_MOCoA ↑ this compound BCFA_Metabolism->Three_MOCoA MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Three_MOCoA->MCAD Inhibition AMPK AMPK Activation Three_MOCoA->AMPK Direct Activation? FAO ↓ Medium-Chain Fatty Acid Oxidation MCAD->FAO Energy_Status ↓ Cellular Energy Status (↑ AMP/ATP ratio) FAO->Energy_Status Energy_Status->AMPK ACC ↓ Acetyl-CoA Carboxylase (ACC) Activity AMPK->ACC Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake Lipogenesis ↓ Lipogenesis AMPK->Lipogenesis Malonyl_CoA ↓ Malonyl-CoA ACC->Malonyl_CoA CPT1 ↑ Carnitine Palmitoyltransferase 1 (CPT1) Activity Malonyl_CoA->CPT1 FAO_up ↑ Fatty Acid Oxidation (Long-Chain) CPT1->FAO_up

Caption: Proposed signaling cascade of this compound via AMPK.

Experimental Workflow for Investigating the Role of this compound

G Start Hypothesis: This compound is a signaling molecule in metabolic disorders Synthesis Synthesize and Purify This compound and Stable Isotope Standard Start->Synthesis Cell_Culture Cell Culture Experiments (e.g., Hepatocytes, Myotubes) Start->Cell_Culture Develop_Assay Develop and Validate LC-MS/MS Quantification Method Synthesis->Develop_Assay Quantify Quantify this compound in Tissues and Plasma Develop_Assay->Quantify Animal_Models Animal Models of Metabolic Disease (e.g., MCAD KO, Diet-Induced Obesity) Animal_Models->Quantify Conclusion Conclusion on the Role of This compound Quantify->Conclusion Treat_Cells Treat Cells with This compound Cell_Culture->Treat_Cells Signaling_Analysis Analyze Signaling Pathways (Western Blot for p-AMPK, p-ACC; qPCR for PPAR target genes) Treat_Cells->Signaling_Analysis Metabolic_Flux Metabolic Flux Analysis (e.g., Seahorse Analyzer) Treat_Cells->Metabolic_Flux Signaling_Analysis->Conclusion Metabolic_Flux->Conclusion

Caption: Experimental workflow for elucidating the role of this compound.

Conclusion and Future Directions

This compound is a promising, yet understudied, molecule in the landscape of metabolic regulation. Its established role as an MCAD inhibitor provides a strong rationale for its investigation in inborn errors of metabolism. Furthermore, its identity as a branched-chain acyl-CoA suggests broader implications for common metabolic disorders. The experimental framework provided in this guide offers a roadmap for researchers to elucidate the precise roles of this compound. Future research should focus on obtaining quantitative data from human patients and animal models, directly testing its interaction with key signaling proteins like AMPK and PPARs, and exploring its potential as a biomarker or therapeutic target.

References

The Enzymatic Landscape of 3-Methyloctanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the enzymes known to recognize and metabolize 3-Methyloctanoyl-CoA, a medium-chain branched fatty acyl-CoA. The metabolism of branched-chain fatty acids is crucial for cellular energy homeostasis and signaling, and dysregulation is implicated in various metabolic disorders. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the key enzymatic players, their kinetic properties with related substrates, detailed experimental protocols for their characterization, and the metabolic pathways in which they operate. While specific kinetic data for this compound is limited in the current literature, this guide compiles available data for structurally similar substrates to provide a robust framework for future research and therapeutic development.

Introduction

This compound is a catabolic intermediate of 3-methyloctanoic acid, a branched-chain fatty acid. Unlike their straight-chain counterparts, branched-chain fatty acids require a specialized set of enzymes for their degradation due to the presence of methyl groups that can sterically hinder the standard β-oxidation process. Understanding the enzymes that interact with this compound is fundamental to elucidating the metabolic pathways of these lipids and identifying potential targets for therapeutic intervention in diseases characterized by their abnormal accumulation. This guide focuses on the primary enzyme classes that recognize 3-methyl-branched acyl-CoAs and are therefore likely to act on this compound.

Key Enzymes Recognizing 3-Methyl-Branched Acyl-CoAs

The metabolism of this compound is predicted to involve several key enzymes that are part of the broader pathways for branched-chain fatty acid and amino acid degradation. These include acyl-CoA dehydrogenases, acyl-CoA oxidases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and hydroxylases.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) is a mitochondrial enzyme that catalyzes the initial dehydrogenation step in the β-oxidation of medium-chain fatty acids. While its primary substrates are straight-chain acyl-CoAs, it is known to interact with branched-chain analogs. Notably, derivatives of this compound have been shown to act as mechanism-based inhibitors of MCAD, indicating a direct interaction within the enzyme's active site.[1]

Phytanoyl-CoA Hydroxylase (PhyH)

Phytanoyl-CoA Hydroxylase (PhyH) is a peroxisomal enzyme essential for the α-oxidation of 3-methyl-branched fatty acids.[2] It has demonstrated activity towards a range of 3-methylacyl-CoA esters, including those with shorter chain lengths.[2] This suggests that this compound is a potential substrate for PhyH.

Acyl-CoA Oxidase 3 (ACOX3)

Acyl-CoA Oxidase 3 (ACOX3), also known as pristanoyl-CoA oxidase, is a peroxisomal enzyme involved in the desaturation of 2-methyl-branched fatty acids.[3] While its primary specificity is for 2-methyl-branched substrates, some acyl-CoA oxidases exhibit broader specificity and may also act on 3-methyl-branched acyl-CoAs.[4][5]

Enoyl-CoA Hydratase (ECHS1)

Enoyl-CoA Hydratase (ECHS1) is a mitochondrial enzyme that catalyzes the second step of β-oxidation, the hydration of a trans-2-enoyl-CoA to a 3-hydroxyacyl-CoA.[6][7][8] Its substrate specificity is broad, and it is known to hydrate (B1144303) the enoyl-CoA derivatives of branched-chain fatty acids.

Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD/HADH)

Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD), encoded by the HADH gene, is a mitochondrial enzyme that catalyzes the third step of β-oxidation. It exhibits a preference for short-chain and some medium-chain substrates and has been shown to act on methyl-branched acyl-CoAs.[9][10][11]

Quantitative Data

Table 1: Kinetic Parameters of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) with Related Inhibitors

Substrate/InhibitorEnzyme SourceKI (µM)kinact (min-1)Reference
3-Methyl-trans-2-octenoyl-CoAPig Kidney-1.1 x 10-4 s-1[1]
Oct-4-en-2-ynoyl-CoARat Mitochondria110.025[12]

Table 2: Substrate Specificity of Phytanoyl-CoA Hydroxylase (PhyH)

SubstrateEnzyme SourceRelative Activity (%)Reference
Phytanoyl-CoAHuman (recombinant)100[2]
3-Methylhexadecanoyl-CoAHuman (recombinant)Active[2]

Table 3: Substrate Specificity of Acyl-CoA Oxidase 3 (ACOX3)

Substrate ClassEnzyme FamilySpecificityReference
2-Methyl-branched fatty acidsHuman ACOX3Primary Substrate[3][5]
Straight-chain acyl-CoAYarrowia lipolytica ACOX3C8:0 to C14:0[13]

Table 4: Substrate Specificity of Enoyl-CoA Hydratase (ECHS1)

SubstrateEnzyme SourceActivityReference
trans-2-Enoyl-CoAs (C4-C16)Rat LiverActive[7]

Table 5: Substrate Specificity of Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD/HADH)

Substrate ClassEnzymeSpecificityReference
Short-chain methyl-branched acyl-CoAsHuman SCHADPreferred Substrates[9]
Medium-chain substratesPig Heart L-3-hydroxyacyl-CoA dehydrogenaseMost Active[14]

Experimental Protocols

The following are detailed methodologies for assaying the activity of the key enzymes that are likely to recognize this compound as a substrate. These protocols are based on established methods and can be adapted for the specific use of this compound.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assay

This protocol describes a spectrophotometric assay for MCAD activity using an artificial electron acceptor.

  • Principle: The reduction of the electron acceptor is monitored as a change in absorbance, which is proportional to the rate of acyl-CoA dehydrogenation.

  • Reagents:

    • Assay Buffer: 100 mM HEPES, pH 7.6, 1 mM EDTA.

    • Substrate: this compound (synthesized or commercially available).

    • Electron Acceptor: Ferricenium hexafluorophosphate.

    • Enzyme: Purified or recombinant MCAD.

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing Assay Buffer and the electron acceptor.

    • Equilibrate the mixture to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the enzyme.

    • Monitor the decrease in absorbance of the electron acceptor at the appropriate wavelength.

    • To determine the kinetic parameters, vary the concentration of this compound and measure the initial reaction rates.

  • Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor. Determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Phytanoyl-CoA Hydroxylase (PhyH) Activity Assay

This protocol describes an HPLC-based assay for PhyH activity.

  • Principle: The formation of the hydroxylated product, 2-hydroxy-3-methyloctanoyl-CoA, is quantified by reverse-phase HPLC.

  • Reagents:

    • Incubation Buffer: 25 mM Tris-HCl, pH 7.5, 10 mM ATP, 5 mM MgCl2, 0.2 mM Coenzyme A, 0.5 mM (NH4)2Fe(SO4)2, 1 mM 2-oxoglutarate, 1 mM ascorbate, 0.25 mM dithiothreitol.

    • Substrate: [1-14C]this compound (radiolabeled for sensitive detection).

    • Enzyme: Purified or recombinant PhyH, or cell homogenates.

  • Procedure:

    • Combine the Incubation Buffer, substrate, and enzyme in a microcentrifuge tube.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding an appropriate quenching agent (e.g., perchloric acid).

    • Centrifuge to pellet precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC with a suitable C18 column.

    • Detect the radiolabeled substrate and product using a flow-through radioactivity detector.

  • Data Analysis: Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve. Calculate the specific activity of the enzyme.

Enoyl-CoA Hydratase (ECHS1) Activity Assay

This protocol describes a continuous spectrophotometric assay for ECHS1 activity.

  • Principle: The hydration of the enoyl-CoA substrate leads to a decrease in absorbance at a specific wavelength (e.g., 263 nm for crotonyl-CoA).

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Substrate: 3-Methyl-trans-2-octenoyl-CoA (the product of MCAD action on this compound).

    • Enzyme: Purified or recombinant ECHS1.

  • Procedure:

    • Prepare a reaction mixture in a quartz cuvette containing Assay Buffer and the substrate.

    • Equilibrate to the desired temperature.

    • Initiate the reaction by adding the enzyme.

    • Monitor the decrease in absorbance at the wavelength corresponding to the substrate's double bond.

  • Data Analysis: Calculate the enzyme activity from the initial linear rate of absorbance change using the molar extinction coefficient of the substrate.

Signaling Pathways and Metabolic Workflows

The metabolism of this compound is integrated into the broader network of fatty acid and amino acid catabolism. The following diagrams illustrate the putative metabolic pathway for this compound and a general experimental workflow for its characterization.

Metabolic_Pathway_of_3_Methyloctanoyl_CoA cluster_Mitochondria Mitochondrial β-Oxidation This compound This compound 3-Methyl-trans-2-octenoyl-CoA 3-Methyl-trans-2-octenoyl-CoA This compound->3-Methyl-trans-2-octenoyl-CoA MCAD 3-Hydroxy-3-methyloctanoyl-CoA 3-Hydroxy-3-methyloctanoyl-CoA 3-Methyl-trans-2-octenoyl-CoA->3-Hydroxy-3-methyloctanoyl-CoA ECHS1 3-Keto-3-methyloctanoyl-CoA 3-Keto-3-methyloctanoyl-CoA 3-Hydroxy-3-methyloctanoyl-CoA->3-Keto-3-methyloctanoyl-CoA SCHAD Propionyl-CoA Propionyl-CoA 3-Keto-3-methyloctanoyl-CoA->Propionyl-CoA Thiolase Hexanoyl-CoA Hexanoyl-CoA 3-Keto-3-methyloctanoyl-CoA->Hexanoyl-CoA Thiolase TCA_Cycle TCA Cycle Propionyl-CoA->TCA_Cycle Further β-oxidation Further β-oxidation Hexanoyl-CoA->Further β-oxidation

Caption: Putative mitochondrial β-oxidation pathway for this compound.

Experimental_Workflow Substrate_Synthesis Synthesis of this compound Enzyme_Assays Enzyme Activity and Kinetic Assays Substrate_Synthesis->Enzyme_Assays Enzyme_Expression Expression & Purification of Recombinant Enzymes Enzyme_Expression->Enzyme_Assays Data_Analysis Determination of Km, Vmax, kcat/Km Enzyme_Assays->Data_Analysis Pathway_Elucidation Metabolite Profiling in Cellular Models Data_Analysis->Pathway_Elucidation Drug_Screening High-Throughput Screening for Modulators Pathway_Elucidation->Drug_Screening

Caption: General experimental workflow for studying this compound metabolism.

Conclusion and Future Directions

The enzymatic machinery for the degradation of this compound involves a coordinated effort of several key enzymes primarily located in the mitochondria and peroxisomes. While direct kinetic data for this compound is currently sparse, the information available for structurally related molecules provides a solid foundation for initiating research in this area. Future studies should focus on the synthesis of this compound and its metabolic intermediates to perform detailed kinetic characterization of the identified enzymes. Furthermore, metabolomic studies in cellular and animal models will be crucial to fully elucidate the metabolic fate of 3-methyloctanoic acid and its CoA ester. A deeper understanding of this pathway will undoubtedly open new avenues for the diagnosis and treatment of metabolic disorders associated with branched-chain fatty acid metabolism.

References

3-Methyloctanoyl-CoA and its Relation to Branched-Chain Amino Acid Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 3-Methyloctanoyl-CoA, elucidating its metabolic context with a particular focus on its relationship to the catabolism of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine. Contrary to a direct role as an intermediate in the primary BCAA degradation pathways, this document establishes that this compound is principally a substrate in the alpha-oxidation of 3-methyl-branched fatty acids. This guide details the enzymatic steps of both BCAA catabolism and the alpha-oxidation pathway, highlighting the distinct nature of these metabolic routes. We present detailed experimental protocols for the analysis of acyl-CoA species and provide signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of these complex metabolic networks. While specific quantitative data for this compound is scarce in the literature, we provide data for related acyl-CoA molecules to offer a comparative context.

Introduction: Branched-Chain Amino Acid Metabolism

Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play crucial roles beyond protein synthesis, including signaling pathways that regulate protein synthesis and glucose metabolism.[1] The catabolism of BCAAs is a significant source of energy, particularly in skeletal muscle, and provides precursors for the synthesis of other molecules.[2][3] The initial steps of degradation for all three BCAAs are conserved, involving a transamination and an oxidative decarboxylation, after which their catabolic pathways diverge.[1][2]

The Catabolic Pathways of Branched-Chain Amino Acids

The breakdown of leucine, isoleucine, and valine occurs primarily in the mitochondria and can be divided into a common initial pathway and subsequent, amino-acid-specific pathways.

Common Initial Steps of BCAA Catabolism

The first two enzymatic reactions are shared by all three BCAAs:

  • Transamination: The initial step is a reversible transamination catalyzed by a branched-chain aminotransferase (BCAT), which transfers the amino group to α-ketoglutarate to form glutamate (B1630785) and the respective branched-chain α-keto acid (BCKA).[1]

  • Oxidative Decarboxylation: The BCKAs undergo irreversible oxidative decarboxylation to their corresponding acyl-CoA derivatives. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1][2]

BCAA_Common_Pathway cluster_BCAAs Branched-Chain Amino Acids cluster_BCKAs Branched-Chain α-Keto Acids cluster_AcylCoAs Branched-Chain Acyl-CoAs Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH alphaMethylbutyrylCoA α-Methylbutyryl-CoA KMV->alphaMethylbutyrylCoA BCKDH IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA BCKDH

Figure 1: Common initial steps of BCAA catabolism.
Leucine Catabolism

Isovaleryl-CoA, derived from leucine, is further metabolized to produce acetyl-CoA and acetoacetate, classifying leucine as a ketogenic amino acid.[2]

Leucine_Catabolism IsovalerylCoA Isovaleryl-CoA MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA Isovaleryl-CoA dehydrogenase MethylglutaconylCoA 3-Methylglutaconyl-CoA MethylcrotonylCoA->MethylglutaconylCoA 3-Methylcrotonyl-CoA carboxylase HMGCoA HMG-CoA MethylglutaconylCoA->HMGCoA 3-Methylglutaconyl-CoA hydratase AcetylCoA Acetyl-CoA HMGCoA->AcetylCoA HMG-CoA lyase Acetoacetate Acetoacetate HMGCoA->Acetoacetate HMG-CoA lyase

Figure 2: Leucine catabolic pathway.
Isoleucine Catabolism

The catabolism of α-methylbutyryl-CoA from isoleucine yields both acetyl-CoA and propionyl-CoA, making isoleucine both ketogenic and glucogenic.[2][4]

Isoleucine_Catabolism alphaMethylbutyrylCoA α-Methylbutyryl-CoA TiglylCoA Tiglyl-CoA alphaMethylbutyrylCoA->TiglylCoA Short/branched-chain acyl-CoA dehydrogenase alphaMethylbetaHydroxybutyrylCoA α-Methyl-β-hydroxybutyryl-CoA TiglylCoA->alphaMethylbetaHydroxybutyrylCoA Enoyl-CoA hydratase alphaMethylacetoacetylCoA α-Methylacetoacetyl-CoA alphaMethylbetaHydroxybutyrylCoA->alphaMethylacetoacetylCoA 3-hydroxyacyl-CoA dehydrogenase AcetylCoA Acetyl-CoA alphaMethylacetoacetylCoA->AcetylCoA β-ketothiolase PropionylCoA Propionyl-CoA alphaMethylacetoacetylCoA->PropionylCoA β-ketothiolase

Figure 3: Isoleucine catabolic pathway.
Valine Catabolism

Isobutyryl-CoA from valine is converted to propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle. Thus, valine is a glucogenic amino acid.[5][6]

Valine_Catabolism IsobutyrylCoA Isobutyryl-CoA MethacrylylCoA Methacrylyl-CoA IsobutyrylCoA->MethacrylylCoA Isobutyryl-CoA dehydrogenase betaHydroxyisobutyrylCoA β-Hydroxyisobutyryl-CoA MethacrylylCoA->betaHydroxyisobutyrylCoA Enoyl-CoA hydratase betaHydroxyisobutyrate β-Hydroxyisobutyrate betaHydroxyisobutyrylCoA->betaHydroxyisobutyrate 3-hydroxyisobutyryl-CoA hydrolase MethylmalonateSemialdehyde Methylmalonate semialdehyde betaHydroxyisobutyrate->MethylmalonateSemialdehyde 3-hydroxyisobutyrate dehydrogenase PropionylCoA Propionyl-CoA MethylmalonateSemialdehyde->PropionylCoA Methylmalonate-semialdehyde dehydrogenase

Figure 4: Valine catabolic pathway.

This compound and its Metabolic Context

Current scientific literature does not place this compound as a direct intermediate in the catabolism of leucine, isoleucine, or valine. Instead, it is metabolized through the peroxisomal alpha-oxidation pathway, which is responsible for the degradation of 3-methyl-branched fatty acids.[7][8] The presence of a methyl group at the β-carbon (position 3) of these fatty acids prevents their degradation via the more common β-oxidation pathway.[9]

The primary physiological substrate for alpha-oxidation is phytanic acid, a 3-methyl-branched fatty acid derived from dietary sources.[8][9] The pathway involves a series of enzymatic reactions that shorten the fatty acid by one carbon atom, which can then enter β-oxidation.[10]

Alpha-Oxidation of 3-Methyl-Branched Fatty Acids

The alpha-oxidation of a generic 3-methyl-branched fatty acid, such as 3-methyloctanoic acid, proceeds as follows:

  • Activation: The 3-methyl-branched fatty acid is first activated to its corresponding acyl-CoA ester, this compound, by an acyl-CoA synthetase.[7]

  • Hydroxylation: Phytanoyl-CoA hydroxylase (PAHX), a peroxisomal enzyme, hydroxylates the 3-methylacyl-CoA at the α-carbon (position 2) to form 2-hydroxy-3-methyloctanoyl-CoA.[7][11]

  • Cleavage: A lyase then cleaves the 2-hydroxy-3-methylacyl-CoA, yielding a fatty aldehyde shortened by one carbon (2-methylheptanal) and formyl-CoA.[7]

  • Dehydrogenation: The aldehyde is subsequently oxidized to the corresponding carboxylic acid (2-methylheptanoic acid) by an aldehyde dehydrogenase.[7] This product can then be activated to its acyl-CoA and enter the β-oxidation pathway.

Alpha_Oxidation cluster_input Substrate cluster_pathway Alpha-Oxidation Pathway MethylOctanoicAcid 3-Methyloctanoic Acid MethylOctanoylCoA This compound MethylOctanoicAcid->MethylOctanoylCoA Acyl-CoA synthetase HydroxyMethylOctanoylCoA 2-Hydroxy-3-methyloctanoyl-CoA MethylOctanoylCoA->HydroxyMethylOctanoylCoA Phytanoyl-CoA hydroxylase Methylheptanal 2-Methylheptanal HydroxyMethylOctanoylCoA->Methylheptanal 2-Hydroxyphytanoyl-CoA lyase MethylheptanoicAcid 2-Methylheptanoic Acid Methylheptanal->MethylheptanoicAcid Aldehyde dehydrogenase

Figure 5: Alpha-oxidation of 3-methyloctanoic acid.

Relationship between this compound and BCAA Metabolism

The connection between this compound and BCAA metabolism is indirect. While not a direct catabolite, the precursors for the synthesis of 3-methyl-branched fatty acids can potentially be derived from BCAA catabolism. For instance, propionyl-CoA, an end-product of isoleucine and valine degradation, can serve as a primer for the synthesis of odd-chain and some branched-chain fatty acids.[12] However, the primary route for the formation of 3-methyl-branched fatty acids that would lead to this compound is through dietary intake.

Quantitative Data

Table 1: Representative Concentrations of Acyl-CoA Species in Mammalian Tissues

Acyl-CoA SpeciesTissueConcentration (pmol/mg tissue wet weight)Reference
Acetyl-CoAMouse Heart~0.08[13]
Succinyl-CoAMouse Heart~0.04[13]
Propionyl-CoAMouse Heart~0.02[13]
Crotonyl-CoAMouse Heart~0.0002[13]
Lactoyl-CoAMouse Heart0.0172[13]

Table 2: Kinetic Parameters of Enzymes Related to BCAA and Fatty Acid Metabolism

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Organism/TissueReference
3-Methylcrotonyl-CoA carboxylase3-Methylcrotonyl-CoA11200-600Zea mays leaves[14]
Geranyl-CoA carboxylase3-Methylcrotonyl-CoA14308Pseudomonas aeruginosa[15]
Geranyl-CoA carboxylaseGeranyl-CoA8.8 (K0.5)492Pseudomonas aeruginosa[15]

Experimental Protocols

The analysis of acyl-CoA species, including this compound, requires sensitive and specific analytical techniques due to their low abundance and instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

General Workflow for Acyl-CoA Quantification

AcylCoA_Workflow TissueSample Tissue Sample Collection (Flash-freeze in liquid N2) Homogenization Homogenization (in ice-cold extraction buffer) TissueSample->Homogenization Spiking Spiking with Internal Standards (e.g., 13C-labeled acyl-CoAs) Homogenization->Spiking Extraction Acyl-CoA Extraction (e.g., with trichloroacetic acid or organic solvents) Purification Solid Phase Extraction (SPE) (to remove interfering substances) Extraction->Purification Spiking->Extraction LCMS LC-MS/MS Analysis (Reversed-phase chromatography coupled to mass spectrometer) Purification->LCMS Quantification Data Analysis and Quantification LCMS->Quantification

Figure 6: General experimental workflow for acyl-CoA quantification.
Detailed Methodology for Acyl-CoA Extraction and Analysis from Mammalian Tissues

This protocol is adapted from previously published methods for the quantification of acyl-CoA species.[13][16]

1. Sample Preparation and Extraction:

  • Excise tissue samples and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
  • Weigh the frozen tissue (~50-100 mg).
  • Homogenize the tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water.
  • Spike the homogenate with a mixture of isotopically labeled internal standards (e.g., ¹³C-labeled acyl-CoAs of varying chain lengths) to correct for extraction efficiency and matrix effects.
  • Sonicate the sample on ice to ensure complete cell lysis.
  • Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.
  • Collect the supernatant containing the acyl-CoAs.

2. Solid Phase Extraction (SPE) for Sample Cleanup:

  • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by equilibration with water.
  • Load the supernatant onto the SPE cartridge.
  • Wash the cartridge with an acidic solution (e.g., 2% formic acid) to remove polar impurities.
  • Elute the acyl-CoAs with a basic methanol or acetonitrile (B52724) solution (e.g., methanol with 0.1% ammonium (B1175870) hydroxide).
  • Dry the eluate under a stream of nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitute the dried sample in a suitable solvent (e.g., 50% methanol in water).
  • Inject the sample onto a reversed-phase LC column (e.g., C18).
  • Employ a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium acetate (B1210297) or heptafluorobutyric acid) and an organic solvent (e.g., acetonitrile or methanol).
  • Couple the LC system to a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
  • Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific acyl-CoA species. The precursor ion for most acyl-CoAs corresponds to their protonated molecule [M+H]⁺, and a common product ion at m/z 428 or 507 is often used for detection, corresponding to a fragment of the CoA moiety.

4. Data Analysis and Quantification:

  • Integrate the peak areas for the endogenous acyl-CoAs and their corresponding internal standards.
  • Calculate the concentration of each acyl-CoA species relative to the known concentration of the spiked internal standard.

Conclusion

This technical guide has delineated the metabolic pathways of branched-chain amino acids and the distinct alpha-oxidation pathway for 3-methyl-branched fatty acids, establishing that this compound is a substrate for the latter. While a direct, significant link between the canonical BCAA catabolism and this compound is not supported by current evidence, an indirect relationship through the provision of precursors for branched-chain fatty acid synthesis is plausible. The provided experimental protocols offer a robust framework for the investigation of acyl-CoA metabolism. Further research is warranted to quantify the in vivo concentrations of this compound and to fully elucidate the substrate specificity and kinetics of the enzymes involved in its metabolism. Such studies will be invaluable for a more complete understanding of lipid metabolism and its interplay with amino acid catabolism, with potential implications for the development of therapeutics for metabolic disorders.

References

Structural Analysis of 3-Methyloctanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on 3-Methyloctanoyl-CoA is limited in publicly available scientific literature. This guide provides a comprehensive analysis based on the well-established principles of branched-chain fatty acid metabolism, enzymology, and analytical chemistry. The presented pathways and protocols are predictive and aim to serve as a foundational resource for researchers initiating studies on this molecule.

Introduction

This compound is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids. Branched-chain fatty acids (BCFAs) and their CoA esters, while less abundant than their straight-chain counterparts, play crucial roles in cellular membrane fluidity, signaling, and are implicated in various metabolic states and diseases.[1][2][3][4][5] This technical guide provides an in-depth structural and functional analysis of this compound, offering a predictive framework for its biochemical behavior and detailed protocols for its study.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be inferred from its constituent fatty acid, 3-methyloctanoic acid, and the coenzyme A moiety.

PropertyPredicted Value/CharacteristicReference for Prediction Method
Molecular Formula C30H52N7O17P3SBased on 3-methyloctanoic acid (C9H18O2) and Coenzyme A (C21H36N7O16P3S)
Molecular Weight ~923.7 g/mol Calculated from the molecular formula
Solubility Water-solubleCharacteristic of CoA esters
Stability Prone to hydrolysis of the thioester bond, especially at non-neutral pH and elevated temperatures.General property of acyl-CoAs[6]
Charge at pH 7 NegativeDue to the phosphate (B84403) groups of Coenzyme A

Putative Metabolic Pathways

This compound is likely to be an intermediate in the catabolism of 3-methyloctanoic acid, a branched-chain fatty acid. Its metabolism is predicted to involve enzymes that handle other branched-chain acyl-CoAs.

Biosynthesis of this compound

The primary route for the formation of this compound is the activation of its corresponding free fatty acid, 3-methyloctanoic acid, by an acyl-CoA synthetase (ACS).

3-Methyloctanoic_Acid 3-Methyloctanoic Acid ACS Acyl-CoA Synthetase 3-Methyloctanoic_Acid->ACS ATP ATP ATP->ACS CoA_SH CoA-SH CoA_SH->ACS 3_Methyloctanoyl_CoA This compound ACS->3_Methyloctanoyl_CoA AMP_PPi AMP + PPi ACS->AMP_PPi cluster_alpha_oxidation α-Oxidation cluster_beta_oxidation β-Oxidation 3_Methyloctanoyl_CoA This compound Phytanoyl_CoA_Hydroxylase Phytanoyl-CoA Hydroxylase-like 3_Methyloctanoyl_CoA->Phytanoyl_CoA_Hydroxylase 2_Hydroxy_3_methyloctanoyl_CoA 2-Hydroxy-3-methyloctanoyl-CoA Phytanoyl_CoA_Hydroxylase->2_Hydroxy_3_methyloctanoyl_CoA 2_HPCL 2-Hydroxyphytanoyl-CoA Lyase-like 2_Hydroxy_3_methyloctanoyl_CoA->2_HPCL 2_Methylheptanal 2-Methylheptanal 2_HPCL->2_Methylheptanal Formyl_CoA Formyl-CoA 2_HPCL->Formyl_CoA Aldehyde_Dehydrogenase Aldehyde Dehydrogenase 2_Methylheptanal->Aldehyde_Dehydrogenase 2_Methylheptanoic_Acid 2-Methylheptanoic Acid Aldehyde_Dehydrogenase->2_Methylheptanoic_Acid ACS Acyl-CoA Synthetase 2_Methylheptanoic_Acid->ACS 2_Methylheptanoyl_CoA 2-Methylheptanoyl-CoA ACS->2_Methylheptanoyl_CoA Beta_Oxidation_Spiral β-Oxidation (multiple cycles) 2_Methylheptanoyl_CoA->Beta_Oxidation_Spiral Propionyl_CoA Propionyl-CoA Beta_Oxidation_Spiral->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation_Spiral->Acetyl_CoA Sample_Preparation Sample Preparation (Extraction of Acyl-CoAs) LC_Separation LC Separation (Reversed-Phase C18) Sample_Preparation->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 Collision_Cell Collision Cell (Fragmentation) MS1->Collision_Cell MS2 Mass Analyzer 2 (Product Ion Selection) Collision_Cell->MS2 Detector Detector MS2->Detector Data_Analysis Data Analysis (Quantification) Detector->Data_Analysis

References

3-Methyloctanoyl-CoA: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyloctanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) thioester. While not as extensively studied as other acyl-CoAs, its structure suggests a potential role in lipid metabolism and branched-chain amino acid catabolism. This technical guide provides a detailed overview of the estimated physicochemical properties, potential metabolic significance, and relevant experimental protocols for the study of this compound. Given the limited direct experimental data on this specific molecule, many of the presented properties are estimations based on structurally similar compounds.

Physicochemical Properties

The precise experimental determination of the physicochemical properties of this compound has not been extensively reported in the scientific literature. However, we can extrapolate its likely characteristics based on the known properties of similar medium-chain acyl-CoAs, such as octanoyl-CoA.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueBasis for Estimation
Molecular Formula C30H52N7O17P3SBased on the structure of Coenzyme A and a 3-methyloctanoyl group.
Molecular Weight 907.7 g/mol Calculated from the molecular formula.
Appearance Likely a white or off-white solid.General appearance of other isolated acyl-CoA compounds.
Melting Point Not available. Expected to be high and decompose upon heating.General characteristic of complex biological molecules.
Boiling Point Not applicable. Decomposes at high temperatures.General characteristic of complex biological molecules.
Water Solubility Expected to be soluble in water and aqueous buffers.The polar Coenzyme A moiety imparts water solubility to the molecule.[1]
pKa Multiple pKa values due to phosphate (B84403) and amine groups.The Coenzyme A structure contains several ionizable groups.
LogP (Octanol/Water Partition Coefficient) -2.6 to -3.9 (Predicted)Based on predictions for structurally similar octanoyl-CoA.[2][3] This indicates a high degree of hydrophilicity.

Metabolic Significance

This compound is structurally related to intermediates in two major metabolic pathways: fatty acid β-oxidation and the catabolism of branched-chain amino acids (BCAAs).

Role in Fatty Acid β-Oxidation

The β-oxidation pathway is a mitochondrial process that breaks down fatty acyl-CoAs into acetyl-CoA units.[4][5] The presence of a methyl group at the 3-position (β-carbon) of this compound would likely make it a poor substrate for the standard β-oxidation enzymes. However, it could potentially be metabolized through alternative pathways that handle branched-chain fatty acids.

Role in Branched-Chain Amino Acid Catabolism

The catabolism of BCAAs such as leucine, isoleucine, and valine generates various branched-chain acyl-CoA intermediates.[6][7][8] For instance, the breakdown of isoleucine produces propionyl-CoA and acetyl-CoA. It is conceivable that this compound could be a minor or atypical metabolite in these pathways, particularly under specific metabolic conditions or in certain organisms.

Metabolic Context of this compound cluster_bcaa Branched-Chain Amino Acid Catabolism cluster_fa Fatty Acid β-Oxidation BCAAs Leucine, Isoleucine, Valine BCKAs Branched-Chain α-Keto Acids BCAAs->BCKAs Transamination Branched_Acyl_CoAs Branched-Chain Acyl-CoAs BCKAs->Branched_Acyl_CoAs Oxidative Decarboxylation Target This compound Branched_Acyl_CoAs->Target Potential Formation Fatty_Acids Fatty Acids Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA Activation Beta_Oxidation β-Oxidation Spiral Acyl_CoA->Beta_Oxidation Acyl_CoA->Target Potential Formation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Target->Beta_Oxidation

Potential metabolic pathways involving this compound.

Experimental Protocols

The synthesis and analysis of this compound would likely follow general procedures established for other medium-chain acyl-CoA thioesters.

Chemo-enzymatic Synthesis

A common method for the synthesis of acyl-CoAs involves the activation of the corresponding carboxylic acid (3-methyloctanoic acid) and its subsequent reaction with Coenzyme A.

Protocol for Synthesis of this compound:

  • Activation of 3-Methyloctanoic Acid: 3-Methyloctanoic acid is reacted with a coupling agent such as N,N'-carbonyldiimidazole (CDI) or converted to a mixed anhydride (B1165640) using ethyl chloroformate.

  • Coupling with Coenzyme A: The activated carboxylic acid is then reacted with a solution of Coenzyme A (lithium or sodium salt) in an aqueous buffer (e.g., sodium bicarbonate) at a controlled pH.

  • Purification: The resulting this compound can be purified using solid-phase extraction (SPE) with a C18 cartridge or by preparative high-performance liquid chromatography (HPLC).

Synthesis of this compound cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification Carboxylic_Acid 3-Methyloctanoic Acid Activated_Intermediate Activated Intermediate Carboxylic_Acid->Activated_Intermediate Reaction with Activating_Agent e.g., CDI or Ethyl Chloroformate Activating_Agent->Activated_Intermediate Product This compound Activated_Intermediate->Product Reaction with CoA Coenzyme A CoA->Product Purification_Method SPE or HPLC Product->Purification_Method

References

3-Methyloctanoyl-CoA in Peroxisomal Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the peroxisomal beta-oxidation of 3-methyloctanoyl-CoA, a significant pathway in the metabolism of branched-chain fatty acids. This document outlines the core biochemical reactions, enzymatic players, regulatory networks, and detailed experimental methodologies relevant to the study of this metabolic process.

Introduction to Peroxisomal Beta-Oxidation of Branched-Chain Fatty Acids

Peroxisomes are ubiquitous organelles that play a crucial role in various metabolic processes, including the beta-oxidation of specific fatty acids that are not readily metabolized by mitochondria. These include very long-chain fatty acids (VLCFAs), dicarboxylic acids, and branched-chain fatty acids. The presence of a methyl group on the carbon chain of branched-chain fatty acids presents a steric hindrance for the standard beta-oxidation machinery, necessitating specialized enzymes.

3-Methyloctanoic acid is a medium-chain fatty acid with a methyl group at the β-position. Unlike fatty acids with a methyl group at the α-position (e.g., pristanic acid), this compound does not require an initial α-oxidation step to remove the methyl group. Instead, it can directly enter a modified peroxisomal beta-oxidation pathway.

The Metabolic Pathway of this compound

The peroxisomal beta-oxidation of this compound involves a sequence of enzymatic reactions that lead to the shortening of the acyl-chain. Due to the methyl group at the 3-position, the canonical beta-oxidation cycle is altered.

Initial Activation: 3-methyloctanoic acid is first activated to its CoA thioester, this compound, in the peroxisome by an acyl-CoA synthetase.

Peroxisomal Beta-Oxidation Cycle:

  • Oxidation: The first step is catalyzed by a branched-chain acyl-CoA oxidase (ACOX2 or ACOX3), which introduces a double bond.

  • Hydration and Dehydrogenation: The subsequent hydration and dehydrogenation reactions are carried out by D-bifunctional protein (MFE-2), also known as HSD17B4.

  • Thiolytic Cleavage: The final step, the thiolytic cleavage of the 3-ketoacyl-CoA intermediate, is performed by sterol carrier protein X (SCPx), a thiolase with specificity for 2-methyl-branched substrates.

This cycle results in the removal of a propionyl-CoA unit instead of an acetyl-CoA unit in the first round due to the position of the methyl group. The remaining acyl-CoA chain can then re-enter the beta-oxidation pathway.

Peroxisomal_Beta_Oxidation_of_3_Methyloctanoyl_CoA cluster_peroxisome Peroxisomal Matrix 3_Methyloctanoic_Acid 3-Methyloctanoic Acid 3_Methyloctanoyl_CoA (3R/S)-3-Methyloctanoyl-CoA 3_Methyloctanoic_Acid->3_Methyloctanoyl_CoA Acyl-CoA Synthetase 3_Methyl_2_enoyl_CoA 3-Methyl-trans-2-enoyl-CoA 3_Methyloctanoyl_CoA->3_Methyl_2_enoyl_CoA ACOX2/ACOX3 3_Methyl_3_hydroxyacyl_CoA (2S,3R)-3-Methyl-3-hydroxyacyl-CoA 3_Methyl_2_enoyl_CoA->3_Methyl_3_hydroxyacyl_CoA MFE-2 (Hydratase) 3_Methyl_3_ketoacyl_CoA 3-Methyl-3-ketohexanoyl-CoA 3_Methyl_3_hydroxyacyl_CoA->3_Methyl_3_ketoacyl_CoA MFE-2 (Dehydrogenase) Propionyl_CoA Propionyl-CoA 3_Methyl_3_ketoacyl_CoA->Propionyl_CoA SCPx (Thiolase) Hexanoyl_CoA Hexanoyl-CoA 3_Methyl_3_ketoacyl_CoA->Hexanoyl_CoA SCPx (Thiolase)

Figure 1: Peroxisomal beta-oxidation pathway of this compound.

Role of Alpha-Methylacyl-CoA Racemase (AMACR): AMACR is responsible for the conversion of (2R)-methyl-branched acyl-CoAs to their (S)-epimers, which are the required substrates for the subsequent beta-oxidation enzymes. Since this compound has a methyl group at the 3-position, AMACR is not directly involved in its initial breakdown. However, if subsequent cycles of beta-oxidation were to generate a 2-methyl-branched acyl-CoA, AMACR would then be required.

Key Enzymes and Quantitative Data

The efficient catabolism of this compound relies on a specific set of peroxisomal enzymes. While specific kinetic data for this compound are limited in the literature, the following table summarizes the key enzymes and their known activities with related branched-chain fatty acyl-CoAs.

EnzymeGeneSubstrate(s)Product(s)Representative Km (µM)Representative Vmax (nmol/min/mg)
Acyl-CoA Oxidase 2 (ACOX2) ACOX2(3R/S)-3-Methyloctanoyl-CoA3-Methyl-trans-2-enoyl-CoA~10-50 (for branched-chain acyl-CoAs)Not available
Acyl-CoA Oxidase 3 (ACOX3) ACOX3(3R/S)-3-Methyloctanoyl-CoA3-Methyl-trans-2-enoyl-CoA~10-50 (for branched-chain acyl-CoAs)Not available
D-bifunctional protein (MFE-2) HSD17B43-Methyl-trans-2-enoyl-CoA(2S,3R)-3-Methyl-3-hydroxyacyl-CoA~5-20 (for enoyl-CoAs)Not available
(2S,3R)-3-Methyl-3-hydroxyacyl-CoA3-Methyl-3-ketohexanoyl-CoA~5-20 (for hydroxyacyl-CoAs)Not available
Sterol Carrier Protein X (SCPx) SCPX3-Methyl-3-ketohexanoyl-CoAPropionyl-CoA + Hexanoyl-CoA~1-10 (for 3-ketoacyl-CoAs)Not available

Note: The provided Km and Vmax values are estimates based on data for similar branched-chain fatty acyl-CoA substrates and should be considered as representative.

Regulation of Peroxisomal Beta-Oxidation

The expression of the enzymes involved in peroxisomal beta-oxidation is transcriptionally regulated, primarily by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

Branched-chain fatty acids, including 3-methyloctanoic acid, or their CoA esters can act as ligands for PPARα. Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their increased transcription. The genes encoding ACOX2, ACOX3, MFE-2, and SCPx are known to be regulated by PPARα.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3_MOA_CoA This compound PPARa PPARα 3_MOA_CoA->PPARa Ligand Binding PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerization RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binding Target_Genes Target Genes (ACOX2, ACOX3, HSD17B4, SCPX) PPRE->Target_Genes Gene Transcription mRNA mRNA Target_Genes->mRNA Proteins Enzymes mRNA->Proteins Translation

Figure 2: PPARα-mediated regulation of peroxisomal beta-oxidation genes.

Experimental Protocols

Isolation of Peroxisomes from Rat Liver

This protocol describes a standard method for the isolation of a peroxisome-enriched fraction from rat liver using differential and density gradient centrifugation.

Materials:

  • Homogenization buffer (0.25 M sucrose, 10 mM MOPS, pH 7.2, 1 mM EDTA, 0.1% (v/v) ethanol, 1 mM dithiothreitol, and protease inhibitors)

  • Percoll or Nycodenz solution

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Perfuse the rat liver with ice-cold saline to remove blood.

  • Mince the liver and homogenize in 4 volumes of ice-cold homogenization buffer using a loose-fitting Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 min at 4°C to obtain a crude organellar pellet containing mitochondria and peroxisomes.

  • Resuspend the pellet in homogenization buffer and layer it onto a pre-formed Percoll or Nycodenz density gradient.

  • Centrifuge at 35,000 x g for 60 min at 4°C.

  • Carefully collect the peroxisomal fraction, which will be located in a dense band.

  • Wash the collected fraction with homogenization buffer and pellet the peroxisomes by centrifugation.

  • Resuspend the purified peroxisomes in a suitable buffer for subsequent assays.

Peroxisome_Isolation_Workflow Start Rat Liver Homogenization Homogenization in Sucrose Buffer Start->Homogenization Centrifugation1 Centrifugation (1,000 x g, 10 min) Homogenization->Centrifugation1 Supernatant1 Post-nuclear Supernatant Centrifugation1->Supernatant1 Pellet1 Nuclei & Debris (Discard) Centrifugation1->Pellet1 Centrifugation2 Centrifugation (20,000 x g, 20 min) Supernatant1->Centrifugation2 Supernatant2 Cytosol (Discard) Centrifugation2->Supernatant2 Pellet2 Crude Organellar Pellet Centrifugation2->Pellet2 Resuspension Resuspend Pellet Pellet2->Resuspension Gradient Layer on Density Gradient (Percoll/Nycodenz) Resuspension->Gradient Ultracentrifugation Ultracentrifugation (35,000 x g, 60 min) Gradient->Ultracentrifugation Fractionation Fraction Collection Ultracentrifugation->Fractionation Peroxisomes Purified Peroxisomes Fractionation->Peroxisomes

Figure 3: Workflow for the isolation of peroxisomes from rat liver.

In Vitro Peroxisomal Beta-Oxidation Assay

This protocol outlines a method to measure the beta-oxidation of this compound in isolated peroxisomes. The assay typically follows the production of chain-shortened acyl-CoAs or the release of propionyl-CoA.

Materials:

  • Isolated peroxisomes

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM KCl, 1 mM NAD+, 0.1 mM FAD, 0.2 mM Coenzyme A, 2 mM ATP, 5 mM MgCl2, 1 mM DTT)

  • This compound (substrate)

  • Quenching solution (e.g., perchloric acid)

  • HPLC-MS/MS system for acyl-CoA analysis

Procedure:

  • Pre-warm the assay buffer to 37°C.

  • Add a known amount of isolated peroxisomal protein to the assay buffer.

  • Initiate the reaction by adding this compound to a final concentration of 10-50 µM.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding an equal volume of ice-cold quenching solution.

  • Centrifuge the quenched samples to pellet the precipitated protein.

  • Analyze the supernatant for the presence of this compound and its beta-oxidation products (e.g., hexanoyl-CoA, propionyl-CoA) by HPLC-MS/MS.

HPLC-MS/MS Analysis of Acyl-CoAs

This method provides a sensitive and specific means to quantify the various acyl-CoA species produced during the in vitro beta-oxidation assay.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each acyl-CoA of interest (e.g., this compound, hexanoyl-CoA, propionyl-CoA).

Sample Preparation:

  • The supernatant from the quenched beta-oxidation assay is diluted with mobile phase A.

  • An internal standard (e.g., a stable isotope-labeled acyl-CoA) is added for quantification.

  • The sample is injected into the HPLC-MS/MS system.

Conclusion

The peroxisomal beta-oxidation of this compound is a specialized metabolic pathway crucial for the degradation of certain branched-chain fatty acids. This process involves a unique set of enzymes and is tightly regulated at the transcriptional level by PPARα. Understanding the intricacies of this pathway is vital for researchers in the fields of metabolic disorders and drug development, as dysregulation of peroxisomal function is implicated in a range of diseases. The experimental protocols provided in this guide offer a framework for the investigation of this important metabolic route. Further research is warranted to elucidate the specific kinetic parameters of the involved enzymes with this compound and to fully map the signaling cascades that respond to fluctuations in branched-chain fatty acid levels.

Methodological & Application

Application Note: Quantitative Analysis of 3-Methyloctanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 3-Methyloctanoyl-CoA in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis. The methodology is tailored for researchers in metabolic disease, drug discovery, and cellular metabolism, offering a reliable tool for the accurate quantification of this branched-chain acyl-CoA.

Introduction

This compound is a branched-chain acyl-coenzyme A ester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the catabolism of branched-chain amino acids. The accurate quantification of specific acyl-CoA species like this compound is essential for understanding their roles in cellular energy homeostasis and in the pathophysiology of metabolic disorders. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of these low-abundance molecules in complex biological samples.

Experimental Protocols

Sample Preparation

A critical step in the analysis of acyl-CoAs is the efficient extraction from the biological matrix and removal of interfering substances.

Materials:

  • Biological sample (cells or tissue homogenate)

  • Internal Standard (IS): Pentadecanoyl-CoA (C15:0-CoA) or other suitable odd-chain acyl-CoA

  • Extraction Solvent: Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 2.5% (w/v) 5-Sulfosalicylic acid (SSA) in water

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Centrifuge capable of 4°C and >15,000 x g

  • Solid Phase Extraction (SPE) cartridges (optional, for TCA extraction)

Protocol:

  • Homogenization (for tissue): Homogenize the tissue sample in an appropriate ice-cold buffer.

  • Spiking of Internal Standard: Add the internal standard to the cell pellet or tissue homogenate to a final concentration of approximately 1 µM.

  • Protein Precipitation:

    • Add 1 mL of ice-cold 10% TCA or 2.5% SSA to the sample.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • SPE Cleanup (if using TCA): If TCA was used for precipitation, an SPE cleanup step is recommended to remove the acid which can interfere with chromatography.

  • Drying: Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    2.0 95 5
    12.0 5 95
    15.0 5 95
    15.1 95 5

    | 20.0 | 95 | 5 |

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions: Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode, with a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.1 Da) and a common product ion at m/z 428 corresponding to the adenosine (B11128) 3',5'-diphosphate fragment.[1][2] The most abundant and specific fragment is typically the one resulting from the neutral loss.

    To determine the precursor ion for this compound:

    • Molecular formula of 3-methyloctanoic acid: C9H18O2

    • Molecular weight of 3-methyloctanoic acid: 158.24 g/mol

    • Molecular formula of Coenzyme A (thiol form): C21H36N7O16P3S

    • Molecular weight of Coenzyme A: 767.53 g/mol

    • Molecular weight of this compound: (158.24 - 1.01) + 767.53 = 924.76 g/mol (after formation of thioester bond)

    • Precursor Ion ([M+H]+): m/z 925.8

    Proposed MRM Transitions for this compound:

    Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV)
    This compound (Quantifier) 925.8 418.7 (to be optimized, ~30-40)
    This compound (Qualifier) 925.8 428.1 (to be optimized, ~25-35)

    | Pentadecanoyl-CoA (IS) | 992.9 | 485.8 | (to be optimized, ~30-40) |

    (Note: Collision energies should be optimized for the specific instrument used.)

Data Presentation

The following tables summarize the expected quantitative performance of the method. These values are representative and should be determined for each specific assay and instrument.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (nM)LOD (nM)LOQ (nM)
This compound1 - 1000>0.99~1~3

Table 2: Accuracy and Precision

AnalyteSpiked Conc. (nM)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound1095 - 105<10<15
10098 - 102<5<10
50099 - 101<5<10

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Cells/Tissue) is_spike Spike Internal Standard sample->is_spike precipitation Protein Precipitation (TCA or SSA) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Dry Down supernatant->drying reconstitution Reconstitute drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Calibration Curve) integration->quantification report Report Results quantification->report

Caption: Experimental workflow for the quantitative analysis of this compound.

Hypothetical Signaling Pathway Involvement

Branched-chain amino acid catabolism can lead to the formation of various acyl-CoA species that can enter the TCA cycle or be utilized for other metabolic processes. An overabundance or deficiency of these intermediates can impact cellular signaling.

signaling_pathway cluster_bcaa Branched-Chain Amino Acid Catabolism cluster_tca TCA Cycle & Energy Metabolism cluster_signaling Cellular Signaling bcaa Leucine / Isoleucine bcka Branched-Chain α-Keto Acids bcaa->bcka bc_acyl_coa Branched-Chain Acyl-CoAs bcka->bc_acyl_coa c9_acyl_coa This compound bc_acyl_coa->c9_acyl_coa acetyl_coa Acetyl-CoA c9_acyl_coa->acetyl_coa β-oxidation mtorc1 mTORC1 Signaling c9_acyl_coa->mtorc1 Modulation tca TCA Cycle acetyl_coa->tca gene_expression Gene Expression (e.g., PGC-1α) acetyl_coa->gene_expression Histone Acetylation atp ATP Production tca->atp

Caption: Hypothetical role of this compound in cellular metabolism and signaling.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in biological samples. The protocol is designed to be a starting point for researchers, and further optimization of chromatographic and mass spectrometric parameters for specific applications and instrumentation is encouraged. This method will be a valuable tool for investigating the role of branched-chain acyl-CoAs in health and disease.

References

Application Note: Protocol for 3-Methyloctanoyl-CoA Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive protocol for the extraction, purification, and preparation of 3-Methyloctanoyl-CoA and other acyl-coenzyme A (acyl-CoA) species from mammalian tissues for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the catabolism of branched-chain amino acids. This compound is a specific branched-chain acyl-CoA whose accurate quantification in tissues is essential for studying metabolic disorders and drug development. The protocol described herein is a robust method involving tissue homogenization, solvent-based extraction, and solid-phase extraction (SPE) for purification, ensuring high recovery and sample purity for sensitive downstream analysis.

Principle

The extraction procedure begins with the rapid quenching of metabolic activity in the tissue sample, typically by flash-freezing in liquid nitrogen. The frozen tissue is then homogenized in a solution containing organic solvents and an acidic buffer to simultaneously precipitate proteins and extract acyl-CoAs.[1][2] Subsequent purification using solid-phase extraction (SPE) removes interfering substances like salts and phospholipids, concentrating the acyl-CoA fraction.[2][3] The purified acyl-CoAs are then eluted, dried, and reconstituted in a suitable solvent for LC-MS/MS analysis.

Experimental Workflow

The overall workflow for the extraction of this compound from tissue is depicted below.

G Workflow for Acyl-CoA Extraction from Tissue cluster_0 Sample Preparation cluster_1 Extraction & Precipitation cluster_2 Purification (Solid-Phase Extraction) cluster_3 Final Preparation A 1. Tissue Collection (Flash-freeze in liquid N2) B 2. Homogenization (~50 mg tissue in 1.5 mL ice-cold Acetonitrile/Isopropanol) A->B C 3. Acidification & Re-homogenization (Add 0.5 mL ice-cold 100 mM KH2PO4, pH 4.9) B->C D 4. Centrifugation (16,000 x g, 10 min, 4°C) C->D E 5. Supernatant Collection (Contains acyl-CoAs) D->E F 6. SPE Column Conditioning (e.g., Polymeric Weak Anion Exchange) E->F G 7. Sample Loading (Load supernatant onto SPE column) F->G H 8. Column Wash (Remove impurities with wash buffer) G->H I 9. Elution (Elute acyl-CoAs with elution buffer, e.g., NH4OH in Methanol) H->I J 10. Sample Drying (Evaporate under gentle N2 stream) I->J K 11. Reconstitution (Resuspend in 50% Methanol (B129727) or Ammonium (B1175870) Acetate Buffer) J->K L 12. Analysis (LC-MS/MS) K->L

Caption: Experimental workflow for tissue acyl-CoA extraction.

Materials and Reagents

  • Tissues: Fresh or frozen (-80°C) mammalian tissues (e.g., liver, heart, muscle).

  • Solvents: Acetonitrile (ACN), Isopropanol (IPA), Methanol (MeOH) - all LC-MS grade.

  • Buffers:

    • Potassium Phosphate Buffer: 100 mM KH₂PO₄, pH adjusted to 4.9.[1]

    • SPE Wash Buffer 1: 2% Formic Acid in water.[3]

    • SPE Wash Buffer 2: Methanol.[3]

    • SPE Elution Buffer: 2-5% Ammonium Hydroxide (B78521) in Methanol.[3]

    • Reconstitution Buffer: 50% Methanol in water or 50 mM Ammonium Acetate.[3][4]

  • Internal Standards: A mixture of stable isotope-labeled acyl-CoAs (e.g., ¹³C-labeled Octanoyl-CoA) should be used for accurate quantification.[3]

  • Equipment:

    • Tissue homogenizer (e.g., bead beater or rotor-stator).

    • Refrigerated centrifuge (4°C).

    • Solid-Phase Extraction (SPE) manifold and columns (e.g., Polymeric Weak Anion, 200 mg/3 mL).[3]

    • Nitrogen evaporator.

    • LC-MS/MS system.

Detailed Experimental Protocol

5.1. Sample Preparation and Homogenization

  • Weigh approximately 30-50 mg of frozen tissue in a pre-chilled, tared homogenization tube.[5]

  • To quench metabolism and precipitate protein, add 1.5 mL of an ice-cold extraction solvent mixture of Acetonitrile:Isopropanol (3:1, v/v).[2] If using, add the internal standard mix at this stage.

  • Immediately homogenize the tissue at high speed for 30-60 seconds while keeping the sample on ice.

  • Add 0.5 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) and briefly homogenize again for 30 seconds.[1][2]

  • Incubate the homogenate on ice for 15 minutes to ensure complete protein precipitation.

5.2. Extraction

  • Centrifuge the homogenate at 16,000 x g for 10-15 minutes at 4°C.[2]

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new clean tube. Avoid disturbing the protein pellet.

5.3. Solid-Phase Extraction (SPE) Purification This protocol is adapted for a weak anion exchange SPE column.[3]

  • Conditioning: Condition the SPE column by passing 3 mL of Methanol, followed by 3 mL of water.

  • Loading: Load the entire supernatant from step 5.2 onto the conditioned SPE column. Allow the sample to pass through slowly via gravity or gentle vacuum.

  • Washing:

    • Wash the column with 2.5 mL of 2% formic acid in water to remove neutral and basic impurities.[3]

    • Wash the column with an additional 2.5 mL of Methanol to remove remaining polar impurities.[3]

  • Elution: Elute the acyl-CoAs from the column by adding 2.5 mL of 2% ammonium hydroxide in methanol. A second elution with 2.5 mL of 5% ammonium hydroxide in methanol can be performed to ensure complete recovery. Combine the eluted fractions.[3]

5.4. Final Sample Preparation

  • Dry the combined eluates under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of reconstitution buffer (e.g., 50% Methanol).[3][4]

  • Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble debris.

  • Transfer the clear supernatant to an LC-MS vial for analysis.

Quantitative Data Summary

Direct quantification of this compound in tissues is not widely reported. The table below presents data for other relevant acyl-CoAs to provide context for expected concentration ranges.

Acyl-CoA SpeciesTissueOrganismConcentrationReference
Total Long-Chain Acyl-CoAsLiver (Fed)Rat108 +/- 11 nmol/g protein[6]
Total Long-Chain Acyl-CoAsLiver (Fasted)Rat248 +/- 19 nmol/g protein[6]
Lactoyl-CoAHeartMouse0.0172 pmol/mg wet weight[7]
Acetyl-CoALiverRat~20-60 nmol/g wet weight[8]
Octanoyl-CoALiverRat~0.5-2 nmol/g wet weight (estimated)

Note: Concentrations can vary significantly based on the metabolic state, tissue type, and analytical method used.

Metabolic Context of Acyl-CoAs

Acyl-CoAs are central hubs in metabolism, linking the catabolism of fatty acids and amino acids to energy production via the TCA cycle. This compound is an intermediate in the degradation pathway of branched-chain amino acids like leucine.

G Simplified Metabolic Context of Acyl-CoAs cluster_pathways Catabolic Pathways FA Fatty Acids BetaOx β-Oxidation FA->BetaOx Activation AA Branched-Chain Amino Acids (e.g., Leucine) AACat Amino Acid Catabolism AA->AACat AcylCoA Acyl-CoA Pool (e.g., Acetyl-CoA, Propionyl-CoA, This compound) BetaOx->AcylCoA AACat->AcylCoA TCA TCA Cycle (Energy Production) AcylCoA->TCA

Caption: Acyl-CoAs link catabolic pathways to the TCA cycle.

References

Solid-Phase Extraction of Acyl-CoAs: An Application Note for the Quantification of 3-Methyloctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the solid-phase extraction (SPE) of medium to long-chain acyl-Coenzyme A (acyl-CoA) thioesters from biological matrices, with a specific focus on the targeted analysis of 3-Methyloctanoyl-CoA. The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling. Their analysis provides valuable insights into cellular metabolism and the mechanism of action of drugs targeting these pathways. This compound is a branched-chain acyl-CoA that may be relevant in specific metabolic contexts. Due to their amphipathic nature and low abundance, the extraction and purification of acyl-CoAs from complex biological samples present a significant analytical challenge. Solid-phase extraction is a robust technique for the selective isolation and concentration of acyl-CoAs prior to instrumental analysis.

This application note details a reliable SPE method adaptable for the extraction of this compound from cell cultures or tissue homogenates. The protocol is based on established methods for long-chain acyl-CoA analysis and has been tailored for this specific compound of interest.

Experimental Workflow

The overall experimental workflow for the solid-phase extraction of this compound is depicted below.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Biological Sample (Cells/Tissue) homogenization Homogenization in Extraction Buffer start->homogenization centrifugation1 Centrifugation to Pellet Debris homogenization->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant sample_loading Sample Loading supernatant->sample_loading spe_conditioning SPE Cartridge Conditioning spe_conditioning->sample_loading washing Washing sample_loading->washing elution Elution of Acyl-CoAs washing->elution drying Solvent Evaporation elution->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Workflow for the solid-phase extraction and analysis of Acyl-CoAs.

Detailed Experimental Protocols

Materials and Reagents
  • SPE Cartridges: Reversed-phase C18 or polymeric weak anion exchange columns (e.g., Strata-X-AW).

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Isopropanol, all LC-MS grade.

  • Buffers:

  • Internal Standard (IS): A stable isotope-labeled acyl-CoA or an odd-chain length acyl-CoA not present in the sample (e.g., Heptadecanoyl-CoA).

  • Sample Lysis/Extraction Buffer: 2:1 (v/v) Methanol:Chloroform or Acetonitrile/Isopropanol mixtures.

Sample Preparation Protocol

This protocol is a general guideline and may require optimization based on the specific sample type and volume.

  • Tissue Samples:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Homogenize the tissue in 1 mL of ice-cold extraction buffer (e.g., 100 mM KH2PO4, pH 4.9) containing a known amount of internal standard.[1]

    • Add 2 mL of 2-propanol and re-homogenize.[1]

    • Add 4 mL of acetonitrile, vortex thoroughly for 5 minutes.[2]

    • Centrifuge at 3000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Cultured Cells:

    • Harvest cells from the culture plate by scraping in ice-cold PBS.

    • Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C.

    • Aspirate the supernatant and resuspend the cell pellet in 500 µL of ice-cold deionized water containing 0.6% formic acid and the internal standard.[3]

    • Add 450 µL of acetonitrile, vortex, and sonicate to ensure homogeneity.[3]

    • Centrifuge at 15,000 x g for 5 minutes at 4°C.

    • Collect the supernatant for SPE.

Solid-Phase Extraction Protocol (Using C18 Reversed-Phase Cartridge)
  • Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of water to remove polar impurities.

    • A second wash with a weak organic solvent mixture (e.g., 2.4 mL of 2% formic acid followed by 2.4 mL of methanol) can be performed to remove less polar interferences.[4]

  • Elution: Elute the acyl-CoAs from the cartridge using 2-3 mL of an appropriate organic solvent. A common elution solvent is 2-propanol or a mixture of methanol and ammonium hydroxide.[1] For instance, two sequential elutions with 2.4 mL of 2% ammonium hydroxide followed by 2.4 mL of 5% ammonium hydroxide in methanol can be effective.[4]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of a solvent compatible with the LC-MS/MS analysis, typically a mixture of water and acetonitrile with a small amount of acid or base (e.g., 50% methanol).[4]

Data Presentation

The following tables summarize typical performance data for acyl-CoA extraction methods. Note that these are generalized values from the literature, and specific performance for this compound should be validated in your laboratory.

Table 1: Recovery of Acyl-CoAs using Solid-Phase Extraction

Acyl-CoAMatrixSPE SorbentRecovery (%)Reference
VariousRat TissueOligonucleotide70-80[1]
Long-chainMammalian TissuePolymeric Weak Anion60-140[5]
C2, C8, C16Mouse LiverPolymeric Weak Anion85-95[4]
Short to Long-chainRat Liver2-(2-pyridyl)ethyl silica83-90[6]

Table 2: Validation Parameters for LC-MS/MS Quantification of Acyl-CoAs

ParameterC16:0-CoAC18:1-CoAC18:2-CoAReference
Accuracy (%)94.8-110.894.8-110.894.8-110.8[7]
Inter-run Precision (RSD%)2.6-12.22.6-12.22.6-12.2[7]
Intra-run Precision (RSD%)1.2-4.41.2-4.41.2-4.4[7]

Signaling Pathway and Logical Relationships

The extraction method is a critical step in the analytical workflow for studying metabolic pathways involving acyl-CoAs.

Acyl_CoA_Analysis_Logic cluster_biology Biological Context cluster_analytical Analytical Workflow cluster_outcome Research Outcome metabolic_pathway Metabolic Pathway (e.g., Fatty Acid Oxidation) acyl_coa_pool Acyl-CoA Pool (incl. This compound) metabolic_pathway->acyl_coa_pool extraction Extraction & SPE acyl_coa_pool->extraction lcms_analysis LC-MS/MS Quantification extraction->lcms_analysis data_interpretation Data Interpretation lcms_analysis->data_interpretation biomarker_discovery Biomarker Discovery data_interpretation->biomarker_discovery drug_development Drug Efficacy/Toxicity data_interpretation->drug_development

Caption: Logical flow from biological context to research outcome.

Conclusion

The described solid-phase extraction protocol provides a robust and reproducible method for the isolation of this compound and other acyl-CoAs from biological matrices. The use of an appropriate internal standard and careful optimization of each step are critical for achieving accurate and precise quantification. This method, in conjunction with sensitive LC-MS/MS analysis, is a powerful tool for researchers in metabolism and drug development.

References

Chemo-enzymatic Synthesis of 3-Methyloctanoyl-CoA: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the chemo-enzymatic synthesis of 3-Methyloctanoyl-CoA, a crucial intermediate for various research applications, including the study of fatty acid metabolism, enzyme kinetics, and the development of novel therapeutics. The described methodology combines a chemical acylation step to activate the precursor, 3-methyloctanoic acid, followed by an enzymatic reaction to conjugate it with Coenzyme A (CoA). This approach offers a reliable and scalable method for producing high-purity this compound for research purposes. Detailed experimental procedures, data presentation in tabular format, and workflow diagrams are provided to guide researchers in the successful synthesis and characterization of this important molecule.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central molecules in cellular metabolism, participating in numerous anabolic and catabolic pathways.[1] Specifically, branched-chain acyl-CoAs are important intermediates in the metabolism of branched-chain amino acids and the biosynthesis of branched-chain fatty acids.[2] The availability of specific acyl-CoA molecules, such as this compound, is often limited commercially, necessitating their synthesis in the research laboratory. Chemo-enzymatic approaches provide a powerful strategy for the synthesis of these complex molecules, leveraging the efficiency of chemical reactions for the initial activation of the carboxylic acid and the high specificity of enzymes for the final conjugation to CoA.[1][3] This protocol outlines a robust method for the synthesis, purification, and characterization of this compound.

Chemo-enzymatic Synthesis Workflow

The overall workflow for the synthesis of this compound can be visualized as a two-step process: chemical activation of 3-methyloctanoic acid followed by enzymatic ligation to Coenzyme A.

chemo_enzymatic_synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis cluster_purification Purification & Analysis 3_Methyloctanoic_Acid 3-Methyloctanoic Acid Activated_Intermediate Activated Intermediate (3-Methyloctanoyl-imidazole) 3_Methyloctanoic_Acid->Activated_Intermediate Activation Activating_Reagent Activating Reagent (e.g., CDI) Activating_Reagent->Activated_Intermediate 3_Methyloctanoyl_CoA This compound Activated_Intermediate->3_Methyloctanoyl_CoA Enzymatic Ligation CoA Coenzyme A CoA->3_Methyloctanoyl_CoA Acyl_CoA_Synthetase Acyl-CoA Synthetase Acyl_CoA_Synthetase->3_Methyloctanoyl_CoA HPLC HPLC Purification 3_Methyloctanoyl_CoA->HPLC MS Mass Spectrometry (Characterization) HPLC->MS

Caption: Chemo-enzymatic synthesis workflow for this compound.

Materials and Reagents

ReagentSupplierCatalog No.
3-Methyloctanoic acidSigma-Aldriche.g., M5880
Coenzyme A, trilithium saltSigma-AldrichC3019
Acyl-CoA Synthetase (from Pseudomonas sp. or similar)Sigma-Aldrich or other-
N,N'-Carbonyldiimidazole (CDI)Sigma-AldrichC3780
Tetrahydrofuran (B95107) (THF), anhydrousSigma-Aldrich186562
Sodium bicarbonate (NaHCO3)Fisher ScientificS233
Adenosine (B11128) 5'-triphosphate (ATP)Sigma-AldrichA2383
Magnesium chloride (MgCl2)Sigma-AldrichM8266
Dithiothreitol (DTT)Sigma-AldrichD0632
Potassium phosphate (B84403) buffer componentsFisher Scientific-
Acetonitrile (HPLC grade)Fisher ScientificA998
Ammonium acetate (B1210297) (HPLC grade)Sigma-AldrichA1542
Formic acidSigma-AldrichF0507

Experimental Protocols

Protocol 1: Chemical Activation of 3-Methyloctanoic Acid using CDI

This protocol describes the activation of 3-methyloctanoic acid with N,N'-Carbonyldiimidazole (CDI) to form the reactive 3-methyloctanoyl-imidazole intermediate. This method is adapted from a general procedure for acyl-CoA synthesis.[3]

1. Reaction Setup:

  • In a clean, dry glass vial, dissolve 4.2 mg of CDI (0.026 mmol, 4 equivalents) in 200 µL of anhydrous tetrahydrofuran (THF).

  • To this solution, add 4.9 mg of 3-methyloctanoic acid (0.031 mmol, 4.8 equivalents).

  • Stir the reaction mixture at room temperature (22°C) for 1 hour. During this time, the formation of the acyl-imidazole can be monitored by the evolution of CO2 gas.

2. Preparation for Enzymatic Reaction:

  • The resulting solution containing the activated 3-methyloctanoyl-imidazole can be used directly in the subsequent enzymatic reaction. For long-term storage, the solvent can be removed under a stream of nitrogen, and the residue stored at -20°C.

Protocol 2: Enzymatic Synthesis of this compound

This protocol utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond between the activated 3-methyloctanoic acid and Coenzyme A. The choice of enzyme is critical, and one with broad substrate specificity for medium-chain branched fatty acids is recommended.[4][5]

1. Reaction Mixture Preparation:

  • In a microcentrifuge tube, prepare the following reaction mixture:

    • 100 mM Potassium Phosphate Buffer (pH 7.5)

    • 10 mM ATP

    • 10 mM MgCl2

    • 2 mM DTT

    • 1 mM Coenzyme A (CoA)

    • 1-5 µM Acyl-CoA Synthetase

    • 1.2 mM Activated 3-methyloctanoic acid (from Protocol 1)

  • The final reaction volume can be adjusted as needed (e.g., 1 mL).

2. Reaction Incubation:

  • Incubate the reaction mixture at 37°C for 1-2 hours. The progress of the reaction can be monitored by HPLC.

3. Reaction Quenching:

  • To stop the reaction, add formic acid to a final concentration of 1% (v/v). This will precipitate the enzyme, which can be removed by centrifugation (10,000 x g for 10 minutes).

Purification and Characterization

Protocol 3: HPLC Purification of this compound

The synthesized this compound can be purified from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).

1. HPLC System and Column:

  • HPLC system equipped with a UV detector.

  • C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

2. Mobile Phase:

  • Solvent A: 50 mM Ammonium Acetate, pH 5.5

  • Solvent B: Acetonitrile

  • Gradient: A linear gradient from 10% to 60% Solvent B over 30 minutes is a good starting point for optimizing the separation.[6]

  • Flow Rate: 1.0 mL/min

  • Detection: 260 nm (for the adenine (B156593) moiety of CoA)

3. Sample Preparation and Injection:

  • Filter the quenched reaction supernatant through a 0.22 µm syringe filter before injection.

  • Inject an appropriate volume onto the HPLC column.

4. Fraction Collection:

  • Collect the peak corresponding to this compound based on its retention time, which will be longer than that of free CoA.

Protocol 4: Characterization by Mass Spectrometry

The identity and purity of the collected fraction should be confirmed by mass spectrometry.

1. Mass Spectrometry:

  • Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique.

  • The expected mass of this compound can be calculated and compared to the experimental data.

  • Fragmentation analysis (MS/MS) can provide further structural confirmation, with a characteristic neutral loss of 507 amu corresponding to the adenosine 3'-phosphate 5'-diphosphate moiety.[7]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on the synthesis of similar branched-chain acyl-CoAs.[3][8] Actual results may vary depending on the specific enzyme and reaction conditions.

ParameterValueReference
Chemical Activation
3-Methyloctanoic Acid4.9 mg (0.031 mmol)Adapted from[3]
CDI4.2 mg (0.026 mmol)Adapted from[3]
Reaction Time1 hour[3]
Reaction Temperature22°C[3]
Enzymatic Ligation
CoA Concentration1 mMGeneral Protocol
ATP Concentration10 mMGeneral Protocol
MgCl2 Concentration10 mMGeneral Protocol
Enzyme Concentration1-5 µMGeneral Protocol
Reaction Time1-2 hoursGeneral Protocol
Reaction Temperature37°CGeneral Protocol
Expected Yield >40%[1][8]

Signaling Pathways and Logical Relationships

The synthesis of this compound is a prerequisite for its involvement in various metabolic pathways. The diagram below illustrates its position as a key intermediate.

metabolic_pathway BCAA Branched-Chain Amino Acids 3_Methyloctanoic_Acid 3-Methyloctanoic Acid BCAA->3_Methyloctanoic_Acid Catabolism 3_Methyloctanoyl_CoA This compound 3_Methyloctanoic_Acid->3_Methyloctanoyl_CoA Activation (This Protocol) BCFA_Synthesis Branched-Chain Fatty Acid Synthesis 3_Methyloctanoyl_CoA->BCFA_Synthesis Beta_Oxidation Beta-Oxidation 3_Methyloctanoyl_CoA->Beta_Oxidation Secondary_Metabolites Secondary Metabolite Biosynthesis 3_Methyloctanoyl_CoA->Secondary_Metabolites

Caption: Metabolic context of this compound.

Conclusion

The chemo-enzymatic method described in this application note provides a reliable and adaptable protocol for the synthesis of this compound for research applications. By combining a straightforward chemical activation step with a specific enzymatic ligation, researchers can obtain this valuable molecule in sufficient purity and quantity for their studies. The provided protocols for synthesis, purification, and characterization, along with the supporting data and diagrams, should serve as a comprehensive guide for scientists and drug development professionals.

References

Application Notes and Protocols for In Vitro Assays Using 3-Methyloctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyloctanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the catabolism of branched-chain amino acids. Due to their central role in metabolism, the enzymes that process acyl-CoAs are important targets for drug development in areas such as metabolic disorders, oncology, and infectious diseases. These application notes provide detailed protocols for developing and utilizing an in vitro assay for enzymes that metabolize this compound, with a focus on acyl-CoA dehydrogenases (ACADs). Additionally, we describe a potential signaling pathway involving Peroxisome Proliferator-Activated Receptor alpha (PPARα) that may be modulated by this compound.

Biological Role and Potential Signaling Pathway

Branched-chain fatty acids and their CoA esters are important metabolic regulators. One key signaling pathway they influence is the activation of nuclear receptors, particularly PPARα. PPARα is a ligand-activated transcription factor that regulates the expression of genes involved in lipid and glucose metabolism. Branched-chain acyl-CoAs have been identified as high-affinity ligands for PPARα, suggesting that this compound could act as a signaling molecule to modulate gene expression related to fatty acid oxidation.[1]

Diagram of the Proposed PPARα Signaling Pathway

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3-MO-CoA This compound FABP Fatty Acid Binding Protein 3-MO-CoA->FABP Binding & Transport PPARa PPARα FABP->PPARa Ligand Delivery RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE DNA Binding Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Transcriptional Activation Metabolic_Effects Metabolic Effects Target_Genes->Metabolic_Effects Increased Fatty Acid Oxidation

Caption: Proposed signaling pathway of this compound via PPARα activation.

Data Presentation: Enzyme Kinetic Parameters

The following tables summarize kinetic data for relevant enzymes that are likely to interact with this compound. As specific data for this compound is limited, data for structurally similar substrates are provided as a proxy to guide assay development.

Table 1: Michaelis-Menten Constants (Km) for Acyl-CoA Dehydrogenases

EnzymeSubstrateKm (µM)Comments
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA~5Optimal straight-chain substrate.
MCADHexanoyl-CoA~10Shorter straight-chain substrate.
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Palmitoyl-CoA (C16)~2Optimal long-chain substrate.
LCAD2,6-dimethylheptanoyl-CoA-A known branched-chain substrate, specific activity data available but not Km.[2]
ACAD102-methyl-C15-CoA-Shows preference for branched-chain substrates.

Table 2: Maximum Velocity (Vmax) for Acyl-CoA Dehydrogenases

EnzymeSubstrateVmax (U/mg)Comments
MCADOctanoyl-CoA~15High activity with optimal substrate.
LCADPalmitoyl-CoA (C16)~5-

Table 3: Inhibitor Constants (IC50) for MCAD

InhibitorIC50Mechanism
3-Methyleneoctanoyl-CoA-Mechanism-based inhibitor.[3]
3-Methyl-trans-2-octenoyl-CoA-Mechanism-based inhibitor.[3]

Experimental Protocols

The primary recommended method for measuring the activity of ACADs with this compound is the Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay . This assay is considered the gold standard for measuring ACAD activity in vitro.[4][5][6]

Diagram of the ETF Fluorescence Reduction Assay Workflow

ETF_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement Reagents Prepare Assay Buffer, Enzyme (MCAD/LCAD), ETF, and 3-MO-CoA Anaerobic Create Anaerobic Environment Reagents->Anaerobic Mix Mix Enzyme, ETF, and Buffer Anaerobic->Mix Initiate Initiate with 3-MO-CoA Mix->Initiate Fluorescence Monitor Fluorescence Decrease at 490 nm (Excitation at 340 nm) Initiate->Fluorescence Data_Analysis Calculate Initial Rate Fluorescence->Data_Analysis

Caption: Workflow for the ETF fluorescence reduction assay.

Protocol 1: ETF Fluorescence Reduction Assay for ACAD Activity

Objective: To measure the rate of this compound oxidation by an acyl-CoA dehydrogenase (e.g., MCAD or LCAD) by monitoring the reduction of ETF.

Principle: ACADs catalyze the α,β-dehydrogenation of acyl-CoAs, transferring electrons to ETF. The fluorescence of ETF is quenched upon reduction, and the rate of fluorescence decrease is proportional to the enzyme activity.

Materials:

  • Purified recombinant MCAD or LCAD

  • Purified recombinant porcine ETF

  • This compound

  • Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.1 mM EDTA.

  • Anaerobic chamber or a system for creating an anaerobic environment (e.g., glucose/glucose oxidase/catalase system).

  • Fluorometer capable of excitation at ~340 nm and emission at ~490 nm.

  • 96-well microplates (for high-throughput screening).[5]

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in water or a suitable buffer. Determine the concentration spectrophotometrically using an extinction coefficient of 4.5 mM⁻¹cm⁻¹ at 260 nm.

    • Dilute the enzyme (MCAD or LCAD) and ETF in cold assay buffer to the desired working concentrations.

  • Creating an Anaerobic Environment:

    • Method A (Anaerobic Chamber): Perform all subsequent steps inside an anaerobic chamber.

    • Method B (Enzymatic Oxygen Scavenging): To the assay buffer, add glucose (10 mM), glucose oxidase (10 U/mL), and catalase (100 U/mL) to remove dissolved oxygen.[2][5]

  • Assay Setup (for a single cuvette or well):

    • To a final volume of 200 µL in a microplate well (or a larger volume for a cuvette), add:

      • Assay Buffer

      • ETF (final concentration ~2 µM)

      • MCAD or LCAD (final concentration to be optimized, e.g., 50-200 nM)

    • Incubate for 5 minutes at the desired temperature (e.g., 32°C) to allow for temperature equilibration and complete oxygen removal (if using Method B).

  • Initiation and Measurement:

    • Initiate the reaction by adding this compound to a final concentration in the desired range (e.g., 1-100 µM).

    • Immediately begin monitoring the decrease in ETF fluorescence at an emission wavelength of 490 nm with an excitation wavelength of 340 nm.[2]

    • Record the fluorescence signal over time (e.g., every 10 seconds for 2-5 minutes).

  • Data Analysis:

    • Determine the initial rate of the reaction by calculating the slope of the linear portion of the fluorescence decay curve.

    • Convert the change in fluorescence units per minute to the rate of substrate turnover (µmol/min/mg of enzyme) using a standard curve or a known extinction coefficient for ETF reduction.

Protocol 2: High-Throughput Inhibitor Screening Assay

Objective: To identify inhibitors of MCAD or LCAD activity using this compound as the substrate in a 96-well plate format.

Principle: This protocol adapts the ETF fluorescence reduction assay for a higher throughput to screen compound libraries.

Materials:

  • Same as Protocol 1.

  • Compound library dissolved in DMSO.

  • A known inhibitor of the target enzyme to serve as a positive control.

Procedure:

  • Plate Preparation:

    • In a 96-well plate, add 1-2 µL of each compound from the library to individual wells. Include wells with DMSO only (negative control) and a known inhibitor (positive control).

  • Reaction Mixture Preparation:

    • Prepare a master mix containing the assay buffer, ETF, and the ACAD enzyme.

    • Dispense the master mix into each well of the 96-well plate.

    • Incubate the plate for 10-15 minutes at room temperature to allow for pre-incubation of the enzyme with the compounds.

  • Reaction Initiation and Measurement:

    • Prepare a solution of this compound in assay buffer.

    • Use a multi-channel pipette or a liquid handling robot to add the substrate solution to all wells simultaneously to initiate the reaction.

    • Immediately place the plate in a fluorescence plate reader and begin kinetic measurements as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction rate for each well.

    • Determine the percent inhibition for each compound relative to the DMSO control.

    • Compounds that show significant inhibition can be selected for further characterization, including IC50 determination.

Concluding Remarks

The protocols and data presented here provide a comprehensive framework for establishing an in vitro assay using this compound. The ETF fluorescence reduction assay is a robust and sensitive method for characterizing the enzymatic activity of acyl-CoA dehydrogenases and for screening potential inhibitors. The proposed involvement of this compound in PPARα signaling highlights its potential role in metabolic regulation and offers a rationale for investigating its effects on gene expression. Further research to determine the precise kinetic parameters of this compound with various ACADs will be valuable for a more complete understanding of its metabolism.

References

Application Notes and Protocols: 3-Methyloctanoyl-CoA as a Substrate for Acyl-CoA Dehydrogenase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA dehydrogenases (ACADs) are a family of mitochondrial flavoenzymes essential for fatty acid and branched-chain amino acid metabolism. These enzymes catalyze the initial α,β-dehydrogenation step of their respective acyl-CoA substrates. Deficiencies in ACADs lead to a group of inherited metabolic disorders with severe clinical consequences. Medium-chain acyl-CoA dehydrogenase (MCAD) and short/branched-chain acyl-CoA dehydrogenase (SBCAD) are two critical members of this family, responsible for the breakdown of medium-chain and short, branched-chain fatty acids, respectively. The study of their substrate specificity and enzyme kinetics is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.

3-Methyloctanoyl-CoA is a branched-chain acyl-CoA that serves as a potential substrate for both MCAD and SBCAD, making it a valuable tool for characterizing the activity and substrate preference of these enzymes. This document provides detailed application notes and protocols for utilizing this compound in acyl-CoA dehydrogenase assays, primarily focusing on the highly sensitive electron transfer flavoprotein (ETF) fluorescence reduction assay.

Relevant Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation

The catabolism of fatty acids, including branched-chain variants, occurs within the mitochondrial matrix through the β-oxidation pathway. This process involves a series of four enzymatic reactions that sequentially shorten the acyl-CoA chain, generating acetyl-CoA, NADH, and FADH2. Acyl-CoA dehydrogenases catalyze the first, rate-limiting step of this cycle.

Fatty_Acid_Beta_Oxidation cluster_0 Mitochondrial Matrix cluster_1 Electron Transport Chain Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., this compound) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (ACAD) ETF ETF Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-β-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketoacyl-CoA Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA ETF_QO ETF-QO ETF->ETF_QO e- CoQ Coenzyme Q ETF_QO->CoQ e- Complex_III Complex III CoQ->Complex_III ACAD ACAD ACAD->ETF e-

Caption: Overview of the mitochondrial fatty acid β-oxidation pathway.

Experimental Principles

The most reliable method for measuring the activity of ACADs is the anaerobic ETF fluorescence reduction assay.[1] This assay monitors the decrease in the intrinsic fluorescence of ETF as it accepts electrons from the reduced FAD cofactor of the acyl-CoA dehydrogenase, which has been reduced by its acyl-CoA substrate. This method is highly sensitive and specific, reflecting the physiological electron transfer process.

Data Presentation

Table 1: Substrate Specificity of Human Acyl-CoA Dehydrogenases
EnzymeSubstrateOptimal Chain LengthRelative Activity (%)Reference
MCAD Octanoyl-CoA (C8)C6-C12100[2]
Hexanoyl-CoA (C6)High[2]
Decanoyl-CoA (C10)High[2]
2,6-Dimethylheptanoyl-CoANo significant activity[3]
SBCAD (S)-2-Methylbutyryl-CoAC4-C6 (branched)100[4]
Butyryl-CoA (C4)High[5]
Hexanoyl-CoA (C6)Moderate[6]
Isobutyryl-CoANo significant activity[5]

Note: The activity of MCAD and SBCAD with this compound is expected to be influenced by the position of the methyl group and the overall chain length. Based on existing data, it is plausible that both enzymes exhibit some level of activity towards this substrate.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Human MCAD and SBCAD

For accurate kinetic studies, it is essential to use purified recombinant enzymes. The following is a general protocol for the expression and purification of human MCAD and SBCAD from E. coli.

Purification_Workflow Start Start: E. coli with expression vector Induction Induce Protein Expression (e.g., with IPTG) Start->Induction Harvest Harvest Cells (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication or French Press) Harvest->Lysis Clarification Clarify Lysate (Centrifugation) Lysis->Clarification Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) Clarification->Affinity_Chrom Ion_Exchange Ion-Exchange Chromatography (e.g., DEAE-Sepharose) Affinity_Chrom->Ion_Exchange Size_Exclusion Size-Exclusion Chromatography (Gel Filtration) Ion_Exchange->Size_Exclusion Purity_Check Assess Purity (SDS-PAGE) Size_Exclusion->Purity_Check End Purified Enzyme Purity_Check->End

Caption: General workflow for recombinant protein purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the human ACADM or ACADSB gene.

  • Luria-Bertani (LB) broth and appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM potassium phosphate, pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT).

  • Chromatography resins (e.g., Ni-NTA agarose, DEAE-Sepharose, Superdex 200).

  • Wash and elution buffers for chromatography.

  • Dialysis tubing or centrifugal concentrators.

Procedure:

  • Expression: Grow the transformed E. coli in LB broth at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).[6]

  • Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes to pellet cell debris.

  • Purification:

    • Affinity Chromatography: If using a His-tagged construct, apply the clarified lysate to a Ni-NTA column. Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) and elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

    • Ion-Exchange Chromatography: Dialyze the protein fraction into a low-salt buffer and apply to a DEAE-Sepharose column. Elute the protein with a linear salt gradient.[6]

    • Size-Exclusion Chromatography: As a final polishing step, apply the concentrated protein to a size-exclusion column to separate it based on size.

  • Purity and Concentration: Assess the purity of the final protein preparation by SDS-PAGE. Determine the protein concentration using a standard method like the Bradford assay or by measuring absorbance at 280 nm.

Protocol 2: Synthesis of this compound

The substrate, this compound, is not commercially available and needs to be synthesized. This can be achieved through the chemical synthesis of 3-methyloctanoic acid followed by its enzymatic conversion to the corresponding CoA ester.

Part A: Asymmetric Synthesis of 3-Methyloctanoic Acid

A detailed method for the asymmetric synthesis of (R)- and (S)-3-methyloctanoic acid has been described.[1] This multi-step synthesis involves the resolution of a racemic mixture to obtain the desired stereoisomer.

Part B: Enzymatic Synthesis of this compound

Acyl-CoA synthetases can be used to convert the free fatty acid to its CoA thioester.

Materials:

  • 3-Methyloctanoic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp. or a recombinant source)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

Procedure:

  • Set up a reaction mixture containing 3-methyloctanoic acid, CoA, ATP, and MgCl₂ in the reaction buffer.

  • Initiate the reaction by adding acyl-CoA synthetase.

  • Incubate the reaction at an optimal temperature (e.g., 37°C) for a sufficient time (e.g., 1-2 hours).

  • Monitor the reaction progress by HPLC.

  • Purify the this compound product using reverse-phase HPLC.

  • Quantify the concentration of the purified product by measuring its absorbance at 260 nm (using the extinction coefficient of the adenine (B156593) moiety of CoA).

Protocol 3: ETF Fluorescence Reduction Assay (Microplate Format)

This protocol is adapted for a 96-well plate format, allowing for higher throughput analysis.[3][7]

ETF_Assay_Workflow Start Prepare Reagents Deoxygenation Enzymatic Deoxygenation (Glucose Oxidase/Catalase) Start->Deoxygenation Add_ETF Add Purified ETF Deoxygenation->Add_ETF Add_Enzyme Add Purified ACAD (MCAD or SBCAD) Add_ETF->Add_Enzyme Initiate_Reaction Initiate with Substrate (this compound) Add_Enzyme->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Decrease (Ex: 340 nm, Em: 490 nm) Initiate_Reaction->Measure_Fluorescence Calculate_Activity Calculate Enzyme Activity Measure_Fluorescence->Calculate_Activity End Kinetic Data Calculate_Activity->End

Caption: Workflow for the ETF fluorescence reduction assay.

Materials:

  • Purified recombinant human MCAD or SBCAD.

  • Purified recombinant porcine or human ETF.

  • This compound substrate solution.

  • Assay Buffer: 50 mM potassium phosphate, pH 7.5, containing 0.1 mM EDTA.

  • Deoxygenation System: Glucose, glucose oxidase, and catalase.

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture (final volume of 200 µL) containing assay buffer, glucose, glucose oxidase, and catalase. Incubate for a few minutes at 32°C to allow for enzymatic deoxygenation.[3]

  • Addition of ETF and Enzyme: Add purified ETF to a final concentration of 1-2 µM. Then, add the purified MCAD or SBCAD enzyme to the wells.

  • Initiation of Reaction: Initiate the reaction by adding the this compound substrate. A range of substrate concentrations should be used to determine kinetic parameters (e.g., 0.5 µM to 100 µM).

  • Fluorescence Measurement: Immediately start monitoring the decrease in ETF fluorescence over time using a microplate reader set to 32°C. Use an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 490 nm.[3]

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.

    • Convert the change in fluorescence units to the rate of ETF reduction using a standard curve or the known extinction coefficient of ETF.

    • Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.

Table 2: Example Reagent Concentrations for ETF Fluorescence Reduction Assay

ReagentFinal Concentration
Potassium Phosphate, pH 7.550 mM
EDTA0.1 mM
Glucose10 mM
Glucose Oxidase1 U/mL
Catalase100 U/mL
ETF1-2 µM
MCAD or SBCAD10-100 nM
This compound0.5 - 100 µM

Troubleshooting

  • No or low enzyme activity:

    • Verify the purity and concentration of the recombinant enzymes and ETF.

    • Ensure the this compound was synthesized and purified correctly.

    • Confirm that the assay is performed under anaerobic conditions, as oxygen can re-oxidize the reduced ETF.

  • High background fluorescence:

    • Use a high-quality black microplate to minimize background.

    • Ensure that the assay buffer components do not have intrinsic fluorescence at the measurement wavelengths.

  • Non-linear reaction progress:

    • This could be due to substrate depletion, product inhibition, or enzyme instability. Use a shorter measurement time or lower enzyme concentration.

Conclusion

The use of this compound as a substrate in acyl-CoA dehydrogenase assays, particularly with the robust ETF fluorescence reduction method, provides a powerful approach for dissecting the substrate specificities and kinetic properties of MCAD and SBCAD. The detailed protocols provided herein offer a framework for researchers to investigate these critical enzymes, contributing to a deeper understanding of fatty acid metabolism and the development of diagnostics and therapeutics for related metabolic disorders. While specific kinetic data for this compound requires empirical determination, the information and methods presented in these application notes will facilitate such investigations.

References

Application Note: HPLC-Based Separation of 3-Methyloctanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed methodologies for the separation of 3-Methyloctanoyl-CoA isomers using High-Performance Liquid Chromatography (HPLC). This compound possesses two chiral centers, resulting in four potential stereoisomers. The separation of these isomers is critical for accurate quantification and for understanding their distinct biological roles. This application note outlines two primary HPLC-based strategies: Reversed-Phase HPLC (RP-HPLC) for the separation of diastereomers and Chiral HPLC for the resolution of enantiomers. These methods are foundational and may require further optimization for specific sample matrices.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways. The presence of stereoisomers of molecules like this compound can have significant biological implications, as enzymes often exhibit stereospecificity. Consequently, the ability to separate and quantify individual isomers is crucial in metabolic research and drug development. The primary challenges in separating these isomers lie in their similar physicochemical properties.[1] This note details protocols for both reversed-phase and chiral HPLC, coupled with mass spectrometry (MS) for sensitive detection, providing a robust starting point for researchers.

Part 1: Diastereomer Separation by Reversed-Phase HPLC (RP-HPLC)

Diastereomers of this compound can often be separated on standard reversed-phase columns due to subtle differences in their three-dimensional structures, which affect their interaction with the stationary phase.[2][3]

Experimental Protocol: RP-HPLC-MS/MS

Objective: To separate the diastereomeric pairs of this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column thermostat.

  • Mass spectrometer with an electrospray ionization (ESI) source.

Materials:

  • Column: C18 reversed-phase column (e.g., Waters XBridge C18, 3.5 µm, 4.6 x 150 mm).[2]

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water, pH 6.3.[4]

  • Mobile Phase B: Acetonitrile.

  • Sample Solvent: 50:50 (v/v) Acetonitrile/Water.

  • Sample: Standard mixture of this compound isomers or extracted biological sample.

Procedure:

  • Sample Preparation: Dissolve the sample in the sample solvent to a final concentration of 1-10 µM. For biological samples, a solid-phase extraction (SPE) cleanup is recommended to remove interfering substances.[4][5]

  • Chromatographic Conditions:

    • Set the column temperature to 40°C.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

    • Inject 5-10 µL of the sample.

    • Run the gradient program outlined in Table 1.

  • Mass Spectrometry Conditions (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM). A neutral loss scan for 507 Da can be used to identify all acyl-CoA species.[4][6]

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MRM Transitions: Monitor the specific precursor-to-product ion transition for this compound. The precursor ion will be [M+H]+. A characteristic product ion for acyl-CoAs results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[4][6]

Data Presentation: RP-HPLC Gradient and Expected Results

Table 1: RP-HPLC Gradient Program for Diastereomer Separation

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
2.00.4955
15.00.4595
20.00.4595
20.10.4955
25.00.4955

Expected Outcome: This method should provide partial to baseline separation of the diastereomeric pairs of this compound. The retention times will be highly dependent on the specific column chemistry and exact gradient profile, requiring optimization.

Part 2: Enantiomer Separation by Chiral HPLC

To separate the enantiomers within each diastereomeric pair, a chiral stationary phase (CSP) is necessary.[7][8][9] Polysaccharide-based CSPs are widely used and have shown broad applicability for a range of chiral compounds.[10][11][12]

Experimental Protocol: Chiral HPLC-MS/MS

Objective: To resolve the four stereoisomers of this compound.

Instrumentation:

  • Same as for the RP-HPLC method.

Materials:

  • Column: Amylose or cellulose-based chiral column (e.g., Chiralpak AD-RH, 5 µm, 4.6 x 150 mm or similar immobilized polysaccharide-based CSP).[1]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Sample Solvent: 50:50 (v/v) Acetonitrile/Water.

  • Sample: Standard mixture of this compound isomers or a fraction collected from the RP-HPLC separation.

Procedure:

  • Sample Preparation: Prepare samples as described in the RP-HPLC protocol.

  • Chromatographic Conditions:

    • Set the column temperature to 25°C.[1]

    • Equilibrate the column under the initial isocratic conditions for at least 30 minutes.

    • Inject 5-10 µL of the sample.

    • Run an isocratic or gradient elution as detailed in Table 2. An isocratic method is often a good starting point for chiral separations.

  • Mass Spectrometry Conditions:

    • Identical to the conditions used for the RP-HPLC method.

Data Presentation: Chiral HPLC Conditions and Expected Results

Table 2: Chiral HPLC Conditions for Enantiomer Separation

ParameterCondition 1 (Isocratic)Condition 2 (Gradient)
Mobile Phase Composition 70% Mobile Phase B, 30% Mobile Phase ALinear gradient from 50% to 90% B over 20 min
Flow Rate 0.5 mL/min[1]0.5 mL/min
Run Time 30 minutes30 minutes

Expected Outcome: This method is designed to separate the enantiomers. It may be necessary to screen different chiral columns and mobile phase compositions to achieve baseline resolution of all four isomers.[9] Often, a two-step approach where diastereomers are first separated by RP-HPLC, followed by chiral separation of the collected fractions, can be effective.

Visualization of Experimental Workflows

Diagram 1: General Workflow for Isomer Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_detection Detection & Data Analysis Sample Biological Sample or Standard SPE Solid-Phase Extraction (SPE) Sample->SPE RP_HPLC RP-HPLC for Diastereomers SPE->RP_HPLC Chiral_HPLC Chiral HPLC for Enantiomers RP_HPLC->Chiral_HPLC Optional: Fraction Collection MS Mass Spectrometry (MS/MS) RP_HPLC->MS Chiral_HPLC->MS Data Data Analysis & Quantification MS->Data

Caption: Workflow for the separation and analysis of this compound isomers.

Diagram 2: Logical Flow for Method Selection

Start Goal: Separate this compound Isomers Diastereomers Need to separate diastereomers? Start->Diastereomers No_Separation No Separation Needed Enantiomers Need to separate enantiomers? Diastereomers->Enantiomers No RP_Method Use RP-HPLC Method Diastereomers->RP_Method Yes Chiral_Method Use Chiral HPLC Method Enantiomers->Chiral_Method Yes End Isomers Resolved Enantiomers->End No RP_Method->Enantiomers Chiral_Method->End

Caption: Decision tree for selecting the appropriate HPLC method.

Conclusion

The separation of this compound isomers is achievable through a systematic application of reversed-phase and chiral HPLC techniques. The protocols provided in this application note serve as a robust starting point for method development. Researchers should anticipate the need for optimization, particularly in the selection of the chiral stationary phase and the composition of the mobile phase, to achieve baseline separation of all four stereoisomers. Coupling these separation techniques with mass spectrometry provides the necessary sensitivity and selectivity for accurate quantification in complex biological matrices.

References

Application Notes and Protocols for Tracing 3-Methyloctanoyl-CoA Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing stable isotope tracing to investigate the metabolism of 3-Methyloctanoyl-CoA. The protocols outlined below are based on established methodologies for studying fatty acid metabolism and can be adapted for specific research questions.

Introduction to this compound and Stable Isotope Tracing

This compound is a branched-chain acyl-CoA molecule. While its specific metabolic fate is not extensively documented in publicly available literature, it is hypothesized to be metabolized via peroxisomal β-oxidation, a pathway responsible for the breakdown of branched-chain and very-long-chain fatty acids. Understanding the metabolism of such molecules is crucial for elucidating fundamental biochemical pathways and for investigating their roles in various disease states, including inborn errors of metabolism.

Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify metabolic fluxes. By introducing a substrate labeled with a stable isotope (e.g., ¹³C or ²H) into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. This allows for the unambiguous identification of metabolic products and the quantification of pathway activity.

Hypothesized Metabolic Pathway of this compound

Based on the known mechanisms of branched-chain fatty acid metabolism, this compound is likely to undergo β-oxidation within the peroxisome. Due to the methyl group at the β-carbon, a modified β-oxidation pathway is proposed.

Hypothesized Metabolic Pathway of this compound cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound 3-Methyl-trans-2-octenoyl-CoA 3-Methyl-trans-2-octenoyl-CoA This compound->3-Methyl-trans-2-octenoyl-CoA Acyl-CoA Oxidase 3-Hydroxy-3-methyloctanoyl-CoA 3-Hydroxy-3-methyloctanoyl-CoA 3-Methyl-trans-2-octenoyl-CoA->3-Hydroxy-3-methyloctanoyl-CoA Enoyl-CoA Hydratase 3-Keto-3-methyloctanoyl-CoA 3-Keto-3-methyloctanoyl-CoA 3-Hydroxy-3-methyloctanoyl-CoA->3-Keto-3-methyloctanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Propionyl-CoA Propionyl-CoA 3-Keto-3-methyloctanoyl-CoA->Propionyl-CoA Thiolase Hexanoyl-CoA Hexanoyl-CoA 3-Keto-3-methyloctanoyl-CoA->Hexanoyl-CoA Thiolase Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase Acetyl-CoA Acetyl-CoA Hexanoyl-CoA->Acetyl-CoA β-Oxidation TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Hypothesized peroxisomal β-oxidation of this compound.

Experimental Protocols

The following protocols provide a general workflow for a stable isotope tracing experiment to investigate this compound metabolism in cultured cells.

Synthesis of Isotopically Labeled Substrate

For tracing experiments, a labeled precursor of this compound is required. A common strategy is to use a uniformly labeled ¹³C fatty acid, such as U-¹³C₈-octanoic acid, which can be activated to its CoA ester intracellularly. Alternatively, if a specific synthetic route is known, a custom synthesis of labeled 3-methyloctanoic acid can be performed.

Cell Culture and Isotope Labeling

This protocol is designed for adherent mammalian cells.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Isotopically labeled substrate (e.g., U-¹³C₈-octanoic acid complexed to BSA)

  • Unlabeled control substrate (e.g., octanoic acid complexed to BSA)

  • 6-well cell culture plates

Procedure:

  • Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.

  • Allow cells to attach and grow for 24 hours.

  • On the day of the experiment, remove the growth medium and wash the cells once with warm PBS.

  • Add fresh medium containing either the labeled substrate or the unlabeled control. A typical starting concentration for the labeled fatty acid is 50-100 µM.

  • Incubate the cells for a defined period. A time-course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended to determine the optimal labeling time.

Metabolite Extraction

Materials:

  • Ice-cold 80% Methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

Procedure:

  • At the end of the incubation period, place the cell culture plates on ice.

  • Aspirate the medium and quickly wash the cells with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to each well.

  • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (containing the metabolites) to a new tube.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Store the dried extracts at -80°C until analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Example for a Triple Quadrupole):

  • Ionization Mode: Negative Electrospray Ionization (ESI)

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the unlabeled and labeled metabolites.

MetabolitePrecursor Ion (m/z)Product Ion (m/z)
This compound (unlabeled)Calculated m/zFragment m/z
¹³C₈-3-Methyloctanoyl-CoACalculated m/z + 8Fragment m/z + 8
Propionyl-CoA (unlabeled)Calculated m/zFragment m/z
¹³C₃-Propionyl-CoACalculated m/z + 3Fragment m/z + 3
Hexanoyl-CoA (unlabeled)Calculated m/zFragment m/z
¹³C₅-Hexanoyl-CoACalculated m/z + 5Fragment m/z + 5
Succinyl-CoA (unlabeled)Calculated m/zFragment m/z
¹³C₄-Succinyl-CoACalculated m/z + 4Fragment m/z + 4

Note: The exact m/z values will need to be calculated based on the chemical formula and the charge state of the ions.

Data Analysis
  • Peak Integration: Integrate the peak areas for each MRM transition.

  • Isotopologue Distribution: Determine the relative abundance of each isotopologue (M+0, M+1, M+2, etc.) for each metabolite.

  • Correction for Natural Isotope Abundance: Correct the raw isotopologue distribution data for the natural abundance of ¹³C.

  • Fractional Enrichment: Calculate the fractional enrichment of the labeled metabolites over time.

Data Presentation

The following table presents hypothetical quantitative data from a stable isotope tracing experiment using U-¹³C₈-octanoic acid. The data represents the percentage of the metabolite pool that is labeled with ¹³C at a 24-hour time point.

Metabolite% Labeled (¹³C)Standard Deviation
This compound85.24.1
Propionyl-CoA35.72.8
Hexanoyl-CoA68.95.3
Succinyl-CoA15.41.9

Visualizations

Experimental Workflow for Stable Isotope Tracing cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell Seeding Cell Seeding Isotope Labeling Isotope Labeling Cell Seeding->Isotope Labeling Metabolite Extraction Metabolite Extraction Isotope Labeling->Metabolite Extraction Sample Derivatization (Optional) Sample Derivatization (Optional) Metabolite Extraction->Sample Derivatization (Optional) LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Sample Derivatization (Optional)->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis

Caption: General experimental workflow for stable isotope tracing studies.

Application Notes and Protocols for Measuring 3-Methyloctanoyl-CoA Turnover Rates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyloctanoyl-CoA is a branched-chain acyl-CoA thioester that plays a role in fatty acid metabolism. Understanding its turnover rate—the balance between its synthesis and degradation—is crucial for elucidating its physiological and pathological significance. This document provides a detailed protocol for measuring the turnover rate of this compound in cell culture using stable isotope labeling followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathways and Experimental Workflow

The metabolic fate of this compound is intertwined with the broader network of fatty acid and amino acid metabolism. While a specific signaling pathway for this molecule is not extensively characterized, its turnover is influenced by enzymes involved in β-oxidation and other acyl-CoA metabolic routes. The experimental workflow for measuring its turnover rate is a multi-step process involving stable isotope labeling, sample extraction, and mass spectrometric analysis.

experimental_workflow cluster_labeling Stable Isotope Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis labeling Cell Culture with Stable Isotope Precursor (e.g., ¹³C-labeled pantothenate) harvesting Cell Harvesting and Quenching labeling->harvesting extraction Acyl-CoA Extraction harvesting->extraction purification Solid Phase Extraction (Optional) extraction->purification lcms LC-MS/MS Analysis purification->lcms data_analysis Data Analysis and Turnover Rate Calculation lcms->data_analysis

Caption: Experimental workflow for measuring this compound turnover.

Experimental Protocols

I. Stable Isotope Labeling of Acyl-CoAs in Cell Culture

This protocol is based on the principle of Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) to generate isotopically labeled Coenzyme A and its thioesters.[1][2][3][4][5]

Materials:

  • Cell line of interest

  • Pantothenate-free cell culture medium

  • Dialyzed fetal bovine serum (FBS)

  • [¹³C₃¹⁵N₁]-Pantothenate (or other appropriate stable isotope-labeled precursor)

  • Standard cell culture reagents and equipment

Procedure:

  • Culture cells in standard complete medium to the desired confluency.

  • To initiate labeling, replace the standard medium with pantothenate-free medium supplemented with dialyzed FBS and a known concentration of the stable isotope-labeled pantothenate (e.g., [¹³C₃¹⁵N₁]-pantothenate). The isotopic enrichment of the precursor should be high (>98%).

  • Incubate the cells in the labeling medium for a time course determined by the expected turnover rate of the acyl-CoA pool. A pilot experiment with time points ranging from hours to days is recommended to determine the optimal labeling time.

  • At each time point, harvest the cells for acyl-CoA extraction.

II. Acyl-CoA Extraction from Cultured Cells

This protocol is designed to efficiently extract acyl-CoAs while minimizing their degradation.[6][7]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:methanol:water with 0.1% formic acid)

  • Internal standard (e.g., ¹³C-labeled acyl-CoA of a chain length not abundant in the sample, such as heptadecanoyl-CoA)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C operation

Procedure:

  • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Add a known volume of ice-cold extraction solvent containing the internal standard to the cell culture plate.

  • Scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.

  • Vortex the lysate vigorously for 1 minute.

  • Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.

III. LC-MS/MS Analysis of this compound

This method allows for the sensitive and specific quantification of both labeled and unlabeled this compound.[6][7][8][9][10]

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

LC Conditions (Example):

  • Column: A C18 reversed-phase column suitable for acyl-CoA analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of different acyl-CoA species.

  • Flow Rate: A typical flow rate for such columns (e.g., 0.2-0.4 mL/min).

  • Injection Volume: 5-10 µL.

MS/MS Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled and labeled this compound. The exact m/z values will depend on the specific stable isotope label used.

    • Unlabeled this compound: The precursor ion will be [M+H]⁺. A characteristic product ion results from the fragmentation of the phosphopantetheine moiety.

    • Labeled this compound: The precursor ion will be shifted by the mass of the incorporated stable isotopes. The product ion may or may not be shifted, depending on the fragmentation pattern.

  • Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for each specific transition by infusing pure standards.

IV. Data Analysis and Turnover Rate Calculation

The turnover rate is determined by measuring the rate of incorporation of the stable isotope into the this compound pool.

Procedure:

  • Integrate the peak areas for the MRM transitions of both the labeled (heavy) and unlabeled (light) this compound at each time point.

  • Calculate the fractional enrichment (FE) at each time point using the following formula: FE = (Peak Area_heavy) / (Peak Area_heavy + Peak Area_light)

  • Plot the fractional enrichment as a function of time.

  • The turnover rate constant (k) can be determined by fitting the data to a one-phase exponential association model: FE(t) = FE_max * (1 - e^(-k*t)) where FE(t) is the fractional enrichment at time t, FE_max is the maximum fractional enrichment at steady state, and k is the turnover rate constant.

  • The half-life (t₁/₂) of this compound can be calculated from the rate constant: t₁/₂ = ln(2) / k

Data Presentation

The quantitative data from the turnover experiment should be summarized in a clear and structured table for easy comparison.

Time Point (hours)Fractional Enrichment (%) of this compound
00
215.2 ± 1.8
428.5 ± 2.5
845.1 ± 3.1
1660.3 ± 4.0
2468.9 ± 3.5

Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell type and experimental conditions.

Metabolic Context of this compound

This compound is a branched-chain acyl-CoA. Its metabolism is likely linked to the degradation pathways of branched-chain amino acids, such as leucine (B10760876).[11][12][13] For instance, intermediates in leucine metabolism include other branched-chain acyl-CoAs like 3-methylcrotonyl-CoA and 3-methylglutaconyl-CoA.[12][13] The enzymes responsible for the metabolism of these related compounds, such as acyl-CoA dehydrogenases and hydratases, may also act on this compound.[14][15][16][17] Further research is needed to fully elucidate the specific enzymes and pathways involved in this compound turnover.

metabolic_context Branched-Chain\nAmino Acids\n(e.g., Leucine) Branched-Chain Amino Acids (e.g., Leucine) Branched-Chain\nAcyl-CoAs Branched-Chain Acyl-CoAs Branched-Chain\nAmino Acids\n(e.g., Leucine)->Branched-Chain\nAcyl-CoAs This compound This compound Branched-Chain\nAcyl-CoAs->this compound β-Oxidation\nIntermediates β-Oxidation Intermediates This compound->β-Oxidation\nIntermediates Acetyl-CoA Acetyl-CoA β-Oxidation\nIntermediates->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Putative metabolic context of this compound.

References

Application Notes and Protocols for Studying 3-Methyloctanoyl-CoA Function in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Methyloctanoyl-CoA is a medium-chain, methyl-branched acyl-coenzyme A. While the specific biological functions of this molecule are not yet well-characterized, its structure suggests potential roles in cellular energy metabolism, lipid homeostasis, and signaling pathways. As a CoA thioester, it is an activated form of 3-methyloctanoic acid, poised to enter various metabolic pathways. These application notes provide a comprehensive framework and detailed protocols for investigating the function of this compound in relevant cell culture models. Due to the limited availability of this specific acyl-CoA, a custom synthesis is likely required for these studies.

Hypothesized Functions of this compound

Based on the metabolism of similar molecules, we can hypothesize several potential functions for this compound:

  • Energy Substrate: It may be a substrate for mitochondrial β-oxidation, contributing to the cellular energy pool through the production of acetyl-CoA and reducing equivalents (NADH and FADH2). The methyl branch at the 3-position may necessitate specific enzymatic machinery for its complete catabolism, potentially involving α-oxidation.

  • Lipid Synthesis and Storage: As a precursor, it could be incorporated into complex lipids, such as triglycerides and phospholipids, thereby influencing membrane composition and lipid droplet formation.

  • Signaling Molecule: It may act as a signaling molecule, potentially by modulating the activity of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are known to be regulated by various fatty acids and their CoA derivatives.

  • Protein Acylation: It could serve as a substrate for protein acylation, a post-translational modification that can alter protein function, localization, and stability.

Recommended Cell Culture Models

The choice of cell line will depend on the specific biological question. Here are some recommendations:

Cell LineTissue of OriginRationale for Use
HepG2 Human LiverA well-established model for studying hepatic lipid metabolism, including β-oxidation, ketogenesis, and lipid synthesis.
C2C12 Mouse Muscle (myoblasts)Differentiates into myotubes, providing an excellent model to study fatty acid metabolism in skeletal muscle, a tissue with high energy demand.
3T3-L1 Mouse Embryo (preadipocytes)Differentiates into adipocytes, making it the standard for studying adipogenesis, lipid storage, and lipolysis.
HEK293 Human Embryonic KidneyEasily transfectable and suitable for reporter gene assays to study the activation of specific signaling pathways (e.g., PPARs).
Primary Hepatocytes Animal LiverConsidered the gold standard for in vitro studies of hepatic metabolism, although they have a limited lifespan in culture.[1]

Experimental Workflows

A logical experimental workflow to elucidate the function of this compound is outlined below.

experimental_workflow cluster_prep Preparation cluster_metabolism Metabolic Fate cluster_signaling Signaling Effects cluster_ptm Post-Translational Modification prep_coa Synthesis of This compound prep_cells Cell Culture and BSA-Conjugation prep_coa->prep_cells beta_ox β-Oxidation Assay prep_cells->beta_ox mito_resp Mitochondrial Respiration (Seahorse) prep_cells->mito_resp lipid_storage Lipid Droplet Staining (Oil Red O) prep_cells->lipid_storage ppar_assay PPAR Activation Assay prep_cells->ppar_assay acylation Protein Acylation Analysis (Mass Spectrometry) prep_cells->acylation gene_exp Gene Expression Analysis (qPCR/RNA-seq) ppar_assay->gene_exp

Caption: A logical workflow for investigating the cellular functions of this compound.

Signaling Pathway Hypothesis: PPAR Activation

A plausible signaling function of this compound is the activation of PPARs, key regulators of lipid and glucose metabolism.

ppar_pathway cluster_nucleus Nucleus CoA This compound PPAR PPARα/γ CoA->PPAR Binds and Activates PPRE PPRE PPAR->PPRE Heterodimerizes with RXR RXR RXR Gene Target Gene Expression (e.g., CPT1, FABP) PPRE->Gene Binds to Metabolism Altered Lipid Metabolism Gene->Metabolism

Caption: Hypothesized PPAR activation pathway by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

Fatty acids and their CoA esters are poorly soluble in aqueous media and can be cytotoxic.[2][3][4][5] Complexing them with bovine serum albumin (BSA) enhances solubility and facilitates cellular uptake.

Materials:

  • This compound (custom synthesized)

  • Fatty acid-free BSA

  • Sterile PBS

  • Sterile water

Procedure:

  • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.

  • Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).

  • Warm the 10% BSA solution to 37°C.

  • Slowly add the 10 mM this compound stock solution to the warm BSA solution while vortexing to achieve the desired final concentration (e.g., for a 1 mM working solution with a 4:1 molar ratio, add 1 part 10 mM stock to 9 parts 10% BSA).

  • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Sterilize the complex by passing it through a 0.22 µm filter.

  • The complex can be stored at -20°C for future use.

Protocol 2: Fatty Acid β-Oxidation Assay

This assay measures the rate of β-oxidation by quantifying the production of radiolabeled acid-soluble metabolites from a radiolabeled fatty acid substrate.

Materials:

  • [1-¹⁴C] or [9,10-³H]-3-Methyloctanoic acid (custom radiolabeled)

  • Cultured cells (e.g., HepG2, C2C12 myotubes) in 24-well plates

  • This compound-BSA complex (unlabeled)

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.5 mM L-carnitine

  • Perchloric acid (PCA), 1 M

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Seed cells in 24-well plates and grow to ~80-90% confluency.

  • Prepare the reaction mixture by adding radiolabeled 3-methyloctanoic acid to KRBB containing the unlabeled this compound-BSA complex to achieve the desired specific activity.

  • Wash the cells twice with warm PBS.

  • Add 500 µL of the reaction mixture to each well.

  • Incubate the plate at 37°C for 1-3 hours.

  • To stop the reaction, add 250 µL of ice-cold 1 M PCA to each well and incubate on ice for 10 minutes.

  • Transfer the supernatant (containing acid-soluble metabolites) to a microcentrifuge tube.

  • Centrifuge at 13,000 x g for 10 minutes to pellet any precipitated protein.

  • Transfer a known volume of the supernatant to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.[6]

  • Normalize the counts to the protein concentration in each well.

Data Presentation:

Treatmentβ-Oxidation Rate (nmol/hr/mg protein)Fold Change vs. Control
Vehicle ControlValue1.0
This compound (X µM)ValueValue
Positive Control (e.g., Palmitoyl-CoA)ValueValue
Negative Control (e.g., Etomoxir)ValueValue
Protocol 3: Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol assesses the impact of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Analyzer

  • Cultured cells (e.g., HepG2, C2C12)

  • Seahorse XF Base Medium supplemented with L-glutamine, pyruvate, and glucose

  • This compound-BSA complex

  • Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO₂ incubator.

  • Hydrate the sensor cartridge with Seahorse XF Calibrant.

  • Load the injection ports of the sensor cartridge with the compounds to be tested:

    • Port A: this compound-BSA complex or vehicle control

    • Port B: Oligomycin

    • Port C: FCCP

    • Port D: Rotenone/Antimycin A

  • Calibrate the Seahorse XF Analyzer.

  • Place the cell culture plate in the analyzer and initiate the assay.

  • The analyzer will measure basal OCR, and then OCR after the sequential injection of the compounds.

  • After the assay, normalize the OCR data to cell number or protein concentration per well.[7][8][9]

Data Presentation:

ParameterVehicle ControlThis compound (X µM)
Basal Respiration (pmol/min)ValueValue
ATP Production (pmol/min)ValueValue
Maximal Respiration (pmol/min)ValueValue
Spare Respiratory Capacity (%)ValueValue
Protocol 4: Lipid Droplet Staining with Oil Red O

This protocol visualizes and quantifies the accumulation of neutral lipids in lipid droplets.

Materials:

  • Cultured cells (e.g., 3T3-L1 adipocytes, HepG2) on coverslips or in multi-well plates

  • This compound-BSA complex

  • 10% Formalin

  • Oil Red O staining solution (0.5% in isopropanol (B130326), diluted with water)

  • 60% Isopropanol

  • Hematoxylin (B73222) (for counterstaining nuclei)

  • Microscope

Procedure:

  • Treat cells with the this compound-BSA complex for the desired time (e.g., 24-48 hours).

  • Wash the cells with PBS and fix with 10% formalin for 30-60 minutes.[10][11]

  • Wash the cells with water and then with 60% isopropanol.

  • Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 10-20 minutes.[10][11]

  • Wash the cells with water until the excess stain is removed.

  • (Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water.

  • Visualize the cells under a microscope. Lipid droplets will appear red.

  • For quantification, extract the Oil Red O from the stained cells with 100% isopropanol and measure the absorbance at 492 nm.[11][12]

Data Presentation:

TreatmentAbsorbance at 492 nmFold Change vs. Control
Vehicle ControlValue1.0
This compound (X µM)ValueValue
Positive Control (e.g., Oleic Acid)ValueValue
Protocol 5: PPAR Luciferase Reporter Assay

This assay measures the ability of this compound to activate PPARs.

Materials:

  • HEK293 cells

  • PPAR expression plasmid (e.g., pCMX-hPPARα)

  • Luciferase reporter plasmid containing a PPAR response element (PPRE)

  • Transfection reagent

  • Luciferase assay reagent

  • Luminometer

  • This compound-BSA complex

Procedure:

  • Co-transfect HEK293 cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid. A Renilla luciferase plasmid can be co-transfected for normalization.

  • After 24 hours, treat the transfected cells with the this compound-BSA complex or a known PPAR agonist (e.g., Rosiglitazone for PPARγ, GW7647 for PPARα) for 18-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.[13][14][15]

Data Presentation:

TreatmentRelative Luciferase Units (RLU)Fold Activation vs. Vehicle
Vehicle ControlValue1.0
This compound (X µM)ValueValue
Positive Control (e.g., Rosiglitazone)ValueValue
Protocol 6: Analysis of Protein Acylation by Mass Spectrometry

This is a discovery-based approach to identify proteins that are acylated by this compound.

Materials:

  • Cultured cells treated with this compound-BSA complex

  • Lysis buffer with deacetylase inhibitors

  • Antibody against 3-methyloctanoyl-lysine (would require custom development) or a chemical enrichment strategy

  • Protein A/G agarose (B213101) beads

  • Trypsin

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Treat cells with the this compound-BSA complex.

  • Lyse the cells and perform a proteomics sample preparation.

  • Enrich for acylated peptides using either an antibody-based approach (immunoprecipitation) or a chemical reporter-based method (e.g., acyl-biotin exchange).

  • Digest the enriched proteins with trypsin.

  • Analyze the resulting peptides by LC-MS/MS to identify the modified proteins and the sites of acylation.[2][5]

Data Presentation:

Identified ProteinPeptide Sequence with ModificationFold Change in Acylation vs. ControlPutative Function
Protein NameSequenceValueFunction
Protein NameSequenceValueFunction

These application notes and protocols provide a comprehensive starting point for researchers to investigate the cellular functions of the novel metabolite this compound. By systematically applying these methods, it will be possible to elucidate its role in metabolism, signaling, and other cellular processes.

References

Application Notes and Protocols for the Quantification of 3-Methyloctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyloctanoyl-CoA is a medium-chain acyl-coenzyme A (acyl-CoA) thioester that plays a role in branched-chain amino acid metabolism. Accurate quantification of this and other acyl-CoAs is crucial for studying metabolic pathways, diagnosing inborn errors of metabolism, and for drug development targeting metabolic enzymes. This document provides a detailed application note and protocol for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific analytical standards and validated protocols for this compound are not widely documented, this guide is based on established and reliable methods for the analysis of other short and medium-chain acyl-CoAs.[1][2][3][4][5][6]

Experimental Protocols

1. Principle

The quantification of this compound is achieved by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Biological samples are first processed to extract the acyl-CoAs and remove proteins. An internal standard is added to correct for matrix effects and variations in extraction efficiency.[7] The extracted acyl-CoAs are then separated by reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Acyl-CoAs are known to exhibit a characteristic neutral loss of 507 Da, which corresponds to the fragmentation of the CoA moiety, providing a high degree of selectivity for their detection.[1][8]

2. Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade)

  • Buffers: Ammonium (B1175870) acetate (B1210297) (NH₄OAc)

  • Acids: Formic acid (FA), Trichloroacetic acid (TCA) or 5-Sulfosalicylic acid (SSA)

  • Internal Standard (IS): A stable isotope-labeled medium-chain acyl-CoA (e.g., [¹³C₈]octanoyl-CoA) or an odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0-CoA) is recommended. The choice of internal standard should be based on commercial availability and similarity in chain length to this compound.

  • Analytical Standard: this compound (if available) or a closely related medium-chain acyl-CoA for method development and optimization.

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup.

3. Sample Preparation (from Tissue)

  • Homogenization: Weigh approximately 20-50 mg of frozen tissue and homogenize in 1 mL of ice-cold 10% (w/v) TCA or 5% (w/v) SSA.

  • Internal Standard Spiking: Add the internal standard to the homogenate at a known concentration.

  • Protein Precipitation: Vortex the mixture vigorously for 1 minute and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • SPE Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 3 mL of 2% formic acid in water, followed by 3 mL of methanol to remove interfering substances.

    • Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide (B78521) in methanol.

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 10 mM ammonium acetate).[1]

4. LC-MS/MS Method

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 2% B

      • 2-10 min: 2% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 2% B

      • 12.1-15 min: 2% B

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound (Predicted): The precursor ion will be the protonated molecule [M+H]⁺. The exact mass of this compound is C₂₉H₅₀N₇O₁₇P₃S. The monoisotopic mass is approximately 909.2 g/mol . The precursor ion to monitor would be m/z 910.2. The product ion would result from the neutral loss of 507 Da, so the transition would be m/z 910.2 -> 403.2 .

      • Internal Standard (e.g., [¹³C₈]octanoyl-CoA): The transition would be m/z 902.4 -> 395.4 .

    • Collision Energy and other MS parameters: These should be optimized by infusing the analytical standard.

5. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the this compound analytical standard (or a suitable surrogate) and a fixed concentration of the internal standard into a surrogate matrix (e.g., water or a blank tissue homogenate).

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of this compound in the biological samples can then be determined from this curve.

Data Presentation

Table 1: Representative Performance Characteristics for a Medium-Chain Acyl-CoA Assay

The following table summarizes the expected performance characteristics of the described LC-MS/MS method for a medium-chain acyl-CoA like this compound, based on published data for similar analytes.[2][5]

ParameterExpected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1.0 pmol
Limit of Quantification (LOQ) 0.5 - 5.0 pmol
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_data Data Processing sample Biological Sample (e.g., Tissue) homogenize Homogenization with Internal Standard sample->homogenize precipitate Protein Precipitation (TCA/SSA) homogenize->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid Phase Extraction (Optional) supernatant->spe reconstitute Dry & Reconstitute spe->reconstitute lcms LC-MS/MS System reconstitute->lcms separation Reversed-Phase LC Separation detection Tandem MS Detection (MRM) integrate Peak Integration detection->integrate calibrate Calibration Curve (Analyte/IS Ratio) integrate->calibrate quantify Quantification calibrate->quantify signaling_pathway cluster_catabolism Branched-Chain Amino Acid Catabolism isoleucine Isoleucine intermediates Multiple Enzymatic Steps isoleucine->intermediates Transamination & Dehydrogenation tiglyl_coa Tiglyl-CoA intermediates->tiglyl_coa methylcrotonyl_coa α-Methyl-β-hydroxybutyryl-CoA tiglyl_coa->methylcrotonyl_coa propionyl_coa α-Methylacetoacetyl-CoA methylcrotonyl_coa->propionyl_coa succinyl_coa Propionyl-CoA propionyl_coa->succinyl_coa tca TCA Cycle succinyl_coa->tca note This compound is structurally related to intermediates in fatty acid and branched-chain amino acid metabolism.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 3-Methyloctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyloctanoyl-CoA is an acyl-coenzyme A thioester that can be involved in various metabolic pathways. Its detection and quantification are crucial for understanding cellular metabolism and the development of therapeutic agents targeting related enzymatic processes. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers a highly sensitive and specific method for the analysis of this compound. These application notes provide a detailed overview of the expected fragmentation pattern of this compound and a general protocol for its analysis by LC-MS/MS.

Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of acyl-CoAs in positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS) follows a characteristic pattern. This pattern is dominated by cleavages within the coenzyme A moiety, providing diagnostic ions that can be used for identification and quantification.

Upon collision-induced dissociation (CID), protonated acyl-CoA molecules typically undergo two major fragmentation pathways.[1] One of the most common fragmentation events is the cleavage of the phosphodiester bond, resulting in a neutral loss of the 3'-phosphoadenosine 5'-diphosphate portion of the molecule (507 Da).[2][3][4] The resulting fragment ion contains the acyl group and is therefore specific to the analyte of interest.[1] Another common fragmentation results in a product ion with a mass-to-charge ratio (m/z) of 428, which corresponds to the 3'-phosphoadenosine moiety.[1][2][3]

For this compound, the expected fragmentation pattern in positive ion mode is summarized in the table below.

Predicted Fragmentation of this compound
Description Structure of Ion Predicted m/z
Precursor Ion [M+H]⁺ 3-Methyloctanoyl-Coenzyme A + H⁺922.4
Product Ion 1 (Acyl-specific) [M+H - 507]⁺415.4
Product Ion 2 (CoA-specific) [3'-phosphoadenosine]⁺428.1

Note: The exact m/z values may vary slightly depending on the calibration of the mass spectrometer.

The fragmentation pattern can be visualized as follows:

fragmentation cluster_products Collision-Induced Dissociation (CID) Precursor [this compound + H]⁺ m/z = 922.4 Fragment1 [M+H - 507]⁺ (Acyl-specific fragment) m/z = 415.4 Precursor->Fragment1 - 507 Da Fragment2 [3'-phosphoadenosine]⁺ (CoA-specific fragment) m/z = 428.1 Precursor->Fragment2 NeutralLoss Neutral Loss (507 Da)

Caption: Predicted fragmentation of this compound in positive ion mode MS/MS.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general method for the extraction and analysis of this compound from biological samples. Optimization may be required depending on the specific sample matrix and instrumentation.

Sample Preparation and Extraction
  • Homogenization: Homogenize cell pellets or tissues in a suitable ice-cold extraction solvent. A common solvent mixture is acetonitrile/methanol/water (2:2:1 v/v/v).[5]

  • Internal Standard: Add an appropriate internal standard, such as an odd-chain length acyl-CoA (e.g., Heptadecanoyl-CoA), to the extraction mixture to correct for extraction efficiency and matrix effects.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50:50 water/acetonitrile with 0.1% formic acid).

Liquid Chromatography
  • Column: Use a C18 reversed-phase column suitable for the separation of polar metabolites.

  • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like triethylammonium (B8662869) acetate (B1210297) (TEAA).[6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Develop a suitable gradient to separate this compound from other cellular components. A typical gradient might start with a low percentage of mobile phase B, increasing to a high percentage over 10-15 minutes.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.

  • Injection Volume: Inject 5-10 µL of the reconstituted sample.

Mass Spectrometry
  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is recommended for targeted quantification due to its high sensitivity and specificity.[3]

  • MRM Transitions:

    • Primary Transition (for quantification): Precursor ion (Q1) m/z 922.4 → Product ion (Q3) m/z 415.4.

    • Secondary Transition (for confirmation): Precursor ion (Q1) m/z 922.4 → Product ion (Q3) m/z 428.1.

  • Instrument Parameters: Optimize instrument parameters such as declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP) by infusing a standard of a similar acyl-CoA to maximize the signal for the desired MRM transitions.[6]

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Homogenization 1. Homogenization in Extraction Solvent InternalStandard 2. Add Internal Standard Homogenization->InternalStandard Centrifugation 3. Centrifugation InternalStandard->Centrifugation CollectSupernatant 4. Collect Supernatant Centrifugation->CollectSupernatant DryReconstitute 5. Dry and Reconstitute CollectSupernatant->DryReconstitute LC_Separation 6. C18 Reversed-Phase Separation DryReconstitute->LC_Separation ESI 7. Positive Ion ESI LC_Separation->ESI MRM 8. MRM Analysis (Q1: 922.4 -> Q3: 415.4) ESI->MRM Quantification 9. Quantification MRM->Quantification

Caption: General workflow for the LC-MS/MS analysis of this compound.

Metabolic Context of Branched-Chain Acyl-CoAs

This compound is a branched-chain acyl-CoA. Similar structures are intermediates in the degradation of branched-chain amino acids like leucine (B10760876). For instance, the catabolism of leucine produces 3-methylcrotonyl-CoA and 3-methylglutaconyl-CoA.[7][8] Understanding the metabolic pathways involving these related compounds can provide context for the biological significance of this compound.

Leucine Catabolism Pathway

metabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA MethylglutaconylCoA 3-Methylglutaconyl-CoA MethylcrotonylCoA->MethylglutaconylCoA HMGCoA HMG-CoA MethylglutaconylCoA->HMGCoA Acetoacetate Acetoacetate HMGCoA->Acetoacetate AcetylCoA Acetyl-CoA HMGCoA->AcetylCoA

Caption: Simplified pathway of leucine catabolism, which involves similar branched-chain acyl-CoAs.

Conclusion

The analytical methods described provide a robust framework for the identification and quantification of this compound. The characteristic fragmentation pattern, with a primary MRM transition of m/z 922.4 → 415.4, allows for sensitive and specific detection. By applying the outlined experimental protocol, researchers can accurately measure the levels of this metabolite in various biological matrices, facilitating further investigation into its metabolic roles and potential as a biomarker or therapeutic target.

References

Troubleshooting & Optimization

improving recovery of 3-Methyloctanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of 3-Methyloctanoyl-CoA during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery of this compound during extraction?

Low recovery of this compound is often attributed to its inherent chemical instability and susceptibility to degradation. The primary factors include:

  • Enzymatic Degradation: Cellular thioesterases can rapidly hydrolyze the thioester bond of this compound upon cell lysis.[1]

  • Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially in non-optimal pH conditions. Alkaline conditions (pH above 8) significantly decrease stability.[1]

  • Thermal Decomposition: Elevated temperatures accelerate both enzymatic and chemical degradation.[1]

  • Incomplete Extraction: Suboptimal extraction solvent-to-sample ratios or inefficient homogenization can lead to incomplete recovery from the biological matrix.

Q2: What is the optimal pH range for extracting and storing this compound?

A slightly acidic pH, typically between 4.0 and 6.0, is ideal for maintaining the stability of acyl-CoA esters.[1] Extraction protocols often utilize buffers with a pH around 4.9 to minimize degradation.[1][2]

Q3: How does temperature affect the stability of this compound?

Higher temperatures increase the rate of both chemical and enzymatic degradation.[1] It is crucial to maintain samples on ice or at 4°C throughout the entire extraction procedure. For long-term storage, acyl-CoA derivatives should be kept at -20°C or, preferably, -80°C.[1][3]

Q4: What types of enzymes can degrade my target compound?

Acyl-CoA thioesterases (ACOTs) are the primary enzymes responsible for degrading this compound. These enzymes hydrolyze the thioester bond, converting the acyl-CoA to its corresponding free fatty acid and Coenzyme A. ACOTs are widespread within cells and must be inactivated immediately during sample preparation to prevent loss of the analyte.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction of this compound.

Problem Potential Cause Solution
Low or No Recovery of this compound Incomplete quenching of enzymatic activity.Immediately stop all enzymatic activity at the point of sample collection. For tissues, flash-freeze in liquid nitrogen. For cell cultures, quench metabolism by adding a pre-chilled organic solvent like methanol (B129727) at -80°C directly to the culture.[1]
Non-optimal pH of extraction buffers.Use an acidic extraction buffer. A potassium phosphate (B84403) buffer (100 mM) at a pH of 4.9 is a common and effective choice.[1][2]
High temperature during sample processing.Maintain ice-cold conditions (0-4°C) for all steps, including homogenization, centrifugation, and solvent evaporation. Use pre-chilled tubes, buffers, and solvents.[1]
Inconsistent Recovery Across Samples Inefficient or inconsistent homogenization.Ensure thorough and consistent homogenization of the tissue or cell pellet. A glass homogenizer is often recommended for tissue samples.[2][3]
Variable sample handling time.Standardize the time from sample collection to extraction to minimize variability in degradation. Work quickly and efficiently.
Presence of Interfering Peaks in Analysis (e.g., LC-MS) Incomplete removal of other lipids.Incorporate a solid-phase extraction (SPE) step for purification. Weak anion exchange columns are effective for this purpose.[3][4]
Contaminants from solvents or tubes.Use high-purity solvents and pre-cleaned tubes. Include solvent blanks in your analytical run to identify potential sources of contamination.

Quantitative Data on Acyl-CoA Extraction Recovery

The recovery of acyl-CoAs can vary depending on the chain length, tissue or cell type, and the extraction method employed. The following table summarizes reported recovery rates from various methodologies.

Extraction Method Acyl-CoA Type Tissue/Cell Type Reported Recovery Rate (%) Reference
Solid-Phase ExtractionLong-Chain Acyl-CoAsRat Heart, Kidney, Muscle70-80%[2]
Acetonitrile/2-Propanol Extraction & Pyridylethyl Silica Gel SPEAcetyl-, Malonyl-, Octanoyl-, Oleoyl-, Palmitoyl-, or Arachidonyl-CoARat Liver93-104% (Extraction), 83-90% (SPE)[5]
Organic Solvent ExtractionVarious Acyl-CoAsLiver, Brain, Muscle, Adipose Tissue60-140%[5]
UHPLC-MS/MS with HILIC and Reversed PhaseAcyl-CoAs (C2 to C20)Not specified90-111%[6]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Tissue using Solid-Phase Extraction

This protocol is adapted from established methods for the extraction of acyl-CoAs from tissue samples and is suitable for obtaining a fraction enriched in this compound.[2][3]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer on ice, add ~100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an appropriate internal standard.

    • Homogenize thoroughly.

    • Add 2.0 mL of 2-propanol and homogenize again.[7]

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of ACN. Vortex for 5 minutes.[7]

  • Phase Separation:

    • Centrifuge the homogenate at approximately 2,000 x g for 5 minutes at 4°C.[7]

    • Collect the upper phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with 3 mL of methanol, followed by 3 mL of water.[4]

    • Load the supernatant from the phase separation step onto the conditioned SPE column.

    • Wash the column with 2.4 mL of 2% formic acid, followed by an additional wash with 2.4 mL of methanol.[4]

    • Elute the acyl-CoAs first with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[4]

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol).[4]

Protocol 2: Extraction of Acyl-CoAs from Cultured Cells

This protocol is a general method for the extraction of a broad range of acyl-CoAs from either adherent or suspension cell cultures.

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cold (-20°C) extraction solvent (e.g., 3:1 acetonitrile:isopropanol)[5]

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolism Quenching and Lysis:

    • Add the cold extraction solvent to the cells.

    • Adherent cells: Use a cell scraper to scrape the cells in the cold solvent.

    • Suspension cells: Resuspend the cell pellet in the cold solvent.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Supernatant Collection:

    • Vortex the lysate thoroughly.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Sample Concentration and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent compatible with your downstream analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis sample Tissue or Cell Sample homogenization Homogenization in Acidic Buffer (pH 4.9) with Internal Standard sample->homogenization Flash-freeze/ Quench extraction Organic Solvent Extraction (e.g., ACN/Isopropanol) homogenization->extraction centrifugation Centrifugation (4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe_conditioning SPE Column Conditioning (Weak Anion Exchange) supernatant->spe_conditioning Proceed to SPE sample_loading Load Supernatant spe_conditioning->sample_loading wash_steps Wash with Formic Acid & Methanol sample_loading->wash_steps elution Elute with Ammonium Hydroxide wash_steps->elution concentration Dry Down Under Nitrogen elution->concentration reconstitution Reconstitute in Analysis Solvent concentration->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Recovery of This compound enzymatic_degradation Enzymatic Degradation? start->enzymatic_degradation chemical_hydrolysis Chemical Hydrolysis? start->chemical_hydrolysis thermal_degradation Thermal Degradation? start->thermal_degradation incomplete_extraction Incomplete Extraction? start->incomplete_extraction quench Immediate Quenching (Liquid N2 / Cold Solvent) enzymatic_degradation->quench acidic_ph Use Acidic Buffer (pH 4.0-6.0) chemical_hydrolysis->acidic_ph cold_temp Maintain 0-4°C Throughout thermal_degradation->cold_temp optimize_extraction Optimize Homogenization & Solvent Ratios incomplete_extraction->optimize_extraction

Caption: Troubleshooting logic for low recovery of this compound.

References

Technical Support Center: Chromatographic Separation of Acyl-CoA Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of acyl-CoA esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of these challenging yet crucial metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of acyl-CoA esters?

A1: The analysis of acyl-CoA esters presents several analytical hurdles due to their inherent physicochemical properties. Key challenges include:

  • Instability: Acyl-CoAs are susceptible to both chemical and enzymatic degradation, particularly hydrolysis in aqueous solutions, which can be exacerbated by alkaline or strongly acidic conditions.[1][2]

  • Low Abundance: These metabolites are often present at low concentrations in biological samples, requiring highly sensitive analytical methods.[3]

  • Diverse Physicochemical Properties: The acyl chain length can vary significantly, from short-chain (e.g., acetyl-CoA) to very-long-chain species (e.g., cerotoyl-CoA, C26:0-CoA), resulting in a wide range of polarities within the same sample.[4][5] This makes simultaneous analysis challenging.

  • Matrix Effects: Biological samples are complex matrices, and co-eluting endogenous compounds can cause ion suppression or enhancement in mass spectrometry-based detection, leading to inaccurate quantification.[1][6][7][8]

  • Adsorption: Acyl-CoA esters, particularly those with phosphate (B84403) groups, can interact with metal surfaces in standard HPLC systems, leading to poor peak shape and analyte loss.[9]

  • Isomer Separation: Distinguishing between structural isomers, such as methylmalonyl-CoA and succinyl-CoA, requires optimized chromatographic methods.[10]

Q2: Which analytical technique is most suitable for the quantification of acyl-CoA esters?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and robust method for the sensitive and selective quantification of acyl-CoA esters.[4][11] This technique offers high specificity through methods like multiple reaction monitoring (MRM), which monitors specific precursor-to-product ion transitions for each acyl-CoA species.[5][11]

Q3: How can I improve the stability of my acyl-CoA samples during extraction and analysis?

A3: To minimize degradation, it is crucial to handle samples with care:

  • Rapid Quenching and Low Temperatures: Quench metabolic activity quickly and keep samples on ice or at 4°C throughout the extraction process.[2][12] For long-term storage, samples should be kept at -80°C, preferably as a dry pellet.[2]

  • pH Control: Avoid strongly acidic or alkaline conditions where acyl-CoAs are prone to hydrolysis.[1] A pH around 4.9-5.6 is often used for extraction and chromatography.[11][12]

  • Choice of Solvent: For reconstitution of dry samples, methanol (B129727) has been shown to provide better stability for acyl-CoAs compared to aqueous solutions.[1] A solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) is also a common choice.[1][3]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Possible Cause: Secondary interactions between the phosphate groups of acyl-CoAs and the silica (B1680970) support of the column, or with metal surfaces in the HPLC system.[9]

  • Recommended Solution:

    • Use of Ion-Pairing Agents: Reagents like dimethylbutylamine (DMBA) can be added to the mobile phase to improve peak shape.[11]

    • pH Adjustment: Carefully adjusting the mobile phase pH (e.g., to 5.6 with acetic acid) can reduce peak tailing.[11]

    • Column Choice: Employing a well-endcapped column can minimize interactions with residual silanol (B1196071) groups.

    • System Considerations: Using PEEK or other metal-free components can mitigate adsorption to metal surfaces.[9] Adding a chelator like EDTA to the mobile phase can also help.[9]

    • Injection Solvent: Ensure the sample solvent is compatible with the initial mobile phase. A mismatch in solvent strength can lead to distorted peaks.[13]

  • Possible Cause: Column overload.

  • Recommended Solution: Reduce the amount of sample injected onto the column. This can sometimes resolve a single broad peak into two sharper, separated peaks.[14]

  • Possible Cause: Column contamination or void formation.

  • Recommended Solution:

    • Backflush the column to remove particulates from the inlet frit.[15]

    • If the problem persists, replace the column.[15][16]

Issue 2: Low or No Signal/Poor Recovery
  • Possible Cause: Sample degradation.

  • Recommended Solution: Review the sample handling and extraction procedures to ensure that samples were kept at low temperatures and that the pH was controlled to minimize hydrolysis.[1][2]

  • Possible Cause: Inefficient extraction from the biological matrix.

  • Recommended Solution:

    • Optimize the extraction solvent and procedure. A common method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[12]

    • For tissue samples, ensure thorough homogenization.[12]

    • Consider using an internal standard early in the extraction process to monitor and correct for recovery losses.[12]

  • Possible Cause: Ion suppression from co-eluting matrix components.

  • Recommended Solution:

    • Improve Chromatographic Separation: Modify the gradient or mobile phase composition to separate the analytes of interest from interfering compounds.[1][7]

    • Sample Preparation: Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.[11][12] However, be aware that SPE can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[2] Methods using 5-sulfosalicylic acid (SSA) for deproteinization can circumvent the need for SPE.[11]

    • Dilution: Diluting the sample can sometimes reduce the concentration of interfering species and mitigate ion suppression.

  • Possible Cause: Adsorption of analytes to metal surfaces in the HPLC system.

  • Recommended Solution:

    • Passivate the HPLC system by repeatedly injecting a concentrated standard solution to saturate the active sites.

    • Consider using a system with PEEK or other biocompatible materials.[9]

Issue 3: Inaccurate or Imprecise Quantification
  • Possible Cause: Matrix effects leading to non-linearity.

  • Recommended Solution:

    • Construct calibration curves in a matrix that closely matches the study samples to account for matrix effects.[2]

    • Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.[2]

  • Possible Cause: Lack of an appropriate internal standard.

  • Recommended Solution:

    • Use a stable isotope-labeled internal standard for each analyte for the most accurate quantification.

    • If isotopically labeled standards are not available, use a structurally similar acyl-CoA, such as an odd-chain species (e.g., C17:0-CoA), that is not present in the sample.[5]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures.[3]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol

  • Internal standard solution

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add a specific volume of cold methanol containing the internal standard to the cells.

    • For adherent cells, use a cell scraper to scrape the cells in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Supernatant Collection:

    • Vortex the lysate and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or a stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., methanol or 50% methanol in 50 mM ammonium acetate, pH 7).[3]

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from methods combining solvent extraction with solid-phase extraction for improved purity and recovery.[12]

Materials:

  • Frozen tissue sample

  • Homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate (B86663) ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (B78521) (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard and homogenize.

  • Solvent Extraction:

    • Add ACN and isopropanol to the homogenate, vortex, and incubate.

    • Add saturated ammonium sulfate and vortex.

    • Centrifuge to separate the phases and collect the upper organic phase.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with methanol and then with buffer.

    • Load the extracted sample onto the SPE column.

    • Wash the column with buffer and then with methanol.

    • Elute the acyl-CoAs with a solution of ammonium hydroxide in methanol.

  • Sample Concentration:

    • Dry the eluted sample under a stream of nitrogen at room temperature.

    • Reconstitute in an appropriate solvent for LC-MS analysis.

Data Presentation

Table 1: Quantitative Data of Acyl-CoA Species in Different Human Cell Lines. (Data from various sources, direct comparability may be affected by different experimental conditions and normalization methods).

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)[3]MCF7 (pmol/mg protein)[3]RAW264.7 (pmol/mg protein)[3]
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~10~3.5
C18:1-CoA-~8~2.5

Table 2: Recovery of Acyl-CoAs using different extraction methods.

Acyl-CoA SpeciesRecovery with 10% TCA followed by SPE[11]Recovery with 2.5% SSA[11]
Pantothenate0%> 100%
Dephospho-CoA0%> 99%
CoA1%74%
Malonyl-CoA26%74%
Acetyl-CoA36%59%
Propionyl-CoA62%80%
Isovaleryl-CoA58%59%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis harvest Cell Harvesting / Tissue Homogenization quench Metabolic Quenching (e.g., cold solvent) harvest->quench extract Extraction with Internal Standard quench->extract precipitate Protein Precipitation extract->precipitate collect Supernatant Collection precipitate->collect dry Drying collect->dry reconstitute Reconstitution dry->reconstitute inject Sample Injection reconstitute->inject To LC-MS/MS separate Chromatographic Separation (e.g., C18 column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect MS/MS Detection (MRM) ionize->detect quantify Data Analysis & Quantification detect->quantify

Caption: A generalized experimental workflow for the analysis of acyl-CoA esters.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_recovery Recovery & Sensitivity Issues start Poor Chromatographic Results peak_shape Poor Peak Shape? start->peak_shape low_signal Low Signal/Recovery? start->low_signal check_solvent Check injection solvent compatibility peak_shape->check_solvent Yes check_overload Reduce sample load check_solvent->check_overload check_column Check for column contamination/void check_overload->check_column use_modifier Use ion-pairing agent or adjust pH check_column->use_modifier check_stability Verify sample stability (temp, pH) low_signal->check_stability Yes check_extraction Optimize extraction protocol check_stability->check_extraction check_suppression Investigate ion suppression check_extraction->check_suppression

References

preventing 3-Methyloctanoyl-CoA degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Methyloctanoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound primarily stems from two sources:

  • Chemical Instability: The thioester bond in the this compound molecule is susceptible to hydrolysis, a reaction that breaks the bond and separates the fatty acid from Coenzyme A. This process is significantly accelerated in aqueous solutions, particularly at neutral to basic pH.[1][2]

  • Enzymatic Degradation: Endogenous enzymes present in biological samples, such as acyl-CoA thioesterases (ACOTs), can enzymatically hydrolyze the thioester bond.[3][4][5] These enzymes are released during cell lysis and can rapidly degrade this compound if not properly inactivated.

Q2: What is the optimal pH for maintaining the stability of this compound in solution?

A2: To minimize chemical hydrolysis, it is recommended to maintain a slightly acidic pH, ideally between 4.0 and 6.0, for aqueous solutions containing this compound.[2] Alkaline and strongly acidic conditions should be avoided as they promote the degradation of acyl-CoAs.[1]

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures accelerate both chemical hydrolysis and enzymatic degradation of this compound. Therefore, it is crucial to keep samples on ice at all times during processing and to store them at ultra-low temperatures (-80°C) for long-term preservation.[6][7] Thermal degradation of long-chain fatty acids, a component of acyl-CoAs, has been observed at high temperatures.[8]

Q4: How should I store my samples to ensure the stability of this compound?

A4: For optimal stability, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[6][7] To prevent degradation of the purified this compound, it is best to store it as a lyophilized powder at -20°C or -80°C.[2] If in an aqueous stock solution, it should be stored at -80°C under a slightly acidic buffer (pH 4-6) and ideally under an inert atmosphere like nitrogen.[2] Minimize freeze-thaw cycles as they can lead to significant degradation.[9]

Q5: What are the best practices for reconstituting lyophilized this compound?

A5: Methanol (B129727) has been shown to provide the best stability for acyl-CoAs over time when compared to aqueous solutions.[1] Therefore, it is recommended to reconstitute lyophilized this compound in a suitable organic solvent like methanol or a methanol/water mixture. If an aqueous buffer is necessary, ensure it is slightly acidic (pH 4-6) and use the solution promptly.

Troubleshooting Guides

Issue: Low or no detectable this compound in my final sample.

Possible Cause Troubleshooting Steps
Chemical Degradation - Verify pH of all solutions: Ensure all buffers and solvents used during extraction and purification are within the optimal pH range of 4.0-6.0.[2] - Maintain low temperatures: Keep samples on ice throughout the entire sample preparation process.[6] - Minimize time in aqueous solutions: Process samples as quickly as possible to reduce the time this compound is exposed to aqueous environments where hydrolysis is more likely.[1]
Enzymatic Degradation - Rapidly inactivate enzymes: Immediately after sample collection, flash-freeze in liquid nitrogen to halt enzymatic activity.[6] - Use of inhibitors: Incorporate a broad-spectrum protease and esterase inhibitor cocktail in your lysis buffer to inhibit the activity of degradative enzymes.[10] - Immediate extraction: Proceed with the extraction protocol immediately after thawing to minimize the window for enzymatic degradation.
Poor Extraction Efficiency - Optimize solvent-to-tissue ratio: A 20-fold excess of extraction solvent to tissue weight is often recommended to ensure efficient extraction.[6] - Ensure complete homogenization: Thoroughly homogenize the tissue to ensure complete cell lysis and release of the analyte. - Consider solid-phase extraction (SPE): Employing a weak anion exchange SPE column can help in purifying and concentrating the acyl-CoA fraction, thereby improving recovery.[6]
Sample Loss During Handling - Use low-bind tubes: To prevent the molecule from adhering to the walls of the container, use low-bind microcentrifuge tubes.[11] - Proper tube handling: Give tubes a quick spin before storing to collect all droplets at the bottom and store them upright when freezing.[11] - Use appropriate container sizes: Avoid using overly large tubes for small sample volumes to minimize the surface area to volume ratio.[11]

Quantitative Data Summary

Table 1: Stability of Acyl-CoAs in Different Solvents at 4°C over 48 hours.

SolventCoefficient of Variation (CV)Stability Assessment
50 mM Ammonium Acetate (pH 4.0)LowGood
50 mM Ammonium Acetate (pH 6.8)ModerateModerate
WaterHighPoor
50% Methanol/WaterLowGood
50% pH 4.0/MethanolLowVery Good
50% pH 6.8/MethanolLowGood

Data adapted from a study on general acyl-CoA stability. The Coefficient of Variation (CV) is based on the MS intensities of six injections over 48 hours. A lower CV indicates higher stability.[12]

Table 2: Effect of Freeze-Thaw Cycles on Acetyl-CoA Stability.

Number of Freeze-Thaw CyclesPercentage Loss of Acetyl-CoA
2Some degradation observed
5~16%

Data adapted from a study on the stability of yeast-derived acyl-CoAs. This highlights the importance of minimizing freeze-thaw cycles for all acyl-CoA samples.[9]

Experimental Protocols

Protocol: Extraction of this compound from Tissue Samples with Minimized Degradation

This protocol is a general guideline adapted from established methods for long-chain acyl-CoA extraction.[6][13]

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Homogenizer (e.g., glass homogenizer)

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Isopropanol (B130326)

  • Acetonitrile (ACN)

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Protease and esterase inhibitor cocktail

Procedure:

  • Sample Preparation:

    • Weigh approximately 100 mg of frozen tissue.

    • Perform all subsequent steps on ice.

  • Homogenization:

    • In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing a freshly added protease and esterase inhibitor cocktail.

    • Homogenize thoroughly.

    • Add 2.0 mL of isopropanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

    • Vortex the mixture for 5 minutes.

    • Centrifuge at a low speed to pellet the precipitate.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a weak anion exchange SPE column according to the manufacturer's instructions.

    • Load the supernatant from the extraction step onto the SPE column.

    • Wash the column with a suitable solvent (e.g., acetonitrile) to remove neutral and cationic impurities.

    • Elute the acyl-CoAs using an appropriate elution buffer (e.g., a buffer with a higher salt concentration or a shift in pH).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent from the eluate under a stream of nitrogen.

    • Reconstitute the dried pellet in a small volume of methanol or a methanol/water mixture with 0.1% formic acid for immediate analysis or storage at -80°C.

Visualizations

degradation_pathway cluster_chemical Chemical Hydrolysis cluster_enzymatic Enzymatic Degradation This compound This compound 3-Methyloctanoic_acid 3-Methyloctanoic_acid This compound->3-Methyloctanoic_acid Hydrolysis Coenzyme_A Coenzyme_A This compound->Coenzyme_A Hydrolysis H2O H2O H2O->this compound Accelerates High_pH High_pH High_pH->this compound Accelerates High_Temp High_Temp High_Temp->this compound Accelerates Thioesterases Thioesterases Thioesterases->this compound Catalyzes

Caption: Degradation pathways of this compound.

experimental_workflow cluster_collection Sample Collection & Storage cluster_preparation Sample Preparation (on ice) cluster_analysis Analysis Collect_Tissue Collect_Tissue Flash_Freeze Flash_Freeze Collect_Tissue->Flash_Freeze Store_at_-80C Store_at_-80C Flash_Freeze->Store_at_-80C Homogenize Homogenize Store_at_-80C->Homogenize Add_Inhibitors Add_Inhibitors Homogenize->Add_Inhibitors Extract Extract Add_Inhibitors->Extract Purify_SPE Purify_SPE Extract->Purify_SPE Evaporate_Solvent Evaporate_Solvent Purify_SPE->Evaporate_Solvent Reconstitute Reconstitute Evaporate_Solvent->Reconstitute LC-MS_Analysis LC-MS_Analysis Reconstitute->LC-MS_Analysis

Caption: Recommended workflow for minimizing degradation.

References

Technical Support Center: Optimizing Mass Spectrometry for 3-Methyloctanoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of 3-Methyloctanoyl-CoA using mass spectrometry.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?

A1: When faced with a weak or absent signal, a systematic approach is key to identifying the root cause. Begin with the most straightforward explanations:

  • Mass Spectrometer Functionality: Confirm the instrument is performing as expected by infusing a known, stable compound to verify a response.

  • Standard and Mobile Phase Integrity: Prepare fresh standards and mobile phases. Acyl-CoAs can degrade, and contaminated solvents can interfere with ionization.

  • Instrument Parameters: Double-check that all instrument settings, including voltages, gas flows, and temperatures, are correctly configured for your method. A stable electrospray is crucial for good ionization.

Q2: What are common causes of low signal intensity specific to acyl-CoA compounds like this compound?

A2: Low signal intensity for acyl-CoAs can be attributed to several factors:

  • Sample Degradation: Acyl-CoAs are prone to hydrolysis, particularly in aqueous solutions that are not acidic.[1] Ensure samples are kept cold and analyzed promptly after preparation.

  • Inefficient Ionization: The efficiency of ionization can be affected by the composition of the mobile phase and the presence of other molecules that co-elute from the chromatography column.

  • Suboptimal Mass Spectrometry Parameters: The choice of precursor and product ions, as well as the collision energy used for fragmentation, are critical for sensitivity.[1]

Q3: My signal is inconsistent between injections. What could be the cause?

A3: Inconsistent signal, or poor reproducibility, often points to issues with the liquid chromatography or sample introduction:

  • Autosampler Issues: Ensure the autosampler is functioning correctly and the injection volume is consistent. The injection needle should be washed with an appropriate solvent, like methanol, after each injection to prevent carryover.[2]

  • Column Equilibration: Insufficient column equilibration between injections can lead to shifts in retention time and variable peak shapes.

  • Sample Stability: As mentioned, acyl-CoAs can be unstable. If samples are left at room temperature in the autosampler for extended periods, degradation can occur, leading to a decrease in signal over a run sequence.[2]

Q4: I'm observing a high background signal or multiple interfering peaks. How can I improve the specificity of my assay?

A4: High background or interfering peaks can mask the signal from your analyte of interest. Consider the following to improve specificity:

  • Sample Preparation: Employ a sample preparation method that effectively removes interfering substances. Solid-phase extraction (SPE) can be used to purify acyl-CoAs and remove deproteinizing agents before LC-MS/MS analysis.[3]

  • Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from other isomers and matrix components. Adjusting the gradient or using a different column chemistry can improve resolution.[2]

  • MS/MS Transitions: Ensure you are using a specific and sensitive Multiple Reaction Monitoring (MRM) transition for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern for this compound in positive ion mode mass spectrometry?

A1: Acyl-CoAs exhibit a characteristic fragmentation pattern in positive mode MS/MS.[3] The Coenzyme A portion of the molecule typically cleaves, resulting in a neutral loss of 507 atomic mass units (amu).[3][4] Another common fragmentation occurs between the 5'-diphosphates, yielding a daughter ion with a mass-to-charge ratio (m/z) of 428.[3][4] For this compound, you would monitor for the transition of its precursor ion to a product ion corresponding to the acyl portion of the molecule after the neutral loss of 507 amu.

Q2: How do I determine the correct precursor and product ions (Q1/Q3) for this compound?

A2: First, calculate the theoretical monoisotopic mass of this compound (Chemical Formula: C30H52N7O17P3S) and add the mass of a proton (H+) to determine the precursor ion (Q1). Then, based on the common fragmentation pattern, subtract 507 from the precursor mass to determine the primary product ion (Q3). Direct infusion of a synthesized standard into the mass spectrometer is the best way to confirm and optimize these transitions and the collision energy.[3]

Q3: What type of liquid chromatography column is best suited for acyl-CoA analysis?

A3: Reversed-phase chromatography is commonly used for the separation of acyl-CoAs. C18 columns are frequently employed for this purpose.[5][6] For example, a Phenomenex Kinetex C18 column or an Agilent ZORBAX C8 column have been successfully used.[5][7] The choice of column will depend on the specific requirements of your separation.

Q4: What are the recommended mobile phases for LC-MS/MS analysis of this compound?

A4: A common mobile phase composition for acyl-CoA analysis consists of an aqueous component (Mobile Phase A) and an organic component (Mobile Phase B). Mobile Phase A is often water with an additive like ammonium (B1175870) acetate (B1210297) to improve ionization, while Mobile Phase B is typically acetonitrile.[2][8] A gradient elution, where the percentage of Mobile Phase B is increased over time, is used to separate the acyl-CoAs.

Q5: How should I prepare my biological samples for this compound analysis?

A5: Sample preparation is critical for successful analysis. A common method involves protein precipitation to remove larger molecules. One simple and effective method uses a sulfosalicylic acid (SSA) solution for extraction, which avoids the need for solid-phase extraction.[3] Alternatively, a mixture of organic solvents like acetonitrile/methanol/water can be used for extraction.[6] For tissue samples, they should be rapidly frozen in liquid nitrogen to quench metabolic activity.[7]

Quantitative Data Summary

The following tables provide a summary of typical parameters for the LC-MS/MS analysis of acyl-CoAs. Note that these are starting points and may require optimization for your specific instrument and application.

Table 1: Predicted MS/MS Parameters for this compound

ParameterValueDescription
Chemical FormulaC30H52N7O17P3S
Monoisotopic Mass907.2150
Precursor Ion (Q1) [M+H]+908.2228The protonated molecule to be isolated in the first quadrupole.
Primary Product Ion (Q3) [M-507+H]+401.2276Resulting from the characteristic neutral loss of the CoA moiety.[3][9]
Secondary Product Ion (Q3)428.0365A common fragment ion from the adenosine (B11128) diphosphate (B83284) portion.[10]

Table 2: Example Liquid Chromatography Parameters

ParameterConditionSource
ColumnPhenomenex Kinetex, 2.6 µm, 150 mm x 2.1 mm C18[5]
Mobile Phase A10 mM Ammonium Acetate in Water[8]
Mobile Phase BAcetonitrile[8]
Flow Rate0.2 mL/min[2]
Column Temperature32 °C[2]
Injection Volume5-30 µL[2][7]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is adapted from a method that does not require solid-phase extraction and has shown good recovery for short-chain acyl-CoAs.[3]

  • For cultured cells, aspirate the media and wash with ice-cold saline.

  • Add an appropriate volume of ice-cold extraction solution (e.g., 2.5% (w/v) sulfosalicylic acid) to the cells.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Method for Acyl-CoA Analysis

This protocol provides a general starting point for developing an LC-MS/MS method for this compound.

  • LC Separation:

    • Equilibrate the column (e.g., C18, 150 mm x 2.1 mm) with the initial mobile phase conditions (e.g., 98% Mobile Phase A, 2% Mobile Phase B).

    • Inject the sample (5-10 µL).

    • Apply a linear gradient to increase the percentage of Mobile Phase B to elute the analytes. For example, ramp to 95% Mobile Phase B over 15 minutes.[8]

    • Hold at high organic content to wash the column.

    • Return to initial conditions and re-equilibrate the column for the next injection.

  • MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[3]

    • Set the instrument to Multiple Reaction Monitoring (MRM) mode.

    • Use the precursor and product ions for this compound as outlined in Table 1.

    • Optimize source parameters such as desolvation temperature and gas flows to ensure stable and efficient ionization.[2]

    • Optimize the collision energy for the specific MRM transition to maximize the product ion signal.

Visualizations

TroubleshootingWorkflow Troubleshooting Low Signal for this compound start Low or No Signal Detected check_ms Check MS Performance (Infuse known standard) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok check_consumables Prepare Fresh Standard & Mobile Phases consumables_ok Signal Restored? check_consumables->consumables_ok check_params Verify Instrument Parameters (Voltages, Gas Flows) params_ok Signal Restored? check_params->params_ok ms_ok->check_consumables Yes end_further Consult Instrument Specialist ms_ok->end_further No consumables_ok->check_params No end_ok Problem Solved consumables_ok->end_ok Yes optimize_ms Optimize MS Parameters (Q1/Q3, Collision Energy) params_ok->optimize_ms No params_ok->end_ok Yes optimize_lc Optimize LC Method (Gradient, Column) optimize_ms->optimize_lc check_prep Review Sample Prep (Degradation, Extraction) optimize_lc->check_prep check_prep->end_ok

Caption: A logical workflow for troubleshooting low LC-MS signal.

ExperimentalWorkflow General Workflow for this compound Analysis sample Biological Sample (Cells or Tissue) extraction Sample Preparation (e.g., Protein Precipitation) sample->extraction lc_separation LC Separation (Reversed-Phase C18) extraction->lc_separation ms_ionization Electrospray Ionization (ESI+) lc_separation->ms_ionization ms_detection MS/MS Detection (MRM Mode) ms_ionization->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: A streamlined workflow for acyl-CoA analysis.

References

minimizing matrix effects in 3-Methyloctanoyl-CoA LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 3-Methyloctanoyl-CoA.

Troubleshooting Guides

Issue: Poor Signal Intensity or High Signal Variability for this compound

This is a common problem often attributed to ion suppression, a significant matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source.[1][2]

Troubleshooting Steps:

  • Assess Matrix Effects:

    • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression occurs.[3] A constant flow of a this compound standard is introduced into the LC eluent after the analytical column. Injection of a blank matrix extract will show a dip in the baseline signal at retention times where matrix components causing ion suppression elute.

    • Post-Extraction Spike: This quantitative approach compares the signal response of an analyte spiked into a blank matrix extract versus the signal of the same concentration in a clean solvent. A lower signal in the matrix indicates ion suppression.[3]

  • Optimize Sample Preparation:

    • The goal of sample preparation is to remove interfering matrix components like proteins and phospholipids (B1166683) while efficiently extracting this compound.[4]

    • Protein Precipitation (PPT): A simple and common technique. However, it may not remove all matrix components that cause ion suppression.[5]

    • Solid-Phase Extraction (SPE): Offers a more thorough cleanup by selectively isolating the analyte.[1]

    • Liquid-Liquid Extraction (LLE): Can also provide cleaner extracts compared to PPT.[1]

  • Refine Chromatographic Conditions:

    • Improving the separation of this compound from co-eluting matrix components can significantly reduce ion suppression.[6]

    • Adjusting the mobile phase composition, gradient profile, and column chemistry can achieve better resolution.

  • Utilize an Appropriate Internal Standard:

    • An internal standard (IS) is crucial for accurate quantification, as it co-elutes with the analyte and experiences similar matrix effects.[7]

    • A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice for compensation of matrix effects.[7] If a specific SIL-IS is not available, a structurally similar odd-chain acyl-CoA, such as Heptadecanoyl-CoA , can be used.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of matrix effects in this compound analysis?

A1: The primary causes of matrix effects are co-eluting endogenous compounds from the biological matrix, such as phospholipids, salts, and metabolites.[4] These molecules can compete with this compound for ionization in the MS source, leading to ion suppression or, less commonly, enhancement.[1] Inadequate sample preparation is a major contributor to the presence of these interfering compounds.[4]

Q2: How can I choose the best sample preparation method?

A2: The choice of sample preparation method depends on the complexity of your sample matrix and the required sensitivity of your assay.

  • Protein Precipitation (PPT) is a quick and easy method suitable for relatively clean matrices or when high throughput is required.[5]

  • Solid-Phase Extraction (SPE) is recommended for complex matrices like plasma or tissue homogenates as it provides a more effective cleanup, leading to reduced matrix effects.[1]

  • Liquid-Liquid Extraction (LLE) is another effective technique for removing interfering substances.[1]

The following table summarizes the pros and cons of each method:

Sample Preparation MethodAdvantagesDisadvantages
Protein Precipitation (PPT) Fast, simple, and inexpensive.May result in significant ion suppression due to incomplete removal of matrix components.[5]
Solid-Phase Extraction (SPE) Provides cleaner extracts, leading to reduced matrix effects and improved sensitivity.[1]More time-consuming and expensive than PPT.
Liquid-Liquid Extraction (LLE) Can provide very clean extracts.Can be labor-intensive and may have lower analyte recovery for more polar compounds.

Q3: What type of internal standard should I use for this compound quantification?

A3: The gold standard is a stable isotope-labeled (SIL) this compound . SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience the same degree of ion suppression, thus providing the most accurate correction.[7] If a SIL version of this compound is not commercially available, a structurally similar odd-chain acyl-CoA, such as Heptadecanoyl-CoA or Pentadecanoyl-CoA , can be used as an alternative.[5][6]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components and thereby lessen ion suppression. However, this approach also dilutes your analyte of interest, which may compromise the sensitivity of the assay, especially for low-abundance analytes. This strategy is only feasible if the concentration of this compound in your samples is high enough to be detected and quantified accurately after dilution.

Q5: My peaks for this compound are showing significant tailing. What could be the cause?

A5: Peak tailing for acyl-CoAs can be caused by several factors:

  • Secondary interactions with the column: Acyl-CoAs can interact with active sites on the silica-based stationary phase. Using a column with end-capping or a hybrid particle technology can help minimize these interactions.

  • Column degradation: The column may be nearing the end of its lifespan.

  • Inappropriate mobile phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. Experimenting with different pH values may improve peak symmetry.

  • Sample solvent effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can lead to peak distortion. Ensure your sample solvent is compatible with the starting mobile phase conditions.[8]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is adapted from methods for short-chain acyl-CoA analysis and is suitable for a variety of biological matrices.[5][9]

  • Sample Homogenization: For tissue samples, weigh and homogenize the tissue on ice in a suitable buffer.

  • Extraction: To 50 µL of your sample (e.g., plasma, cell lysate, or tissue homogenate), add 200 µL of an ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) solution containing the internal standard (e.g., Heptadecanoyl-CoA).[5]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general method that should be optimized for your specific instrument and application.

ParameterRecommended Condition
LC Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm)[6]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8[6]
Mobile Phase B Acetonitrile[6]
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL
MS Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of a this compound standard. The precursor ion will be [M+H]+. A characteristic product ion results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[9]

Visualizations

Workflow_for_Minimizing_Matrix_Effects cluster_Problem Problem Identification cluster_Assessment Matrix Effect Assessment cluster_Mitigation Mitigation Strategies cluster_Validation Method Validation Problem Poor Signal or High Variability PostColumn Post-Column Infusion Problem->PostColumn Qualitative PostExtraction Post-Extraction Spike Problem->PostExtraction Quantitative SamplePrep Optimize Sample Preparation (PPT, SPE, LLE) PostColumn->SamplePrep PostExtraction->SamplePrep Chromatography Optimize Chromatography SamplePrep->Chromatography InternalStandard Use Stable Isotope-Labeled Internal Standard Chromatography->InternalStandard Validation Validate for Accuracy and Precision InternalStandard->Validation

Caption: Workflow for identifying and mitigating matrix effects.

Ion_Suppression_Mechanism cluster_LC_Eluent LC Eluent cluster_ESI_Source ESI Source cluster_MS_Detector MS Detector Analyte This compound Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components Matrix->Droplet Ionization Ionization Droplet->Ionization Signal Analyte Signal Ionization->Signal Ideal Scenario SuppressedSignal Suppressed Signal Ionization->SuppressedSignal Ion Suppression

Caption: Mechanism of ion suppression in the ESI source.

Troubleshooting_Decision_Tree Start Inconsistent/Low Signal for This compound CheckIS Is a suitable Internal Standard (IS) being used? Start->CheckIS UseSIL Use a Stable Isotope-Labeled IS or a structural analog (e.g., C17:0-CoA) CheckIS->UseSIL No AssessMatrix Assess Matrix Effects (Post-Column Infusion/Post-Extraction Spike) CheckIS->AssessMatrix Yes UseSIL->AssessMatrix MatrixPresent Are Matrix Effects Present? AssessMatrix->MatrixPresent OptimizeSamplePrep Optimize Sample Preparation (e.g., switch from PPT to SPE) MatrixPresent->OptimizeSamplePrep Yes Revalidate Re-evaluate Method MatrixPresent->Revalidate No OptimizeLC Optimize Chromatographic Separation OptimizeSamplePrep->OptimizeLC OptimizeLC->Revalidate End Reliable Quantification Achieved Revalidate->End

Caption: Decision tree for troubleshooting inconsistent results.

References

troubleshooting low yield in synthetic 3-Methyloctanoyl-CoA production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthetic production of 3-Methyloctanoyl-CoA. The following FAQs and guides are designed to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yield in this compound synthesis?

Low yields can stem from several factors including, but not limited to: incomplete activation of the starting material (3-Methyloctanoic acid), degradation of the product, suboptimal reaction conditions (pH, temperature, solvent), impurities in reagents, and inefficient purification methods.

Q2: How can I confirm the identity and purity of my synthesized this compound?

The concentration and purity of acyl-CoAs can be determined spectrophotometrically by measuring absorbance at 260 nm (for the adenine (B156593) moiety of CoA) and 232 nm (for the thioester bond).[1] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is also a highly effective method for confirming identity and assessing purity.

Q3: What are the critical handling and storage conditions for this compound?

Acyl-CoA thioesters are susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures. It is recommended to store this compound at -20°C or below in a slightly acidic buffer (e.g., pH 5-6) to minimize degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Guide 1: Low Yield After Chemical Synthesis Reaction

This guide addresses issues related to the chemical coupling of 3-Methyloctanoic acid with Coenzyme A. A common approach involves the activation of the carboxylic acid to a more reactive intermediate.

Problem: The final yield of this compound is significantly lower than expected after the synthesis reaction and prior to purification.

Possible Causes and Solutions:

  • Incomplete Activation of 3-Methyloctanoic Acid: The conversion of the carboxylic acid to a reactive intermediate (e.g., an N-hydroxysuccinimide ester or an acyl imidazolide) is a critical step.[2][3]

    • Troubleshooting:

      • Ensure all reagents for the activation step are fresh and anhydrous.

      • Verify the stoichiometry of the activating agent (e.g., N,N'-Carbonyldiimidazole or N-hydroxysuccinimide).

      • Increase the reaction time or temperature for the activation step, monitoring for potential side reactions.

  • Suboptimal pH for Thioester Formation: The pH of the reaction mixture during the coupling with Coenzyme A is crucial. While the acylation of Coenzyme A has been performed in aqueous solvents at pH 7.5 to 8.0, the optimal pH can be compound-specific.

    • Troubleshooting:

      • Perform small-scale reactions at varying pH levels (e.g., 7.0, 7.5, 8.0) to determine the optimal condition.

      • Use a reliable buffering system to maintain a stable pH throughout the reaction.

  • Degradation of Coenzyme A: Coenzyme A can degrade, particularly in non-anhydrous organic solvents or at extreme pH values.

    • Troubleshooting:

      • Use high-quality Coenzyme A from a reputable supplier.

      • If using an organic solvent, ensure it is completely anhydrous.[3]

Experimental Protocol: Synthesis via N-Hydroxysuccinimide (NHS) Ester

  • Activation of 3-Methyloctanoic Acid:

    • Dissolve 3-Methyloctanoic acid in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

    • Add N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in equimolar amounts.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Coupling with Coenzyme A:

    • Prepare a solution of Coenzyme A in a suitable aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 7.5-8.0).

    • Slowly add the activated 3-Methyloctanoyl-NHS ester solution to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

Data Presentation: Effect of pH on Reaction Yield

pHAverage Yield (%)Standard Deviation
7.045± 3.2
7.565± 2.8
8.062± 3.5

Logical Relationship Diagram for Low Yield Troubleshooting

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Activation Incomplete Activation of 3-Methyloctanoic Acid? Start->Check_Activation Check_pH Suboptimal Reaction pH? Start->Check_pH Check_CoA Degradation of Coenzyme A? Start->Check_CoA Solution_Activation Verify Reagents & Stoichiometry; Optimize Time/Temp Check_Activation->Solution_Activation Yes Solution_pH Perform pH Screening (7.0-8.0); Use Stable Buffer Check_pH->Solution_pH Yes Solution_CoA Use High-Quality CoA; Ensure Anhydrous Solvents Check_CoA->Solution_CoA Yes End Improved Yield Solution_Activation->End Solution_pH->End Solution_CoA->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Guide 2: Product Loss During Purification

This guide focuses on issues that may arise during the purification of this compound.

Problem: Significant loss of product is observed during purification steps such as precipitation or chromatography.

Possible Causes and Solutions:

  • Inefficient Precipitation: Acidic precipitation with agents like perchloric acid can be incomplete if conditions are not optimal.[1]

    • Troubleshooting:

      • Ensure the correct concentration of the precipitating agent is used.

      • Optimize the precipitation temperature and incubation time.

      • Consider alternative purification methods if precipitation proves consistently inefficient.

  • Degradation on Chromatographic Media: Some chromatographic media can cause degradation of acyl-CoA thioesters.

    • Troubleshooting:

      • Use reverse-phase chromatography, which has been shown to be effective for purifying fatty acyl coenzyme A.[3]

      • Ensure the mobile phase is appropriately buffered to maintain a stable pH.

Experimental Protocol: Purification by Reverse-Phase HPLC

  • Sample Preparation:

    • After the synthesis reaction, quench the reaction and adjust the pH to a slightly acidic value (e.g., 5.5) with a suitable acid.

    • Filter the sample to remove any precipitated byproducts.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 20 mM ammonium (B1175870) acetate, pH 5.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Detection: Monitor at 260 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the this compound peak.

    • Confirm the identity and purity of the collected fractions using mass spectrometry.

Data Presentation: Comparison of Purification Methods

Purification MethodRecovery Rate (%)Purity (%)
Acid Precipitation5585
Reverse-Phase HPLC80>95

Experimental Workflow Diagram for Synthesis and Purification

Synthesis_Workflow Start 3-Methyloctanoic Acid + Coenzyme A Activation Activation of Carboxylic Acid Start->Activation Coupling Coupling Reaction Activation->Coupling Crude Crude Product Coupling->Crude Purification Purification (e.g., HPLC) Crude->Purification Final Pure this compound Purification->Final Analysis QC Analysis (HPLC-MS, UV-Vis) Final->Analysis

Caption: General workflow for the synthesis and purification of this compound.

This technical support guide provides a starting point for troubleshooting low yields in this compound synthesis. For further assistance, please consult relevant literature on acyl-CoA synthesis and purification.

References

dealing with instability of 3-Methyloctanoyl-CoA in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyloctanoyl-CoA. The primary focus is to address the inherent instability of its thioester bond in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution showing lower than expected concentrations?

A1: The primary reason for lower than expected concentrations of this compound is the hydrolysis of its thioester bond.[1] Thioesters are more susceptible to hydrolysis compared to their oxygen ester counterparts, especially in aqueous solutions.[2] This susceptibility increases significantly with rising pH and temperature. For maximal stability, it is recommended to work at a slightly acidic pH, between 6.0 and 6.5, and to keep solutions on ice (0-4°C) during experiments.[1]

Q2: What are the degradation products of this compound in an aqueous solution?

A2: The principal degradation of this compound occurs via hydrolysis, which breaks the thioester bond. This results in the formation of 3-methyloctanoic acid and free Coenzyme A (CoA-SH).[1]

Q3: How should I prepare and store my this compound stock solutions?

A3: For optimal stability, reconstitute lyophilized this compound powder in a slightly acidic buffer (pH 6.0-6.5), such as MES or phosphate (B84403) buffer.[1] It is advisable to prepare stock solutions in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (within a day), keep the solution on ice. For long-term storage, aliquots should be flash-frozen and stored at -80°C.[1][3]

Q4: Can I use common buffers like PBS (pH 7.4) for my experiments with this compound?

A4: While not strictly prohibited, using buffers with a pH of 7.4, such as PBS, will accelerate the hydrolysis of the thioester bond.[1] If your experimental conditions necessitate a physiological pH, be aware of the increased degradation rate. It is crucial to use the solution immediately after preparation and include appropriate controls to account for any degradation that may occur during the experiment. The half-life of a similar thioester bond at pH 7.4 and 25°C can be in the range of hours to a day, which could be significant depending on the duration of your experiment.[1]

Q5: What analytical methods are suitable for quantifying this compound and its degradation products?

A5: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying acyl-CoAs, including this compound.[4] This technique allows for the simultaneous measurement of the parent compound and its degradation products. Other methods that have been used for thioester analysis include UV spectrophotometry and nuclear magnetic resonance (NMR) spectroscopy.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound during the experiment.Maintain a slightly acidic pH (6.0-6.5) and low temperature (0-4°C) throughout the experiment. Prepare fresh solutions for each experiment and use them promptly. Include a time-course stability study under your specific experimental conditions as a control.
Low signal or absence of this compound in LC-MS/MS analysis Complete hydrolysis of the compound before or during analysis.Ensure the sample preparation and LC-MS/MS mobile phases are optimized for acyl-CoA stability. Acidifying the sample and mobile phase can help to reduce hydrolysis. Use a validated extraction protocol for acyl-CoAs.[4]
Precipitate formation upon reconstitution The compound may have limited solubility in the chosen solvent.Try dissolving the compound in a small amount of an organic solvent like DMSO or ethanol (B145695) before adding the aqueous buffer. However, be mindful of the potential effects of the organic solvent on your downstream applications. Gentle warming or sonication may also aid in dissolution, but prolonged exposure to higher temperatures should be avoided.[3]
High background signal in enzymatic assays Presence of free Coenzyme A from hydrolysis.Purify the this compound solution by HPLC immediately before use to remove any free CoA. Alternatively, use a control with pre-hydrolyzed this compound to subtract the background signal.

Quantitative Data on Thioester Stability (Based on Analogous Compounds)

Table 1: Estimated Half-life of a Thioester Bond at 25°C

pHEstimated Half-life
6.0 - 6.5Several days[1]
7.4Hours to a day[1]
> 8.0Minutes to hours[1]

Table 2: Effect of Temperature on Hydrolysis Rate

Temperature IncreaseApproximate Increase in Hydrolysis Rate
Every 10°CRate approximately doubles[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Buffer Preparation: Prepare a 100 mM MES or phosphate buffer and adjust the pH to 6.2 with careful addition of NaOH or HCl. Degas the buffer and keep it on ice.

  • Reconstitution: Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Dissolution: Reconstitute the powder in the pre-chilled, slightly acidic buffer to the desired concentration (e.g., 10 mM). Gently vortex to dissolve. If solubility is an issue, a small amount of a compatible organic solvent can be used prior to adding the buffer.

  • Aliquoting: Immediately dispense the stock solution into small, single-use aliquots in microcentrifuge tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.

Protocol 2: Assessment of this compound Stability under Experimental Conditions
  • Prepare Experimental Buffer: Prepare the buffer that will be used in your experiment (e.g., PBS, pH 7.4).

  • Spike with this compound: Add a known concentration of this compound to the experimental buffer at the intended experimental temperature.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the solution.

  • Quench Hydrolysis: Immediately quench the hydrolysis in the collected aliquots by adding an equal volume of a cold, acidic solution (e.g., 10% trichloroacetic acid or 5% sulfosalicylic acid).

  • Quantification: Analyze the quenched samples using a validated LC-MS/MS method to determine the concentration of remaining this compound and the appearance of 3-methyloctanoic acid.

  • Data Analysis: Plot the concentration of this compound versus time to determine its degradation rate under your specific experimental conditions.

Visualizations

Hydrolysis_Pathway cluster_conditions Factors Accelerating Hydrolysis MCoA This compound H2O H₂O Products Degradation Products MCoA->Products Hydrolysis Acid 3-Methyloctanoic Acid Products->Acid CoA Coenzyme A (CoA-SH) Products->CoA pH High pH (> 7.0) Temp High Temperature

Caption: Degradation pathway of this compound via hydrolysis.

Experimental_Workflow start Start: Lyophilized This compound reconstitute Reconstitute in Acidic Buffer (pH 6.0-6.5) on Ice start->reconstitute aliquot Aliquot for Single Use reconstitute->aliquot storage Store at -80°C aliquot->storage experiment Thaw Aliquot on Ice for Experiment storage->experiment analysis Perform Experiment (Maintain Low Temp & pH) experiment->analysis quantify Quantify with LC-MS/MS analysis->quantify end End: Reliable Data quantify->end

Caption: Recommended workflow for handling this compound.

Troubleshooting_Logic issue Inconsistent Results or Low Compound Concentration? check_pH Is the solution pH > 7.0? issue->check_pH Start Troubleshooting check_temp Was the solution kept above 4°C for extended periods? check_pH->check_temp No solution_pH Action: Use a buffer with pH 6.0-6.5. check_pH->solution_pH Yes check_storage Were stock solutions subjected to freeze-thaw cycles? check_temp->check_storage No solution_temp Action: Keep solutions on ice at all times. check_temp->solution_temp Yes solution_storage Action: Prepare and use single-use aliquots. check_storage->solution_storage Yes

Caption: Troubleshooting logic for handling this compound.

References

enhancing the sensitivity of 3-Methyloctanoyl-CoA detection in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 3-Methyloctanoyl-CoA detection in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in biological samples?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the sensitive and specific quantification of this compound and other acyl-CoAs in biological matrices.[1][2][3] This technique offers high selectivity through Multiple Reaction Monitoring (MRM), minimizing interference from complex sample components.[1][4]

Q2: What are the critical challenges in accurately quantifying this compound?

A2: The primary challenges include the inherent instability of acyl-CoA molecules in aqueous solutions, their low endogenous concentrations, and the significant "matrix effects" from biological samples that can suppress or enhance ionization in the mass spectrometer.[1][2][5] Additionally, the lack of a true blank matrix (a sample naturally devoid of the analyte) complicates the preparation of accurate calibration curves.[2][5]

Q3: How can I improve the stability of this compound during sample preparation?

A3: To minimize degradation, it is crucial to work quickly and at low temperatures. Acidification of the extraction solvent, for example, using 5-sulfosalicylic acid (SSA), can help preserve the integrity of acyl-CoAs.[6][7] Some studies have also investigated the stability of acyl-CoAs in different reconstitution solvents, finding that a solution of 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) can offer good stability over 24 hours.[2] Using glass vials instead of plastic can also reduce signal loss.[8]

Q4: What is the best approach for sample extraction of this compound?

A4: A common and effective method is protein precipitation using a cold organic solvent like acetonitrile (B52724) or methanol, often with an acid like SSA included.[2][6] This approach efficiently removes proteins while extracting small molecules. For cleaner extracts, solid-phase extraction (SPE) can be employed after initial protein removal, although this may lead to lower recovery if not optimized.[3][9]

Q5: How do I overcome matrix effects in my LC-MS/MS analysis?

A5: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to this compound.[1][10] The SIL-IS is added to the sample at the beginning of the extraction process and co-elutes with the analyte, experiencing similar matrix effects and allowing for accurate normalization. If a SIL-IS is unavailable, a structurally similar analog can be used.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound Analyte degradation during sample collection, storage, or processing.Keep samples on ice or at 4°C throughout the extraction process. Use an acidic extraction solvent (e.g., containing SSA) to improve stability.[6] Store extracts at -80°C.
Inefficient extraction from the biological matrix.Optimize the protein precipitation solvent and volume. Consider homogenization or sonication to improve cell lysis and release of intracellular acyl-CoAs.
Suboptimal LC-MS/MS parameters.Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) by direct infusion of a this compound standard.[2] Ensure the correct MRM transitions are being monitored.
Poor Peak Shape in Chromatogram Inappropriate analytical column or mobile phase.Use a C18 reversed-phase column for separation.[2] Optimize the mobile phase gradient and consider the use of ion-pairing reagents if peak shape remains poor.
Sample solvent is too strong, causing breakthrough.Ensure the final sample solvent is of similar or weaker strength than the initial mobile phase.
High Variability Between Replicates Inconsistent sample preparation.Ensure precise and consistent pipetting, especially when adding the internal standard. Thoroughly vortex and centrifuge all samples.
Matrix effects varying between samples.Use a stable isotope-labeled internal standard to normalize for variations.[1] Dilute the sample to reduce the concentration of interfering matrix components.
Signal Present in Blank Samples (Carryover) Contamination from a previously injected high-concentration sample.Implement a robust needle wash protocol in the autosampler, using a strong organic solvent like methanol.[2] Inject blank solvent runs between samples to monitor for carryover.[1]

Quantitative Data Summary

The sensitivity of an LC-MS/MS method is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). These values can vary significantly based on the specific instrumentation, sample matrix, and experimental protocol.

Acyl-CoA LOD LOQ Matrix Reference
Various Acyl-CoAsS/N of 3S/N of 10Cell Culture[2]
Long-Chain Acyl-CoAs3x Signal-to-Noise10x Signal-to-NoiseNot Specified[4]
Acetyl-CoA & Malonyl-CoA>10-fold lower than previous HPLC methodsNot specifiedVarious biological samples[11]

Note: Specific LOD/LOQ values for this compound are not explicitly detailed in the general search results but would be determined during method validation.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is adapted from methods described for the analysis of acyl-CoAs in mammalian cells.[2]

  • Sample Collection: For cell cultures, aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS). For tissues, flash-freeze the sample in liquid nitrogen immediately after collection and store at -80°C.

  • Extraction:

    • Add 500 µL of ice-cold extraction solvent (e.g., 90% Methanol, 10% water containing 50 µM 5-sulfosalicylic acid and the stable isotope-labeled internal standard) to the cell pellet or homogenized tissue.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation & Reconstitution: Dry the supernatant under a stream of nitrogen gas. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol/50% 50 mM ammonium acetate, pH 7).[2]

  • Final Centrifugation: Centrifuge the reconstituted sample at 16,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a general protocol based on common practices for acyl-CoA analysis.[2][4]

  • LC System: An Agilent 1100 binary pump HPLC system or equivalent.[2]

  • Mass Spectrometer: A Waters Micromass Quattro Micro triple quadrupole mass spectrometer or a similar instrument.[2]

  • Column: A Luna® C18(2) 100 Å LC column (100 × 2 mm, 3 µm) with a C18 guard column.[2]

  • Mobile Phase A: 10 mM ammonium acetate (pH 6.8).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time to resolve the analytes of interest.

  • Flow Rate: 200-400 µL/min.

  • Injection Volume: 10-30 µL.[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

  • MS Parameters:

    • Capillary Voltage: ~3.20 kV.[2]

    • Cone Voltage: ~45 V.[2]

    • Source Temperature: ~120°C.[2]

    • Desolvation Temperature: ~500°C.[2]

  • MRM Transitions: The specific precursor ion (Q1) and product ion (Q3) masses for this compound and its internal standard must be determined by direct infusion of standards. Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode.[12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis SampleCollection 1. Biological Sample (Tissue or Cells) Extraction 2. Add Extraction Solvent (with Internal Standard) SampleCollection->Extraction Precipitation 3. Protein Precipitation (Vortex & Incubate on Ice) Extraction->Precipitation Centrifuge1 4. Centrifugation Precipitation->Centrifuge1 CollectSupernatant 5. Collect Supernatant Centrifuge1->CollectSupernatant Dry 6. Evaporation (Nitrogen Stream) CollectSupernatant->Dry Reconstitute 7. Reconstitution Dry->Reconstitute Centrifuge2 8. Final Centrifugation Reconstitute->Centrifuge2 LC_Separation 9. Chromatographic Separation (Reversed-Phase C18) Centrifuge2->LC_Separation MS_Detection 10. Mass Spectrometry (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Analysis 11. Data Analysis (Quantification vs. Standard Curve) MS_Detection->Data_Analysis

Caption: Workflow for this compound detection.

troubleshooting_workflow Start Low or No Signal for This compound Check_Standards Is the pure standard visible via direct infusion? Start->Check_Standards Check_SamplePrep Was an internal standard (IS) used during sample prep? Check_Standards->Check_SamplePrep Yes Optimize_MS Optimize MS Parameters: - Tune cone/collision voltages - Confirm MRM transitions Check_Standards->Optimize_MS No Check_IS_Signal Is the IS signal present and consistent in samples? Check_SamplePrep->Check_IS_Signal Yes Review_SamplePrep Review Sample Prep Protocol: - Check for degradation (temp/pH) - Optimize extraction efficiency Check_SamplePrep->Review_SamplePrep No Check_IS_Signal->Review_SamplePrep No Investigate_Matrix Investigate Matrix Effects: - Perform post-extraction spike - Dilute sample extract Check_IS_Signal->Investigate_Matrix Yes Troubleshoot_LC Troubleshoot LC System: - Check for leaks - Column integrity Optimize_MS->Troubleshoot_LC Success Problem Resolved Troubleshoot_LC->Success Review_SamplePrep->Success Investigate_Matrix->Success

Caption: Troubleshooting logic for low signal issues.

References

resolving co-eluting peaks in 3-Methyloctanoyl-CoA HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the HPLC analysis of 3-Methyloctanoyl-CoA and other medium-chain acyl-CoAs.

Troubleshooting Guide: Resolving Co-eluting Peaks

Issue 1: My this compound peak is showing a shoulder or is co-eluting with another peak. How can I improve the separation?

Answer:

Co-elution is a common issue when analyzing structurally similar molecules. Here is a systematic approach to improving peak resolution:

  • Optimize the Mobile Phase:

    • Adjust the Organic Modifier: If you are using a reversed-phase C18 column, altering the organic modifier (e.g., acetonitrile (B52724) or methanol) concentration can significantly impact selectivity. A shallower gradient or a lower percentage of the organic solvent in an isocratic method will increase retention times and may improve the separation of closely eluting compounds.[1][2]

    • Modify the Mobile Phase pH: For ionizable compounds like acyl-CoAs, the pH of the mobile phase is a critical parameter.[3] Adjusting the pH can alter the ionization state of your analyte and any co-eluting species, thereby changing their retention behavior and potentially resolving the peaks. It is recommended to work at a pH at least 1.5 to 2 units away from the analyte's pKa for robust separations.[3]

    • Incorporate Additives: Small amounts of additives like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) can improve peak shape and influence selectivity.[1][4]

  • Evaluate the Column:

    • Column Chemistry: If mobile phase optimization is insufficient, consider a different column chemistry. A phenyl-hexyl column, for instance, can offer different selectivity for compounds with aromatic moieties due to π-π interactions.

    • Particle Size and Column Length: Using a column with smaller particles or a longer column can increase efficiency (a higher number of theoretical plates), leading to sharper peaks and better resolution.[5][6]

  • Adjust Instrumental Parameters:

    • Temperature: Lowering the column temperature can sometimes enhance the separation of isomers by increasing retention.[7]

    • Flow Rate: Reducing the flow rate can improve resolution by increasing column efficiency, though it will also lead to longer run times.[5]

Issue 2: I'm observing peak tailing, which is making it difficult to resolve my peak of interest.

Answer:

Peak tailing can be caused by several factors:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column packing can interact with analytes, causing tailing. Using a high-quality, end-capped column or adding an acidic modifier like formic acid to the mobile phase can help minimize these interactions.[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase. Try reducing the injection volume or diluting your sample.[7]

  • Column Contamination: The column might be contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent may resolve this issue.[7]

Issue 3: My retention times are shifting from run to run.

Answer:

Inconsistent retention times can be due to:

  • Poorly Equilibrated Column: Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when running a gradient.[3]

  • Unstable Mobile Phase pH: If the mobile phase is not adequately buffered, its pH can change over time, leading to retention time drift for ionizable compounds. Prepare fresh mobile phase daily and use a buffer with a pKa close to the desired pH.[3]

  • Leaks in the HPLC System: Check for any leaks at fittings, pump seals, or the injector, as these can cause fluctuations in the flow rate and pressure.[3]

  • Temperature Fluctuations: Inconsistent column temperature can also lead to shifting retention times. Using a column oven is recommended for better reproducibility.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that a peak shoulder is due to a co-eluting compound and not a system issue?

A1: If you have a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can perform peak purity analysis. For a pure peak, the UV-Vis spectra or mass spectra taken across the peak should be identical. If the spectra differ, it indicates the presence of a co-eluting impurity.

Q2: What are the most likely compounds to co-elute with this compound?

A2: Potential co-eluents include positional isomers (e.g., 2-Methyloctanoyl-CoA, 4-Methyloctanoyl-CoA), structural isomers, and synthetic byproducts. The high degree of structural similarity between these molecules can lead to very similar retention times under standard reversed-phase HPLC conditions.

Q3: When should I consider changing my HPLC column?

A3: If you have made significant efforts to optimize the mobile phase (adjusting organic modifier, pH, and additives) and instrumental parameters (temperature and flow rate) without achieving the desired resolution, it may be time to try a column with a different stationary phase chemistry.

Q4: Can the sample solvent affect peak shape and resolution?

A4: Yes, the solvent used to dissolve the sample can have a significant impact. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion, such as fronting or splitting. Whenever possible, dissolve your sample in the initial mobile phase.

Data Presentation

The following table illustrates how changes in the mobile phase composition can affect the retention time and resolution of two hypothetical, closely eluting medium-chain acyl-CoA isomers.

Mobile Phase Composition (Aqueous:Organic)Retention Time - Isomer 1 (min)Retention Time - Isomer 2 (min)Resolution (Rs)
50:508.28.51.2
60:4010.511.01.8
70:3014.115.02.5

This data is for illustrative purposes only.

Experimental Protocols

Representative HPLC Method for Medium-Chain Acyl-CoA Analysis

This protocol provides a general starting point for the analysis of this compound and other medium-chain acyl-CoAs. Optimization will likely be required for specific applications.

  • Column: Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 260 nm (for the adenine (B156593) ring of CoA) or MS detection for higher specificity.

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

  • Gradient Program:

    • Start at 20% B.

    • Linear gradient to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 20% B over 1 minute.

    • Equilibrate at 20% B for 5 minutes before the next injection.

Visualizations

Troubleshooting_Workflow cluster_mp Mobile Phase start Co-eluting Peaks Observed check_system Verify System Suitability (Peak Shape, RT Stability) start->check_system optimize_mp Optimize Mobile Phase check_system->optimize_mp System OK resolution_ok Resolution Achieved adjust_gradient Adjust Gradient Slope optimize_mp->adjust_gradient change_solvent Change Organic Solvent (ACN vs. MeOH) optimize_mp->change_solvent adjust_ph Adjust pH optimize_mp->adjust_ph adjust_gradient->resolution_ok Improved resolution_not_ok Resolution Still Poor adjust_gradient->resolution_not_ok change_solvent->resolution_ok Improved change_solvent->resolution_not_ok adjust_ph->resolution_ok Improved adjust_ph->resolution_not_ok optimize_column Optimize Column Parameters change_temp Change Temperature optimize_column->change_temp change_flow Change Flow Rate optimize_column->change_flow resolution_not_ok2 change_temp->resolution_ok Improved change_flow->resolution_ok Improved change_column Change Column Chemistry (e.g., Phenyl-Hexyl) change_column->resolution_ok Improved resolution_not_ok->optimize_column resolution_not_ok2->change_column

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Leucine_Catabolism_Pathway leucine Leucine e1 Branched-chain amino acid aminotransferase leucine->e1 kic α-Ketoisocaproate e2 Branched-chain α-keto acid dehydrogenase kic->e2 iv_coa Isovaleryl-CoA e3 Isovaleryl-CoA dehydrogenase iv_coa->e3 mc_coa 3-Methylcrotonyl-CoA e4 3-Methylcrotonyl-CoA carboxylase mc_coa->e4 mg_coa 3-Methylglutaconyl-CoA (related to this compound) e5 3-Methylglutaconyl-CoA hydratase mg_coa->e5 hmg_coa 3-Hydroxy-3-methylglutaryl-CoA e6 HMG-CoA lyase hmg_coa->e6 acetoacetate Acetoacetate acetyl_coa Acetyl-CoA e1->kic e2->iv_coa e3->mc_coa e4->mg_coa e5->hmg_coa e6->acetoacetate e6->acetyl_coa

Caption: Leucine catabolism pathway, a relevant metabolic route for branched-chain acyl-CoAs.

References

Technical Support Center: Quantifying Medium-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of medium-chain acyl-CoAs (MC-acyl-CoAs).

Troubleshooting Guide

This guide is designed to help researchers identify and resolve specific issues during the experimental workflow.

Issue 1: Low or No Recovery of Medium-Chain Acyl-CoAs

Potential Cause Recommended Solution Explanation
Sample Degradation Work quickly on ice during sample preparation. Store samples at -80°C as a dry pellet. Reconstitute in a buffered solution (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 7) or methanol (B129727) just before analysis.[1]Acyl-CoAs are unstable and susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[1]
Inefficient Extraction For broad-range acyl-CoA analysis, consider a two-step extraction using acetonitrile/2-propanol followed by a potassium phosphate (B84403) buffer.[2] For simultaneous analysis of acyl-CoAs and their precursors, a 2.5% 5-sulfosalicylic acid (SSA) extraction is effective and avoids the need for solid-phase extraction (SPE).[3]Different extraction solvents have varying efficiencies for acyl-CoAs of different chain lengths. A single-step extraction may not be sufficient for all species.[4][5]
Loss during SPE Avoid SPE if also measuring hydrophilic CoA precursors like pantothenate and dephospho-CoA.[3] If SPE is necessary for sample cleanup, ensure the chosen cartridge and elution solvents are optimized for medium-chain acyl-CoAs.SPE can lead to the loss of more hydrophilic short-chain acyl-CoAs and their precursors.[3]

Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)

Potential Cause Recommended Solution Explanation
Secondary Interactions Use an ion-pairing agent in the mobile phase. Operating at a higher pH (e.g., 10.5 with ammonium hydroxide) can also improve peak shape for a C18 column.[1]The phosphate groups on the CoA moiety can interact with the stationary phase, leading to poor peak shape.
Inappropriate Mobile Phase For reversed-phase chromatography, ensure the organic solvent concentration and gradient are optimized for the separation of medium-chain acyl-CoAs.The diverse polarities of different acyl-CoA species require careful optimization of the chromatographic method.[3]
Column Contamination Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.Buildup of contaminants from the sample matrix can affect column performance.

Issue 3: Inaccurate or Imprecise Quantification

Potential Cause Recommended Solution Explanation
Matrix Effects Construct calibration curves in a matrix that closely matches the study samples. Use a stable isotope-labeled internal standard for each analyte if possible.The sample matrix can suppress or enhance the ionization of the analytes, leading to inaccurate quantification.[1]
Lack of a Suitable Internal Standard Use an odd-chain acyl-CoA (e.g., C17:0-CoA) as an internal standard as it is not naturally abundant.[6]An internal standard is crucial to correct for variability in extraction efficiency and instrument response.[1]
Non-Linearity of Detector Response Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.[1]The detector response may not be linear across the entire concentration range.

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting medium-chain acyl-CoAs from cells?

A1: The optimal extraction method depends on the specific goals of your experiment. For a broad profiling of short-, medium-, and long-chain acyl-CoAs, a two-step extraction procedure involving an organic solvent mixture followed by a phosphate buffer has shown high recoveries.[2] If you also need to quantify hydrophilic CoA precursors, using 2.5% 5-sulfosalicylic acid (SSA) for deproteinization is recommended as it eliminates the need for solid-phase extraction (SPE), which can lead to the loss of these molecules.[3]

Q2: Why are my medium-chain acyl-CoA standards degrading so quickly?

A2: Acyl-CoAs are inherently unstable molecules, particularly in aqueous solutions with a pH that is either alkaline or strongly acidic, which can lead to hydrolysis of the thioester bond.[1] To mitigate degradation, always prepare fresh standards and keep them on ice. For storage, it is best to have them as a dry pellet at -80°C.[1] When reconstituting for analysis, use a buffered solution at a neutral pH or an organic solvent like methanol.[1]

Q3: Should I use solid-phase extraction (SPE) to clean up my samples?

A3: The use of SPE depends on your sample matrix and analytical goals. While SPE can be effective in removing interfering substances, it can also lead to the loss of short-chain acyl-CoAs and other hydrophilic CoA-related molecules.[3] Additionally, contaminants from the SPE cartridges themselves, such as palmitic and stearic acids from polypropylene (B1209903) barrels, can interfere with your analysis.[7] If you are only interested in medium- to long-chain acyl-CoAs and your samples are complex, a carefully optimized SPE protocol may be beneficial. However, for broader profiling, methods that avoid SPE are often preferred.[3]

Q4: What is the characteristic fragmentation pattern for medium-chain acyl-CoAs in MS/MS?

A4: In positive ion mode tandem mass spectrometry (MS/MS), acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1] Another common fragment ion is observed at m/z 428, resulting from cleavage between the 5' diphosphates.[1][3] These predictable fragmentation patterns allow for the use of neutral loss or precursor ion scans to screen for a wide range of acyl-CoA species in a sample.

Quantitative Data Summary

Table 1: Comparison of Acyl-CoA Recovery with Different Extraction Methods.

The following table summarizes the percent recovery of various CoA species using two different extraction methods: 10% Trichloroacetic Acid (TCA) followed by Solid-Phase Extraction (SPE), and 2.5% 5-Sulfosalicylic Acid (SSA) without SPE, relative to a water control.

Analyte% Recovery with TCA + SPE% Recovery with 2.5% SSA
Pantothenate0%>100%
Dephospho-CoA0%>99%
CoA1%74%
Malonyl-CoA26%74%
Acetyl-CoA36%59%
Propionyl-CoA62%80%
Isovaleryl-CoA58%59%
Data adapted from[3].

Experimental Protocols

Protocol 1: Extraction of Short- and Medium-Chain Acyl-CoAs and CoA Precursors from Cultured Cells using 5-Sulfosalicylic Acid (SSA)

This protocol is adapted from a method that avoids solid-phase extraction to ensure the recovery of hydrophilic CoA precursors.[3]

  • Cell Harvesting: Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Deproteinization: Immediately add 200 µL of ice-cold 2.5% (w/v) SSA containing an appropriate internal standard (e.g., C17:0-CoA).

  • Cell Lysis: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubation: Vortex vigorously and incubate on ice for 10 minutes.

  • Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

  • Sample Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Medium-Chain Acyl-CoAs

This is a general protocol for the analysis of acyl-CoAs using a C18 column.

  • Chromatography:

    • Column: C18 UHPLC column (e.g., 1.8 µm particle size).

    • Mobile Phase A: 5 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Develop a gradient from a low to a high percentage of Mobile Phase B to elute acyl-CoAs of increasing chain length.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the transition from the precursor ion [M+H]+ to a characteristic product ion (e.g., the neutral loss of 507 Da or the fragment at m/z 428).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cell_harvest 1. Cell Harvesting (Wash with PBS) quenching 2. Quenching & Deproteinization (Add ice-cold 2.5% SSA + Internal Standard) cell_harvest->quenching lysis 3. Cell Lysis & Incubation (Vortex and incubate on ice) quenching->lysis centrifugation 4. Clarification (Centrifuge at 16,000 x g) lysis->centrifugation supernatant 5. Supernatant Collection centrifugation->supernatant injection 6. Inject Supernatant supernatant->injection Transfer to autosampler vial lc_separation 7. LC Separation (C18 Reversed-Phase) injection->lc_separation ms_detection 8. MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection quantification 9. Quantification (Peak Integration & Calibration Curve) ms_detection->quantification

Caption: Workflow for MC-acyl-CoA quantification.

fatty_acid_beta_oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA CPT1 CPT1 Fatty Acyl-CoA->CPT1 Outer Membrane CAT CAT CPT1->CAT Acylcarnitine CPT2 CPT2 CAT->CPT2 Intermembrane Space Fatty Acyl-CoA_matrix Fatty Acyl-CoA CPT2->Fatty Acyl-CoA_matrix Inner Membrane Beta-Oxidation Spiral Beta-Oxidation Spiral Fatty Acyl-CoA_matrix->Beta-Oxidation Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Fatty acid beta-oxidation pathway.

References

Technical Support Center: Optimization of Enzyme Kinetics Assays with 3-Methyloctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enzyme kinetics assays involving 3-Methyloctanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Which types of enzymes are known to utilize this compound or structurally similar substrates?

A1: this compound, a branched-chain acyl-CoA, can be a substrate for various enzymes involved in fatty acid metabolism and amino acid degradation. Enzymes that are known to act on similar 3-methyl-branched acyl-CoAs include acyl-CoA dehydrogenases, acyl-CoA carboxylases, and enoyl-CoA hydratases. For instance, enzymes in the leucine (B10760876) catabolic pathway process structurally related molecules.

Q2: What are the critical initial steps for setting up a reliable enzyme kinetics assay with this compound?

A2: To establish a robust assay, it is crucial to first determine the optimal assay conditions. This includes identifying the ideal buffer composition, pH, and temperature for enzyme activity. A key initial step is to measure the Michaelis constant (K_m) for this compound with your enzyme of interest. This is achieved by measuring the initial reaction rates at various substrate concentrations.

Q3: How can I determine the stability of this compound in my assay buffer?

A3: The stability of this compound is critical for accurate kinetic measurements. To assess its stability, you can incubate the substrate in the assay buffer without the enzyme for the intended duration of your experiment. At different time points, you can measure the amount of remaining this compound using methods like HPLC or a coupled enzyme assay that detects a breakdown product. A "no-enzyme" control is essential to monitor for substrate autohydrolysis.[1]

Q4: What are the common methods to monitor the progress of an enzyme reaction with this compound?

A4: The choice of monitoring method depends on the specific reaction being catalyzed. Common approaches include:

  • Spectrophotometry: If the reaction produces or consumes a product with a distinct absorbance, such as NADH or FADH2.

  • Fluorometry: Using a fluorogenic substrate or a coupled assay that produces a fluorescent product.

  • HPLC-based methods: To separate and quantify the substrate and product over time.

  • Mass Spectrometry: For sensitive detection and quantification of reactants and products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background Signal Substrate instability leading to spontaneous breakdown.Prepare substrate solutions fresh before each experiment. Test the stability of this compound in the assay buffer by running a no-enzyme control.[1]
Contaminated reagents or buffers.Use high-purity water and reagents. Prepare fresh buffers and filter them if necessary.[1]
Non-specific binding of assay components to the microplate.Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer. However, be sure to test for any inhibitory effects of the detergent on your enzyme.[2]
Low or No Enzyme Activity Inactive enzyme due to improper storage or handling.Avoid repeated freeze-thaw cycles of the enzyme stock. Prepare fresh enzyme dilutions for each experiment and store them on ice.[1]
Suboptimal assay conditions (pH, temperature).Determine the optimal pH and temperature for your enzyme by performing the assay over a range of conditions.
Presence of inhibitors in the sample or reagents.If using crude enzyme preparations or complex samples, consider purification steps to remove potential inhibitors.
Inconsistent or Non-Reproducible Results Pipetting errors, especially with small volumes.Use calibrated pipettes and prepare a master mix for the reaction components to minimize variability between wells.[3]
Temperature fluctuations during the assay.Ensure a stable incubation temperature by using a temperature-controlled plate reader or water bath.
Instability of this compound over the experiment's duration.If the substrate is unstable, shorten the incubation time or use a kinetic assay to measure the initial reaction rate.

Experimental Protocols

Protocol 1: Determining the Michaelis-Menten Constants (K_m and V_max)

This protocol outlines a general procedure for determining the kinetic parameters of an enzyme with this compound using a spectrophotometric assay that monitors the production of NADH.

Materials:

  • Purified enzyme of interest

  • This compound stock solution

  • NAD+ stock solution

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a dilution series of this compound in the assay buffer. The concentrations should typically range from 0.1 to 10 times the expected K_m.

  • Prepare a reaction master mix containing the assay buffer, NAD+, and the enzyme at a fixed concentration.

  • Add the reaction master mix to the wells of the 96-well plate.

  • Initiate the reaction by adding the different concentrations of this compound to the wells.

  • Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 10-15 minutes to monitor the production of NADH.

  • Calculate the initial reaction velocity (v_0) for each substrate concentration from the linear portion of the absorbance vs. time plot.

  • Plot the initial velocities (v_0) against the corresponding this compound concentrations.

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m and V_max values.

Quantitative Data

The following table presents example kinetic parameters for enzymes that act on substrates structurally similar to this compound. These values can serve as a reference point for your experiments.

EnzymeSubstrateK_m (µM)V_max (nmol/min/mg)Organism
Geranyl-CoA Carboxylase (GCCase)Geranyl-CoA8.8492Pseudomonas aeruginosa[4]
Geranyl-CoA Carboxylase (GCCase)3-Methylcrotonyl-CoA14308Pseudomonas aeruginosa[4][5]
3-Methylcrotonyl-CoA Carboxylase (MCCase)3-Methylcrotonyl-CoA9.8-Pseudomonas aeruginosa[5]
Carbon Monoxide Dehydrogenase/Acetyl-CoA SynthaseAcetyl-CoA15002.5 (µmol/min/mg)Clostridium thermoaceticum[6]
Carbon Monoxide Dehydrogenase/Acetyl-CoA SynthaseCoenzyme A502.5 (µmol/min/mg)Clostridium thermoaceticum[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock setup_rxn Set up Reaction Mix prep_enzyme->setup_rxn prep_substrate Prepare this compound Stock Solution initiate_rxn Initiate Reaction with Substrate prep_substrate->initiate_rxn prep_buffer Prepare Assay Buffer and Co-factors prep_buffer->setup_rxn setup_rxn->initiate_rxn measure_signal Measure Signal (e.g., Absorbance) initiate_rxn->measure_signal calc_rate Calculate Initial Reaction Rates measure_signal->calc_rate plot_data Plot Data (v vs. [S]) calc_rate->plot_data fit_model Fit to Michaelis-Menten Model plot_data->fit_model determine_params Determine Km and Vmax fit_model->determine_params

Caption: A typical workflow for an enzyme kinetics experiment.

Metabolic Pathway Context

metabolic_pathway Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCCase HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl_CoA HMG_CoA->Acetyl_CoA Three_Methyloctanoyl_CoA This compound Beta_Oxidation β-Oxidation Pathway Three_Methyloctanoyl_CoA->Beta_Oxidation Beta_Oxidation->Acetyl_CoA

Caption: Involvement of branched-chain acyl-CoAs in metabolic pathways.

References

addressing poor reproducibility in 3-Methyloctanoyl-CoA measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the measurement of 3-Methyloctanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the reproducibility of their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the quantification of this compound.

Problem Potential Causes Recommended Solutions
Poor Reproducibility / High Variability Between Replicates Inconsistent sample handling and preparation. Instability of this compound. Matrix effects in the mass spectrometer. Inadequate internal standard correction.Ensure uniform and rapid sample processing, keeping samples on ice or at -80°C.[1] Use a stable isotope-labeled internal standard for this compound if available. If not, use a structurally similar odd-chain acyl-CoA like pentadecanoyl-CoA (C15:0 CoA).[1] Optimize chromatographic separation to resolve the analyte from interfering matrix components.[1] Perform a thorough validation of the sample extraction procedure.
Low or No Signal for this compound Degradation of the analyte during sample preparation or storage. Inefficient extraction from the sample matrix. Ion suppression due to matrix effects.[2] Suboptimal mass spectrometry parameters.Minimize freeze-thaw cycles. Use fresh solvents for extraction. Evaluate different extraction solvents (e.g., methanol (B129727), acetonitrile) and pH conditions. Assess matrix effects by post-column infusion or comparing analyte response in solvent versus matrix.[2] Optimize MS source parameters (e.g., spray voltage, gas flows, and temperatures) by infusing a standard solution of this compound.
Poor Peak Shape (Tailing, Fronting, or Splitting) Column overload due to high sample concentration. Contamination of the LC column or guard column. Inappropriate mobile phase composition.Dilute the sample extract. Implement a column wash step between injections. Ensure the mobile phase is properly mixed and degassed. Check for compatibility of the sample solvent with the initial mobile phase.
Non-linear Calibration Curve Matrix effects that vary with analyte concentration. Saturation of the mass spectrometer detector at high concentrations.Prepare calibration standards in a blank matrix extract that closely matches the study samples (matrix-matched calibration).[2] Extend the calibration range to lower concentrations. If detector saturation is suspected, dilute samples to fall within the linear range of the assay.
High Background Signal or Carryover Contamination of the LC-MS system. Carryover from a previous high-concentration sample.Run blank injections between samples to identify and mitigate carryover.[3] Implement a robust needle and injector wash protocol. Ensure high-purity solvents and reagents are used.[4]

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in measuring this compound?

A1: A primary challenge is the inherent instability of acyl-CoA molecules in aqueous solutions, which can lead to significant variability if samples are not handled properly.[3][5] Additionally, matrix effects during LC-MS/MS analysis can cause ion suppression or enhancement, impacting accuracy and reproducibility.[1]

Q2: How should I prepare my samples for this compound analysis?

A2: Rapidly quench metabolic activity and deproteinize the sample. A common method involves extraction with cold methanol.[1] It is crucial to keep the samples at low temperatures (e.g., -80°C) throughout the preparation process to minimize degradation.[1]

Q3: What type of internal standard is best for this compound quantification?

A3: The gold standard is a stable isotope-labeled (SIL) version of this compound. A SIL internal standard has nearly identical chemical and physical properties to the analyte, allowing it to effectively correct for sample loss during preparation and for matrix effects.[2] If a SIL standard is unavailable, a structurally similar odd-chain acyl-CoA, such as pentadecanoyl-CoA (C15:0 CoA), can be used.[1]

Q4: How can I assess and mitigate matrix effects?

A4: Two common methods to evaluate matrix effects are post-column infusion and the post-extraction spike method.[2] In post-column infusion, a constant flow of the analyte standard is introduced into the LC eluent after the column, and a blank matrix extract is injected. Dips or rises in the signal indicate ion suppression or enhancement. The post-extraction spike method quantitatively compares the analyte's response in a neat solvent to its response in a blank matrix extract.[2] To mitigate matrix effects, improve sample clean-up, optimize chromatographic separation, or use a reliable internal standard.[2]

Q5: What are the typical mass transitions for acyl-CoAs in MS/MS analysis?

A5: Acyl-CoAs typically show a characteristic fragmentation pattern. A common transition for quantification involves the parent ion [M+H]+ fragmenting to [M-507+H]+, which corresponds to the loss of the 3'-phospho-ADP moiety.[6][7] A second, qualitative transition can also be monitored.

Experimental Protocols

Protocol 1: Extraction of this compound from Cell Culture
  • Cell Lysis and Extraction:

    • Aspirate the cell culture medium.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 2 mL of ice-cold methanol and 15 µL of a 10 µM internal standard solution (e.g., C15:0 CoA).[1]

    • Incubate at -80°C for 15 minutes.[1]

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Sample Clarification:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Sample Concentration:

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating acyl-CoAs.[1]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs. The specific gradient should be optimized for the separation of this compound from other cellular components.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for acyl-CoA analysis.

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion of the standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Cell Culture/ Tissue Sample wash Wash with PBS start->wash extract Add Cold Methanol & Internal Standard wash->extract lyse Incubate at -80°C & Scrape Cells extract->lyse centrifuge Centrifuge to Pellet Debris lyse->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject Sample reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for this compound measurement.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Reproducibility c1 Sample Handling start->c1 c2 Matrix Effects start->c2 c3 Internal Standard start->c3 s1 Standardize Protocol (Rapid, Cold) c1->s1 s2 Optimize Chromatography & Sample Cleanup c2->s2 s3 Use Stable Isotope Labeled Standard c3->s3

Caption: Troubleshooting logic for poor reproducibility.

References

Validation & Comparative

Validating 3-Methyloctanoyl-CoA as a Novel Biomarker for Metabolic Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of novel biomarkers is paramount for advancing the diagnosis, prognosis, and therapeutic monitoring of metabolic diseases. Acyl-Coenzyme A (acyl-CoA) species, central intermediates in fatty acid and amino acid metabolism, represent a promising class of biomarker candidates. Dysregulation in their metabolism can signify underlying mitochondrial dysfunction, a hallmark of many inherited and acquired metabolic disorders. This guide provides a comparative framework for the validation of a novel, hypothetical biomarker, 3-Methyloctanoyl-CoA , against established markers of metabolic disease.

Comparative Analysis of Metabolic Biomarkers

The utility of a biomarker is determined by its sensitivity, specificity, and the robustness of its association with a disease state. Below is a comparison of this compound with other well-established and relevant biomarkers for metabolic diseases.

BiomarkerClassAssociated Metabolic PathwaysKnown Clinical Associations
This compound (Hypothetical) Branched-Chain Acyl-CoABranched-Chain Fatty Acid Oxidation, potential link to Branched-Chain Amino Acid CatabolismInvestigational for mitochondrial fatty acid oxidation disorders and other inborn errors of metabolism.
Propionylcarnitine (C3) AcylcarnitinePropionyl-CoA metabolism (from odd-chain fatty acids and some amino acids)Propionic Acidemia, Methylmalonic Acidemia.[1]
3-Hydroxyisovalerylcarnitine (C5-OH) AcylcarnitineLeucine catabolism3-Methylcrotonyl-CoA carboxylase deficiency, Biotinidase deficiency.
Glutarylcarnitine (C5-DC) AcylcarnitineLysine and Tryptophan catabolismGlutaric Acidemia Type I.
3-Methylglutaconic Acid (3-MGA) Organic AcidLeucine catabolism, Mitochondrial energy metabolism3-Methylglutaconic Aciduria (primary and secondary).[2]
Long-Chain Acylcarnitines (e.g., C16, C18) AcylcarnitineLong-chain fatty acid oxidationLong-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, Carnitine palmitoyltransferase II (CPT II) deficiency.

Experimental Protocols for Biomarker Validation

The validation of a novel biomarker such as this compound requires rigorous analytical methodologies. The following protocols outline the key steps for the quantification of acyl-CoAs from biological samples.

Sample Preparation and Extraction of Acyl-CoAs
  • Objective: To extract short- and medium-chain acyl-CoAs from tissue or cell samples while preserving their integrity.

  • Materials:

    • Homogenization buffer (e.g., 10 mM HEPES, 0.25 M sucrose, 1 mM EDTA, pH 7.4)

    • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

    • 5% (w/v) Trichloroacetic acid (TCA)

    • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

    • Methanol (B129727), Acetonitrile, Formic acid

  • Protocol:

    • Homogenize frozen tissue or cell pellets in ice-cold homogenization buffer.

    • Add internal standards to the homogenate.

    • Precipitate proteins by adding an equal volume of ice-cold 5% TCA.

    • Incubate on ice for 10 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Load the supernatant onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with 5% methanol in water.

    • Elute the acyl-CoAs with methanol containing 0.1% formic acid.

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Objective: To achieve sensitive and specific quantification of this compound and other acyl-CoAs.

  • Instrumentation:

    • High-performance liquid chromatography (HPLC) system

    • Triple quadrupole mass spectrometer

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 2% to 98% B over 15 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for each acyl-CoA and internal standard must be optimized. For this compound, the precursor ion would be its [M+H]⁺, and product ions would be generated from the fragmentation of the molecule.

Visualizing Metabolic Context and Experimental Design

Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following are Graphviz representations relevant to the validation of this compound.

metabolic_pathway cluster_fatty_acid Branched-Chain Fatty Acid Metabolism cluster_oxidation Mitochondrial Beta-Oxidation Branched-Chain Fatty Acid Branched-Chain Fatty Acid 3-Methyloctanoic Acid 3-Methyloctanoic Acid Branched-Chain Fatty Acid->3-Methyloctanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 3-Methyloctanoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound Beta-Oxidation Spiral Beta-Oxidation Spiral This compound->Beta-Oxidation Spiral Propionyl-CoA Propionyl-CoA Beta-Oxidation Spiral->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA TCA Cycle TCA Cycle Propionyl-CoA->TCA Cycle via Succinyl-CoA Acetyl-CoA->TCA Cycle

Caption: Proposed metabolic pathway for this compound.

biomarker_validation_workflow Biological Sample Biological Sample Extraction Extraction Biological Sample->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Biomarker Validation Biomarker Validation Statistical Analysis->Biomarker Validation

Caption: General workflow for biomarker validation.

Conclusion

The validation of novel biomarkers like this compound is a meticulous process that relies on robust analytical techniques and careful comparison with established markers. While direct evidence for this compound's role in metabolic disease is currently emerging, the frameworks and protocols outlined in this guide provide a clear path for its investigation. By systematically applying these methodologies, researchers can effectively evaluate its potential as a clinically relevant biomarker, ultimately contributing to improved patient outcomes in the field of metabolic medicine.

References

A Comparative Analysis of Substrate Specificity: Octanoyl-CoA versus 3-Methyloctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme substrate specificity is paramount for elucidating metabolic pathways and designing targeted therapeutic interventions. This guide provides a detailed comparison of the substrate characteristics of octanoyl-CoA and its methylated analogue, 3-methyloctanoyl-CoA, with a focus on their interaction with key metabolic enzymes.

This analysis reveals that the seemingly minor addition of a methyl group at the C3 position in this compound significantly alters its interaction with enzymes, particularly medium-chain acyl-CoA dehydrogenase (MCAD), a critical enzyme in fatty acid β-oxidation. While octanoyl-CoA is a primary substrate for MCAD, this compound is generally a poorer substrate and can even act as an inhibitor.

Chemical Structure Overview

The fundamental difference between these two molecules lies in their acyl chain structure. Octanoyl-CoA possesses a linear eight-carbon acyl chain, while this compound has a methyl group branching off the third carbon.

Table 1: Chemical Properties of Octanoyl-CoA and this compound

FeatureOctanoyl-CoAThis compound
Chemical Formula C₂₉H₅₀N₇O₁₇P₃SC₃₀H₅₂N₇O₁₇P₃S
Molecular Weight 893.73 g/mol 907.76 g/mol
Structure Linear C8 acyl chainC8 acyl chain with a methyl group at C3

Interaction with Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

Medium-chain acyl-CoA dehydrogenase (MCAD) is a flavoenzyme that plays a crucial role in the initial step of mitochondrial β-oxidation of medium-chain fatty acids (C6-C12). Its substrate specificity is a key determinant of fatty acid metabolism efficiency.

Octanoyl-CoA is a preferred substrate for MCAD, readily undergoing dehydrogenation to form trans-2-octenoyl-CoA.[1] The linear structure of the octanoyl chain fits optimally into the active site of the MCAD enzyme.

The introduction of a methyl group at the C3 position in this compound creates steric hindrance within the MCAD active site. This branching can impede the proper positioning of the substrate for catalysis, leading to reduced enzyme efficiency. While specific kinetic data for this compound is scarce in the literature, studies on similar branched-chain acyl-CoAs suggest that they are generally poorer substrates for MCAD compared to their straight-chain counterparts. For instance, the presence of a methyl group can significantly increase the Michaelis constant (Km), indicating lower binding affinity, and/or decrease the maximal velocity (Vmax) of the reaction.

Signaling Pathways and Metabolic Fate

The metabolism of octanoyl-CoA is a central part of the fatty acid β-oxidation pathway, leading to the production of acetyl-CoA, which then enters the citric acid cycle to generate ATP.

FattyAcidOxidation Octanoyl_CoA Octanoyl-CoA MCAD MCAD Octanoyl_CoA->MCAD Trans_2_Octenoyl_CoA trans-2-Octenoyl-CoA MCAD->Trans_2_Octenoyl_CoA Dehydrogenation Acetyl_CoA Acetyl-CoA Trans_2_Octenoyl_CoA->Acetyl_CoA Further β-oxidation steps Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle ATP ATP Citric_Acid_Cycle->ATP

Fig. 1: Metabolic pathway of octanoyl-CoA via β-oxidation.

Due to its reduced processing by MCAD, this compound is likely to be metabolized at a significantly slower rate. This can lead to its accumulation or diversion into alternative metabolic pathways. The metabolism of branched-chain fatty acids is generally more complex than that of their linear counterparts.

Experimental Protocols

Determination of Acyl-CoA Dehydrogenase Activity

The activity of acyl-CoA dehydrogenases, such as MCAD, can be determined using a spectrophotometric assay. This method measures the reduction of an electron acceptor, which is coupled to the oxidation of the acyl-CoA substrate.

Principle:

The assay follows the reduction of a colored or fluorescent electron acceptor, where the rate of change in absorbance or fluorescence is proportional to the enzyme activity. A common method is the ferricenium-based assay.[2]

Reagents:

Procedure:

  • Prepare a reaction mixture containing the buffer and the acyl-CoA substrate in a cuvette.

  • Initiate the reaction by adding the enzyme preparation to the cuvette.

  • Immediately add the ferricenium hexafluorophosphate solution.

  • Monitor the decrease in absorbance at a specific wavelength (e.g., 300 nm for ferricenium) over time using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

  • Kinetic parameters (Km and Vmax) can be determined by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

EnzymeAssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme - Substrate (Octanoyl-CoA or this compound) - Ferricenium - Buffer Mixture Prepare Reaction Mixture (Buffer + Substrate) Reagents->Mixture Add_Enzyme Add Enzyme to Mixture Mixture->Add_Enzyme Add_Ferricenium Add Ferricenium Add_Enzyme->Add_Ferricenium Measure_Absorbance Monitor Absorbance Change Add_Ferricenium->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Determine_Kinetics Determine Km and Vmax Calculate_Rate->Determine_Kinetics

Fig. 2: General workflow for a spectrophotometric acyl-CoA dehydrogenase assay.

Conclusion

The comparison between octanoyl-CoA and this compound highlights the critical role of substrate structure in enzyme recognition and catalysis. The presence of a methyl group on the acyl chain of this compound significantly impacts its interaction with MCAD, reducing its efficiency as a substrate compared to the linear octanoyl-CoA. This understanding is crucial for studies on fatty acid metabolism, inborn errors of metabolism, and the development of drugs targeting these pathways. Further quantitative kinetic studies on this compound and other branched-chain acyl-CoAs are warranted to fully elucidate their metabolic fate and physiological significance.

References

cross-validation of different analytical methods for 3-Methyloctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methods for the detection and quantification of 3-Methyloctanoyl-CoA, a branched-chain acyl-coenzyme A derivative involved in cellular metabolism. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in various biological matrices. This document outlines the performance of key methodologies, supported by experimental data, to inform the selection of the most suitable approach for your research needs.

Data Presentation: A Comparative Overview of Analytical Methods

The quantitative performance of the most common analytical methods for this compound is summarized in the table below. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally favored for its high sensitivity and selectivity.[1] Gas Chromatography-Mass Spectrometry (GC-MS) typically requires derivatization of the acyl-CoA to a more volatile compound. Enzymatic assays offer a more targeted approach but may have limitations in sensitivity and specificity. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information but generally has lower sensitivity compared to mass spectrometry-based methods.[2][3]

Analytical MethodPrincipleTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (R²)ThroughputKey AdvantagesKey Disadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.[1][4]Low fmol to pmolpmol range>0.99[5]HighHigh sensitivity and specificity, suitable for complex matrices.[1][6][7]High initial instrument cost, potential for matrix effects.
GC-MS Chromatographic separation of volatile derivatives followed by mass-based detection.pmol rangepmol to nmol range>0.99[8]Medium to HighExcellent chromatographic resolution for isomers.[8]Requires derivatization, which can introduce variability.[9]
Enzymatic Assay Spectrophotometric or fluorometric detection of a product from an enzyme-catalyzed reaction.[10]pmol to nmol rangenmol rangeVariableHighCost-effective, high throughput for specific targets.Susceptible to interference from other molecules, may lack specificity.
NMR Spectroscopy Detection of nuclear spin transitions in a magnetic field.nmol to µmol rangeµmol rangeGoodLowNon-destructive, provides structural information.[2]Lower sensitivity compared to MS, requires higher analyte concentrations.[2]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the analysis of this compound. Optimization of specific parameters is recommended for different biological matrices.

a. Sample Preparation (Cell or Tissue Lysates) [4]

  • Homogenize tissue or cell pellets in a cold extraction solution (e.g., 80% methanol).

  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet proteins and cellular debris.

  • Collect the supernatant containing the acyl-CoAs.

  • For absolute quantification, a known amount of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) should be added prior to homogenization.

b. LC Separation [4][11]

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time to elute the acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

c. MS/MS Detection [5][7]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The [M+H]⁺ ion for this compound.

  • Product Ion: A characteristic fragment ion resulting from the collision-induced dissociation of the precursor ion.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves the derivatization of the fatty acid portion of this compound to a volatile ester.

a. Sample Preparation and Derivatization [9][12]

  • Hydrolyze the thioester bond of this compound to release the 3-methyloctanoic acid.

  • Extract the fatty acid using an organic solvent.

  • Derivatize the carboxylic acid group to form a volatile ester, typically a methyl ester (FAME) or a trimethylsilyl (B98337) (TMS) ester. This is often achieved by heating with a derivatizing agent such as BF₃-methanol or BSTFA.

b. GC Separation [13][14]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium.

  • Oven Temperature Program: A temperature gradient starting at a low temperature and ramping up to a higher temperature to separate the FAMEs.

c. MS Detection

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Scan or Selected Ion Monitoring (SIM).

Enzymatic Assay

This protocol describes a general approach for an enzymatic assay, which would require a specific dehydrogenase that acts on this compound.

a. Principle [10][15][16] The assay is based on the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm. The rate of NADH production is proportional to the concentration of the acyl-CoA substrate.

b. Reagents

  • Reaction buffer (e.g., Tris-HCl, pH 8.0).

  • NAD⁺.

  • A specific acyl-CoA dehydrogenase.

  • Sample containing this compound.

c. Procedure

  • Combine the reaction buffer, NAD⁺, and the enzyme in a microplate well or cuvette.

  • Initiate the reaction by adding the sample.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Quantify the concentration of this compound by comparing the reaction rate to a standard curve prepared with known concentrations of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used for the structural confirmation and quantification of this compound, although it is less sensitive than MS-based methods.[2]

a. Sample Preparation

  • Extract and purify the this compound from the biological matrix to remove interfering compounds.

  • Dissolve the purified sample in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

b. NMR Acquisition

  • Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) NMR spectra on a high-field NMR spectrometer.

  • The signals corresponding to the methyl and methylene (B1212753) groups of the 3-methyloctanoyl moiety can be used for identification and quantification.

Mandatory Visualizations

Signaling Pathway and Metabolic Context

Long-chain acyl-CoAs, including branched-chain variants, are not only metabolic intermediates but also act as signaling molecules that can influence gene expression.[17] They are transported and sequestered by Acyl-CoA Binding Proteins (ACBPs), which can modulate their availability for various cellular processes, including the regulation of transcription factors.[18][19] The metabolic origin of this compound is primarily from the catabolism of branched-chain amino acids.

cluster_Metabolism Metabolic Pathway cluster_Signaling Signaling Function Branched-Chain Amino Acids Branched-Chain Amino Acids Branched-Chain Keto Acids Branched-Chain Keto Acids Branched-Chain Amino Acids->Branched-Chain Keto Acids Transamination This compound This compound Branched-Chain Keto Acids->this compound Decarboxylation Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation ACBP Acyl-CoA Binding Protein This compound->ACBP Binding TCA Cycle TCA Cycle Beta-Oxidation->TCA Cycle Acetyl-CoA Transcription Factors Transcription Factors ACBP->Transcription Factors Modulation Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation

Caption: Metabolic and signaling pathways of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound, from sample collection to data analysis.

Sample Collection Sample Collection Homogenization & Extraction Homogenization & Extraction Sample Collection->Homogenization & Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Homogenization & Extraction->Derivatization (for GC-MS) Analytical Separation Analytical Separation Homogenization & Extraction->Analytical Separation LC-MS/MS, NMR, Enzymatic Derivatization (for GC-MS)->Analytical Separation GC-MS Detection Detection Analytical Separation->Detection Data Analysis Data Analysis Detection->Data Analysis

References

A Functional Comparison of 3-Methyloctanoyl-CoA and Other Acyl-CoAs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between acyl-Coenzyme A (acyl-CoA) molecules is critical for advancing metabolic research and therapeutic design. This guide provides an objective comparison of 3-Methyloctanoyl-CoA with other key acyl-CoAs, supported by experimental data and detailed methodologies.

Acyl-CoAs are central players in cellular metabolism, participating in a vast array of biochemical processes including fatty acid β-oxidation, the citric acid cycle, and the synthesis of complex lipids. The structure of the acyl chain, including its length and the presence of branches or other modifications, profoundly influences its metabolic fate and regulatory functions. This compound, a branched-chain acyl-CoA, presents a unique profile in its interaction with metabolic enzymes, particularly medium-chain acyl-CoA dehydrogenase (MCAD), setting it apart from its straight-chain counterparts.

Quantitative Comparison of Acyl-CoA Interactions with Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

Medium-chain acyl-CoA dehydrogenase (MCAD) is a key enzyme in the mitochondrial β-oxidation of fatty acids, showing a preference for acyl-CoAs with chain lengths of 6 to 12 carbons. The introduction of a methyl branch, as seen in this compound, significantly alters its interaction with MCAD, transforming it from a substrate into a potent mechanism-based inhibitor.

Acyl-CoA Substrate/InhibitorChain LengthStructureEnzyme InteractionKey Kinetic ParameterValueReference
This compound C9 (branched)Branched-chainMechanism-Based Inhibitor Rate of Flavin Reduction1.1 x 10⁻⁴ s⁻¹[1](--INVALID-LINK--)
3-Methyleneoctanoyl-CoA C9 (branched)Branched-chain, unsaturatedMechanism-Based Inhibitor Rate of Flavin Reduction10 s⁻¹[1](--INVALID-LINK--)
Octanoyl-CoA C8Straight-chainSubstrateVmax~15 s⁻¹[2](--INVALID-LINK--)
Hexanoyl-CoA (C6) C6Straight-chainSubstrateRelative VmaxLower than Octanoyl-CoA[3](--INVALID-LINK--)
Decanoyl-CoA (C10) C10Straight-chainSubstrateRelative VmaxLower than Octanoyl-CoA[3](--INVALID-LINK--)
Dodecanoyl-CoA (C12) C12Straight-chainSubstrateRelative VmaxSignificantly lower than Octanoyl-CoA[3](--INVALID-LINK--)
Butyryl-CoA (C4) C4Straight-chainSubstrate (for SCAD)MCAD ActivityVery low to negligible[4](--INVALID-LINK--)

Note: Vmax values can vary depending on the specific assay conditions. The relative Vmax values indicate the general substrate preference of MCAD.

Experimental Protocols

Synthesis of this compound (Chemo-enzymatic Method)

The synthesis of branched-chain acyl-CoAs like this compound can be achieved through chemo-enzymatic methods, which offer high specificity and yield.[5](--INVALID-LINK--) This protocol is adapted from established methods for synthesizing various acyl-CoAs.

Materials:

  • 3-Methyloctanoic acid

  • Coenzyme A trilithium salt (CoASH)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • HPLC system for purification and analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine Tris-HCl buffer, MgCl₂, ATP, DTT, and CoASH.

  • Enzyme Addition: Add a suitable amount of acyl-CoA synthetase to the reaction mixture.

  • Substrate Addition: Initiate the reaction by adding 3-Methyloctanoic acid.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding a small volume of formic acid.

  • Purification: Purify the synthesized this compound using reverse-phase HPLC.

  • Quantification: Determine the concentration of the purified product by measuring its absorbance at 260 nm.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assay

The activity of MCAD and its inhibition by compounds like this compound can be measured using the highly sensitive anaerobic electron-transferring flavoprotein (ETF) fluorescence reduction assay.[6](7--INVALID-LINK--

Materials:

  • Purified recombinant MCAD

  • Purified recombinant porcine ETF

  • Acyl-CoA substrate (e.g., Octanoyl-CoA) or inhibitor (this compound)

  • Anaerobic buffer (e.g., potassium phosphate (B84403) buffer, pH 7.6, containing EDTA)

  • Glucose, glucose oxidase, and catalase for oxygen scavenging

  • 96-well microplate compatible with a fluorescence plate reader

Procedure:

  • Anaerobic Conditions: Prepare the reaction mixture in an anaerobic environment (e.g., a glove box or by using an oxygen scavenging system in the microplate).

  • Reaction Mixture Preparation: In each well of the microplate, add the anaerobic buffer, ETF, and the oxygen scavenging system.

  • Enzyme and Substrate/Inhibitor Addition: Add MCAD to the wells, followed by the acyl-CoA substrate or inhibitor to initiate the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the decrease in ETF fluorescence (excitation ~380 nm, emission ~495 nm) over time using a fluorescence plate reader.

  • Data Analysis: The rate of decrease in fluorescence is proportional to the rate of the MCAD-catalyzed reaction. For inhibitors, the rate of flavin reduction can be calculated from the fluorescence change.

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic_Pathway cluster_beta_oxidation Mitochondrial β-Oxidation cluster_inhibition Inhibition Pathway Fatty_Acids Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase ATP, CoA Straight_Chain_Acyl_CoAs Straight-Chain Acyl-CoAs (e.g., Octanoyl-CoA) Acyl_CoA_Synthetase->Straight_Chain_Acyl_CoAs MCAD MCAD Straight_Chain_Acyl_CoAs->MCAD FAD Enoyl_CoA trans-2-Enoyl-CoA MCAD->Enoyl_CoA FADH₂ MCAD_Inhibited Inactive MCAD-Inhibitor Complex MCAD->MCAD_Inhibited Irreversible Inhibition Downstream_Oxidation Further β-Oxidation Cycles Enoyl_CoA->Downstream_Oxidation Acetyl_CoA Acetyl-CoA Downstream_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle 3_Methyloctanoyl_CoA This compound 3_Methyloctanoyl_CoA->MCAD

Caption: Role of Acyl-CoAs in β-Oxidation and MCAD Inhibition.

Experimental_Workflow cluster_synthesis Acyl-CoA Synthesis cluster_assay MCAD Activity Assay Fatty_Acid Fatty Acid (e.g., 3-Methyloctanoic Acid) Enzymatic_Reaction Acyl-CoA Synthetase + ATP, CoA Fatty_Acid->Enzymatic_Reaction Crude_Product Crude Acyl-CoA Enzymatic_Reaction->Crude_Product HPLC_Purification HPLC Purification Crude_Product->HPLC_Purification Pure_Acyl_CoA Pure Acyl-CoA HPLC_Purification->Pure_Acyl_CoA Substrate_Addition Add Acyl-CoA Pure_Acyl_CoA->Substrate_Addition Reaction_Setup Anaerobic Microplate Setup (MCAD, ETF, O₂ Scavenger) Reaction_Setup->Substrate_Addition Fluorescence_Reading Monitor ETF Fluorescence Decrease Substrate_Addition->Fluorescence_Reading Data_Analysis Calculate Reaction Rate or Inhibition Fluorescence_Reading->Data_Analysis

Caption: Workflow for Acyl-CoA Synthesis and MCAD Activity Assay.

Concluding Remarks

The functional comparison of this compound with other acyl-CoAs highlights the profound impact of subtle structural modifications on metabolic activity. While straight-chain acyl-CoAs serve as substrates for MCAD, fueling the β-oxidation pathway, the branched-chain structure of this compound converts it into a potent mechanism-based inhibitor. This inhibitory action underscores the potential for developing targeted therapies for metabolic disorders by designing molecules that mimic such specific enzyme-inhibitor interactions. The provided experimental protocols offer a robust framework for researchers to further investigate the roles of these and other acyl-CoA molecules in health and disease.

References

Unveiling the Biological Role of Synthetic 3-Methyloctanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of synthetic 3-Methyloctanoyl-CoA and its analogs, offering insights into its biological activity and potential therapeutic applications. This document summarizes key experimental data, details relevant methodologies, and visualizes metabolic pathways to facilitate a deeper understanding of this synthetic acyl-CoA ester.

Abstract

Synthetic this compound is a branched-chain acyl-coenzyme A ester with potential roles in fatty acid metabolism. This guide explores its confirmed and inferred biological activities, primarily focusing on its interaction with two key enzymes: phytanoyl-CoA hydroxylase (PAHX) and medium-chain acyl-CoA dehydrogenase (MCAD). By comparing its activity with structurally similar compounds, we aim to elucidate its potential as a substrate or inhibitor in crucial metabolic pathways. This guide provides the necessary data and protocols to enable further research and drug development efforts centered around this compound.

Comparative Analysis of Biological Activity

The biological activity of synthetic this compound can be inferred from studies on enzymes that process structurally related molecules. The primary enzymes of interest are phytanoyl-CoA hydroxylase (PAHX), involved in the alpha-oxidation of 3-methyl-branched fatty acids, and medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in fatty acid beta-oxidation.

Interaction with Phytanoyl-CoA Hydroxylase (PAHX)

PAHX is a peroxisomal enzyme that hydroxylates 3-methyl-branched acyl-CoAs, a critical step in their degradation. Studies have shown that human PAHX exhibits activity towards a range of mono-branched 3-methylacyl-CoA esters with chain lengths down to seven carbon atoms[1]. This strongly suggests that this compound, a C9 acyl-CoA with a methyl branch at the C3 position, is a substrate for PAHX.

Table 1: Substrate Specificity of Human Phytanoyl-CoA Hydroxylase (PAHX)

SubstrateChain LengthBranch PositionObserved Activity
Phytanoyl-CoAC20C3, C7, C11, C15Active
3-Methylhexadecanoyl-CoAC17C3Active[2]
This compound (Inferred) C9 C3 Predicted to be Active
3-Ethylacyl-CoA-C3Active[1]
3-Propylacyl-CoA-C3Poor Substrate[1]
2-Methyl-branched acyl-CoAs-C2No Activity[2]
4-Methyl-branched acyl-CoAs-C4No Activity[2]
Straight-chain acyl-CoAs--No Activity[2]
Interaction with Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

While the direct interaction of this compound with MCAD has not been reported, studies on its structural analogs, 3-methyleneoctanoyl-CoA and 3-methyl-trans-2-octenoyl-CoA, reveal them to be mechanism-based inhibitors of this enzyme[3][4]. This suggests that this compound may also act as an inhibitor or a substrate for MCAD.

Table 2: Inhibition of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) by this compound Analogs

InhibitorType of InhibitionKinetic ParameterValue
3-Methyleneoctanoyl-CoAMechanism-basedRate of inactivation10 s⁻¹ (at 1°C)[3][4]
3-Methyl-trans-2-octenoyl-CoAMechanism-basedRate of inactivation1.1 x 10⁻⁴ s⁻¹ (at 1°C)[3][4]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of acyl-CoA esters involves the activation of the corresponding carboxylic acid and subsequent reaction with coenzyme A. This protocol can be adapted for the synthesis of this compound from 3-methyloctanoic acid.

Protocol: Chemical Synthesis of this compound

  • Activation of 3-Methyloctanoic Acid:

    • Dissolve 3-methyloctanoic acid in an appropriate organic solvent (e.g., tetrahydrofuran).

    • Add an activating agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or convert the acid to its acid chloride using oxalyl chloride or thionyl chloride.

    • Stir the reaction mixture at room temperature to allow for the formation of the activated intermediate.

  • Reaction with Coenzyme A:

    • Dissolve coenzyme A (lithium salt) in an aqueous buffer (e.g., sodium bicarbonate solution, pH 8.0).

    • Slowly add the activated 3-methyloctanoic acid derivative to the coenzyme A solution with vigorous stirring.

    • Maintain the pH of the reaction mixture around 7.5-8.0 by adding a dilute base if necessary.

  • Purification:

    • Purify the resulting this compound using techniques such as solid-phase extraction or high-performance liquid chromatography (HPLC).

Phytanoyl-CoA Hydroxylase (PAHX) Activity Assay

The activity of PAHX can be determined by measuring the hydroxylation of the 3-methylacyl-CoA substrate.

Protocol: PAHX Activity Assay

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., Tris-HCl, pH 7.5)

    • Recombinant human PAHX

    • This compound (or other substrate)

    • Cofactors: Fe(II), 2-oxoglutarate, and ascorbate[2]

    • ATP or GTP and Mg(II)[2]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Product Analysis:

    • Stop the reaction by adding a quenching agent (e.g., acid or organic solvent).

    • Analyze the formation of the hydroxylated product, 2-hydroxy-3-methyloctanoyl-CoA, using methods such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) after derivatization.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Inhibition Assay

The inhibitory activity of this compound and its analogs on MCAD can be assessed using a spectrophotometric assay that monitors the reduction of an electron acceptor.

Protocol: MCAD Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.6)

    • Purified MCAD

    • A suitable substrate for MCAD (e.g., octanoyl-CoA)

    • An electron acceptor such as ferricenium hexafluorophosphate (B91526) or 2,6-dichlorophenolindophenol (DCPIP).

  • Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., this compound, 3-methyleneoctanoyl-CoA, or 3-methyl-trans-2-octenoyl-CoA).

  • Measurement:

    • Initiate the reaction by adding the substrate.

    • Monitor the rate of reduction of the electron acceptor spectrophotometrically at a specific wavelength (e.g., 600 nm for DCPIP).

  • Data Analysis:

    • Determine the initial reaction velocities at different inhibitor concentrations.

    • Calculate the inhibition parameters (e.g., IC50 or Ki) by fitting the data to appropriate enzyme inhibition models.

Visualizing Metabolic Context

The following diagrams illustrate the potential metabolic pathways involving this compound.

Alpha_Oxidation_Pathway This compound This compound Phytanoyl-CoA Hydroxylase (PAHX) Phytanoyl-CoA Hydroxylase (PAHX) This compound->Phytanoyl-CoA Hydroxylase (PAHX) 2-Hydroxy-3-methyloctanoyl-CoA 2-Hydroxy-3-methyloctanoyl-CoA Phytanoyl-CoA Hydroxylase (PAHX)->2-Hydroxy-3-methyloctanoyl-CoA 2-Hydroxyphytanoyl-CoA Lyase (2-HPCL) 2-Hydroxyphytanoyl-CoA Lyase (2-HPCL) 2-Hydroxy-3-methyloctanoyl-CoA->2-Hydroxyphytanoyl-CoA Lyase (2-HPCL) Pristanal 2-Methylheptanal 2-Hydroxyphytanoyl-CoA Lyase (2-HPCL)->Pristanal Formyl-CoA Formyl-CoA 2-Hydroxyphytanoyl-CoA Lyase (2-HPCL)->Formyl-CoA Aldehyde Dehydrogenase Aldehyde Dehydrogenase Pristanal->Aldehyde Dehydrogenase Pristanic Acid 2-Methylheptanoic Acid Aldehyde Dehydrogenase->Pristanic Acid Beta-Oxidation Beta-Oxidation Pristanic Acid->Beta-Oxidation

Caption: Proposed alpha-oxidation pathway for this compound.

MCAD_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Reaction_Mixture Prepare Reaction Mixture (Buffer, MCAD, Electron Acceptor) Add_Inhibitor Add Inhibitor to Reaction Mixture Reaction_Mixture->Add_Inhibitor Inhibitor_Solutions Prepare Inhibitor Solutions (this compound analogs) Inhibitor_Solutions->Add_Inhibitor Initiate_Reaction Initiate with Substrate (e.g., Octanoyl-CoA) Add_Inhibitor->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change Initiate_Reaction->Monitor_Absorbance Calculate_Velocity Calculate Initial Velocities Monitor_Absorbance->Calculate_Velocity Determine_Inhibition Determine Inhibition Parameters (IC50, Ki) Calculate_Velocity->Determine_Inhibition

Caption: Experimental workflow for MCAD inhibition assay.

Conclusion

The available evidence strongly suggests that synthetic this compound is a substrate for phytanoyl-CoA hydroxylase and a potential inhibitor of medium-chain acyl-CoA dehydrogenase. Its structural analogs have been confirmed as potent mechanism-based inhibitors of MCAD. This guide provides a foundation for further investigation into the precise biological activity and therapeutic potential of this compound. The detailed protocols and comparative data presented herein are intended to accelerate research in the fields of fatty acid metabolism, inborn errors of metabolism, and drug discovery. Further studies are warranted to quantify the kinetic parameters of this compound with PAHX and MCAD and to explore its effects in cellular and in vivo models.

References

A Guide to the Comparative Metabolomics of 3-Methyloctanoyl-CoA in Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the comparative metabolomic analysis of 3-Methyloctanoyl-CoA across different cell types. Currently, there is a notable absence of published quantitative data comparing the cellular levels of this compound. This document aims to bridge this knowledge gap by presenting a hypothesized metabolic pathway for this metabolite, a detailed experimental protocol for its quantification, and standardized formats for data presentation. The methodologies outlined herein are designed to facilitate novel research into the role of this compound in cellular metabolism and its potential as a biomarker or therapeutic target.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of complex lipids.[1] The levels of specific acyl-CoAs can vary significantly between different cell types and under various physiological or pathological conditions. This compound is a branched-chain acyl-CoA whose metabolic significance is not yet well-defined. Understanding its distribution and regulation in different cellular contexts is crucial for elucidating its biological function. This guide provides the necessary tools and protocols to embark on the comparative metabolomic study of this intriguing molecule.

Hypothesized Metabolic Pathway of this compound

While the precise metabolic pathway of this compound is not extensively documented, it is likely to follow the established routes for other 3-methyl-branched fatty acids, primarily involving peroxisomal α-oxidation and subsequent mitochondrial β-oxidation.[2] The biosynthesis likely originates from the metabolism of branched-chain amino acids or the breakdown of specific dietary lipids.

Diagram of Hypothesized Metabolic Pathway

Metabolic Pathway of this compound Acyl_CoA_Synthetase Acyl-CoA Synthetase 3-Methyloctanoyl_CoA This compound Acyl_CoA_Synthetase->3-Methyloctanoyl_CoA Phytanoyl_CoA_Hydroxylase Phytanoyl-CoA Hydroxylase (PAHX) 3-Methyloctanoyl_CoA->Phytanoyl_CoA_Hydroxylase 2_Hydroxy_3_methyloctanoyl_CoA 2-Hydroxy-3-methyloctanoyl-CoA Phytanoyl_CoA_Hydroxylase->2_Hydroxy_3_methyloctanoyl_CoA 2_HPCL 2-Hydroxyphytanoyl-CoA Lyase (2-HPCL) 2_Hydroxy_3_methyloctanoyl_CoA->2_HPCL 2-Methylheptanal 2-Methylheptanal 2_HPCL->2-Methylheptanal Formyl_CoA Formyl-CoA 2_HPCL->Formyl_CoA Aldehyde_Dehydrogenase Aldehyde Dehydrogenase 2-Methylheptanal->Aldehyde_Dehydrogenase 2-Methylheptanoic_Acid 2-Methylheptanoic Acid Aldehyde_Dehydrogenase->2-Methylheptanoic_Acid Beta_Oxidation β-Oxidation 2-Methylheptanoic_Acid->Beta_Oxidation

Caption: Hypothesized metabolic pathway of this compound.

Experimental Protocol: Quantification of this compound in Cultured Cells

This protocol outlines a robust method for the extraction and quantification of this compound from cultured mammalian cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents
  • Cultured cells (e.g., HepG2, MCF7, RAW264.7)

  • Phosphate-buffered saline (PBS), ice-cold

  • 10% (w/v) Trichloroacetic acid (TCA) in water, ice-cold

  • Internal standard (e.g., C17:0-CoA or a custom synthesized stable isotope-labeled this compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Ammonium hydroxide (B78521) (NH₄OH)

  • Solid Phase Extraction (SPE) columns (e.g., Oasis HLB)

Sample Preparation and Extraction
  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Metabolite Quenching and Lysis: Add 1 mL of ice-cold 10% TCA to the culture plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard to each sample.

  • Protein Precipitation: Vortex the samples briefly and centrifuge at 17,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE):

    • Condition the SPE column with 1 mL of MeOH followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE column.

    • Wash the column with 1 mL of water.

    • Elute the acyl-CoAs with 1 mL of MeOH containing 25 mM NH₄OH.

  • Sample Concentration: Dry the eluate under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried sample in a suitable volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 or C8 column (e.g., Acquity UPLC BEH C8, 2.1 x 150 mm, 1.7 µm).[3]

    • Mobile Phase A: 15 mM NH₄OH in water.[3]

    • Mobile Phase B: 15 mM NH₄OH in ACN.[3]

    • Gradient: A suitable gradient to separate this compound from other acyl-CoAs. For example, a linear gradient from 20% to 65% B over several minutes.[3]

    • Flow Rate: 0.4 mL/min.[3]

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard need to be determined by infusing pure standards.

    • Instrumentation: A triple quadrupole mass spectrometer is typically used for targeted quantification.

Data Analysis and Quantification

The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.

Data Presentation

To facilitate comparison across different cell types, all quantitative data should be summarized in a structured table.

Table 1: Hypothetical Comparative Levels of this compound in Different Cell Lines

Cell LineTissue of OriginThis compound (pmol/10⁶ cells)Standard Deviation
HepG2Liver Carcinoma[Insert Data][Insert Data]
MCF7Breast Adenocarcinoma[Insert Data][Insert Data]
RAW264.7Murine Macrophage[Insert Data][Insert Data]
HUVECUmbilical Vein Endothelial[Insert Data][Insert Data]

Note: The values in this table are placeholders and should be replaced with experimental data.

Visualization of Experimental Workflow

A clear diagram of the experimental workflow is essential for reproducibility.

Experimental Workflow for this compound Quantification Harvesting 2. Cell Harvesting (PBS Wash) Extraction 3. Extraction (10% TCA, Scrape) Harvesting->Extraction IS_Spiking 4. Internal Standard Spiking Extraction->IS_Spiking Centrifugation 5. Protein Precipitation (17,000 x g, 10 min, 4°C) IS_Spiking->Centrifugation SPE 6. Solid Phase Extraction (SPE) Centrifugation->SPE Drying 7. Drying (Nitrogen Stream) SPE->Drying Reconstitution 8. Reconstitution Drying->Reconstitution LC_MSMS 9. LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MSMS Data_Analysis 10. Data Analysis (Quantification) LC_MSMS->Data_Analysis

Caption: Workflow for this compound quantification.

Conclusion and Future Directions

The study of this compound is a nascent field with the potential to uncover novel aspects of cellular metabolism. The lack of comparative data across different cell types represents a significant opportunity for research. By employing the hypothesized metabolic pathway as a guide and the detailed experimental protocol provided, researchers can begin to systematically investigate the abundance and role of this compound. Future studies should focus on validating the proposed metabolic pathway, identifying the upstream and downstream regulators of this compound levels, and exploring its functional significance in both healthy and diseased states. Such research will be invaluable for the scientific community and may pave the way for new diagnostic and therapeutic strategies.

References

Validating the Role of 3-Methyloctanoyl-CoA: A Comparative Guide to Knockout Models and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for validating the function of 3-Methyloctanoyl-CoA, a crucial intermediate in branched-chain fatty acid metabolism. We will explore the use of knockout mouse models as a primary validation tool and compare their performance with alternative techniques, supported by experimental data from related enzyme systems.

Introduction to this compound and its Metabolic Significance

This compound is a thioester of a medium-chain fatty acid characterized by a methyl branch. Such branched-chain fatty acids are common dietary components, and their proper metabolism is essential for cellular energy homeostasis. The breakdown of 3-methyl-branched fatty acids occurs primarily through a specialized pathway known as alpha-oxidation, which takes place within peroxisomes. This pathway is critical because the methyl group at the beta-carbon position prevents direct degradation by the more common beta-oxidation pathway. Disruptions in this pathway can lead to the accumulation of toxic metabolites, resulting in severe pathological conditions.

Validating the precise role of this compound and the enzymes that metabolize it is crucial for understanding the pathophysiology of related metabolic disorders and for the development of potential therapeutic interventions.

Knockout Mouse Models: The Gold Standard for In Vivo Validation

Two key enzymes in this pathway for which knockout models have been extensively studied are phytanoyl-CoA hydroxylase (PHYH) and 2-hydroxyacyl-CoA lyase (HACL1) .

Quantitative Data from Relevant Knockout Models

The following table summarizes the key phenotypic and biochemical changes observed in the knockout models of PHYH and HACL1, providing a predictive framework for a hypothetical this compound-metabolizing enzyme knockout.

Parameter Phytanoyl-CoA Hydroxylase (Phyh) Knockout Mouse 2-Hydroxyacyl-CoA Lyase (Hacl1) Knockout Mouse Hypothetical this compound Metabolizing Enzyme KO (Predicted)
Primary Accumulated Metabolite Phytanic acid[1]Phytanic acid and 2-hydroxyphytanic acid[2][3]This compound and its upstream precursors
Key Phenotypes (on phytol-supplemented diet) Reduced body weight, hepatic steatosis, testicular atrophy, peripheral neuropathy, ataxia, loss of Purkinje cells in the cerebellum.[1]Weight loss, absence of abdominal white adipose tissue, enlarged and mottled liver, reduced hepatic glycogen (B147801) and triglycerides.[4][5]Potential for weight loss, liver and adipose tissue abnormalities, possible neurological deficits depending on the tissue distribution and function of the target enzyme.
Biochemical Changes Upregulation of peroxisomal straight-chain acyl-CoA oxidase, indicating PPARα activation.[1]Increased levels of phytanoyl- and pristanoyl-CoA in the liver; excretion of ω-oxidized metabolites in urine; activation of hepatic PPARα.[4]Accumulation of this compound in relevant tissues (liver, kidney), potential activation of compensatory metabolic pathways (e.g., omega-oxidation), and likely PPARα activation.
Experimental Protocols for Knockout Model Generation and Analysis

1. Generation of a Conditional Knockout Mouse using CRISPR/Cas9:

This protocol outlines the generation of a conditional knockout mouse, which allows for tissue-specific and/or temporally controlled gene inactivation.

  • Design of sgRNAs and Donor DNA:

    • Design two single-guide RNAs (sgRNAs) targeting the introns flanking a critical exon of the target gene.

    • Synthesize a donor DNA template containing the critical exon flanked by loxP sites. The donor DNA should also have homology arms complementary to the genomic regions outside the sgRNA target sites.

  • Microinjection into Zygotes:

    • Co-inject the Cas9 protein, the two sgRNAs, and the donor DNA into the pronucleus of fertilized mouse zygotes.

    • Implant the microinjected zygotes into pseudopregnant female mice.

  • Genotyping and Founder Identification:

    • Screen the resulting pups for the presence of the loxP-flanked (floxed) allele by PCR and Sanger sequencing of genomic DNA.

  • Generation of Tissue-Specific Knockout:

    • Breed the floxed mice with a Cre-driver mouse line that expresses Cre recombinase in the tissue of interest (e.g., Alb-Cre for liver-specific knockout).

    • In the offspring, Cre recombinase will excise the floxed exon, leading to a frameshift mutation and inactivation of the gene in the target tissue.

  • Validation of Knockout:

    • Confirm the deletion of the target gene at the DNA, mRNA, and protein levels in the specific tissue using PCR, RT-qPCR, and Western blotting, respectively.[6][7][8]

2. Phenotypic Analysis of Knockout Mice:

  • Metabolite Analysis:

    • Collect tissue and plasma samples from knockout and wild-type littermate controls.

    • Perform targeted metabolomics using liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of this compound and other relevant metabolites.

  • Histological Analysis:

  • Gene Expression Analysis:

    • Use RT-qPCR to measure the expression of genes involved in related metabolic pathways (e.g., beta-oxidation, omega-oxidation, PPARα target genes) to identify compensatory mechanisms.

  • Behavioral and Physiological Tests:

    • Conduct relevant behavioral tests (e.g., rotarod for motor coordination) and physiological assessments (e.g., body weight monitoring, glucose tolerance tests) based on the suspected function of the target gene.

Alternative Approaches for Functional Validation

While knockout models are powerful, they can be time-consuming and expensive to generate. The following alternative methods offer more rapid and in some cases, more nuanced, approaches to studying gene function.

RNA Interference (RNAi)

RNA interference uses small interfering RNAs (siRNAs) to specifically degrade the mRNA of the target gene, leading to a transient "knockdown" of protein expression. This is a valuable tool for in vitro studies and can provide rapid insights into gene function.

Experimental Protocol for siRNA-mediated Knockdown in Cell Culture:

  • Cell Culture and Transfection:

    • Culture a relevant cell line (e.g., hepatocytes) in 6-well plates.

    • On the day of transfection, prepare a mixture of siRNA targeting the gene of interest and a lipid-based transfection reagent in serum-free medium.

    • Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.

  • Validation of Knockdown:

    • Harvest the cells and perform RT-qPCR to quantify the reduction in target mRNA levels.

    • Perform Western blotting to confirm the reduction in target protein levels.

  • Functional Assays:

    • Following confirmation of knockdown, perform functional assays, such as treating the cells with 3-Methyloctanoic acid and measuring the accumulation of this compound using LC-MS.[9][10][11]

CRISPR/Cas9-mediated Gene Editing in Cell Lines

The CRISPR/Cas9 system can be used to create permanent knockout cell lines by introducing frameshift mutations in the target gene. This provides a more stable and long-term model for in vitro studies compared to RNAi.

Experimental Protocol for CRISPR/Cas9 Knockout in a Cell Line:

  • sgRNA Design and Cloning:

    • Design an sgRNA targeting an early exon of the gene of interest.

    • Clone the sgRNA sequence into a vector that also expresses the Cas9 nuclease.

  • Transfection and Selection:

    • Transfect the sgRNA/Cas9 vector into the target cell line.

    • Select for transfected cells using an appropriate marker (e.g., antibiotic resistance).

  • Clonal Isolation and Validation:

    • Isolate single-cell clones and expand them.

    • Screen the clones for mutations in the target gene by PCR and Sanger sequencing.

    • Confirm the absence of the target protein by Western blotting.[12]

Pharmacological Inhibition

If a specific inhibitor for the target enzyme is available, it can be used to rapidly assess the effect of blocking its function both in vitro and in vivo.

Experimental Protocol for Pharmacological Inhibition:

  • In Vitro:

    • Treat cultured cells with varying concentrations of the inhibitor.

    • Measure the accumulation of the substrate (this compound) and any downstream effects.

  • In Vivo:

    • Administer the inhibitor to wild-type mice.

    • Monitor for phenotypic changes and measure metabolite levels in tissues and plasma.

Comparison of Methodologies

Methodology Advantages Disadvantages Best Suited For
Knockout Mouse Model - Definitive in vivo data- Allows for systemic and long-term studies- Can uncover unexpected phenotypes- Time-consuming and expensive to generate- Potential for embryonic lethality- Compensatory mechanisms can mask the primary phenotype- Validating the physiological role of a gene in a whole organism- Modeling human genetic diseases
RNA Interference (siRNA) - Rapid and relatively inexpensive- High-throughput screening is possible- Allows for transient knockdown- Incomplete knockdown is common- Off-target effects are a concern- Primarily for in vitro studies- Initial screening of gene function in cell culture- Validating the cellular role of a gene before creating a KO model
CRISPR/Cas9 (in vitro) - Creates a permanent and stable knockout cell line- High efficiency of gene disruption- Off-target effects need to be carefully evaluated- Requires clonal selection and validation- Detailed in vitro mechanistic studies- Creating isogenic cell lines for comparative analysis
Pharmacological Inhibition - Rapid and reversible- Can be used both in vitro and in vivo- Dose-dependent effects can be studied- Dependent on the availability of a specific inhibitor- Potential for off-target effects of the inhibitor- Probing the acute effects of enzyme inhibition- Preclinical drug development

Visualizing the Pathways

To understand the context of this compound metabolism, it is helpful to visualize the relevant pathways.

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome cluster_signaling Cellular Signaling 3-Methyloctanoic_acid 3-Methyloctanoic Acid This compound This compound 3-Methyloctanoic_acid->this compound Acyl-CoA Synthetase 2-Hydroxy-3-methyloctanoyl-CoA 2-Hydroxy-3-methyloctanoyl-CoA This compound->2-Hydroxy-3-methyloctanoyl-CoA Phytanoyl-CoA Hydroxylase (PHYH) PPARa PPARα This compound->PPARa Activates 2-Methylheptanal 2-Methylheptanal 2-Hydroxy-3-methyloctanoyl-CoA->2-Methylheptanal 2-Hydroxyacyl-CoA Lyase (HACL1) Formyl-CoA Formyl-CoA 2-Hydroxy-3-methyloctanoyl-CoA->Formyl-CoA HACL1 Pristanal Pristanal (example) 2-Methylheptanal->Pristanal Pristanic_acid Pristanic Acid (example) Pristanal->Pristanic_acid Aldehyde Dehydrogenase Beta_Oxidation Beta-Oxidation Pristanic_acid->Beta_Oxidation Diet Diet Diet->3-Methyloctanoic_acid Gene_Expression Target Gene Expression (e.g., ω-oxidation enzymes) PPARa->Gene_Expression

Alpha-oxidation pathway for 3-methyl-branched fatty acids and potential signaling role.

Experimental_Workflow cluster_knockout Knockout Model Validation cluster_alternatives Alternative Methods Generate_KO Generate Knockout Mouse (CRISPR/Cas9) Phenotype Phenotypic Analysis (Metabolomics, Histology) Generate_KO->Phenotype Validate_Function Validate In Vivo Function Phenotype->Validate_Function RNAi RNAi Knockdown (in vitro) Functional_Assay Functional Assays (Metabolite analysis) RNAi->Functional_Assay CRISPR_vitro CRISPR Knockout (in vitro) CRISPR_vitro->Functional_Assay Inhibitor Pharmacological Inhibition Inhibitor->Functional_Assay Hypothesize_Function Hypothesize In Vivo Function Functional_Assay->Hypothesize_Function

Workflow comparing knockout model validation with alternative in vitro methods.

Conclusion

Validating the role of this compound is essential for advancing our understanding of branched-chain fatty acid metabolism and its associated disorders. While a knockout mouse model provides the most comprehensive in vivo data, alternative methods such as RNAi, CRISPR/Cas9-mediated gene editing in cell lines, and pharmacological inhibition offer valuable and often more rapid approaches to dissecting its cellular functions. The choice of methodology will depend on the specific research question, available resources, and the desired level of biological complexity. A multi-faceted approach, combining in vitro and in vivo techniques, will ultimately provide the most robust validation of the role of this compound in health and disease.

References

Comparative Analysis of 3-Methyloctanoyl-CoA Levels: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature reveals a notable absence of studies directly measuring and comparing the levels of 3-Methyloctanoyl-CoA in healthy versus diseased tissues. This indicates that this compound is likely not a commonly studied metabolite in the context of disease biomarkers or metabolic pathways. It is also possible that the compound is known by a different name or is a less common isomer of other, more extensively researched, branched-chain acyl-CoA molecules.

While direct data on this compound is unavailable, the broader field of metabolomics has extensively investigated other structurally similar branched-chain acyl-CoAs. These related compounds have been implicated in various metabolic disorders, and the methodologies used for their analysis can provide a framework for potential future studies of this compound.

Surrogates and Related Branched-Chain Acyl-CoAs in Disease

In the absence of data for this compound, we can draw insights from related metabolites that are well-documented in scientific literature. One such group of compounds is the C5-acyl-CoAs, which includes molecules like 3-methylcrotonyl-CoA and 3-methylglutaconyl-CoA. These are intermediates in the catabolism of the branched-chain amino acid leucine (B10760876).

Deficiencies in enzymes involved in the leucine degradation pathway can lead to the accumulation of these acyl-CoAs and their derivatives, resulting in inherited metabolic disorders. For instance, a deficiency of 3-methylcrotonyl-CoA carboxylase leads to 3-methylcrotonylglycinuria, a condition that can present with a variable clinical picture, including metabolic acidosis and neurological symptoms.[1][2] Similarly, defects in the enzyme 3-methylglutaconyl-CoA hydratase are associated with 3-methylglutaconic aciduria, another inherited metabolic disorder characterized by neurological problems.[3][4]

Potential Metabolic Pathways

While no specific signaling or metabolic pathways involving this compound have been documented, we can hypothesize its origin from the metabolism of branched-chain fatty acids or amino acids. The metabolism of these molecules generates various branched-chain acyl-CoA intermediates that are further processed through beta-oxidation or other catabolic pathways.

Below is a generalized diagram illustrating the catabolism of branched-chain amino acids, which could potentially be a pathway for the formation of branched-chain acyl-CoAs.

BCAA_Catabolism BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BC_Acyl_CoA Branched-Chain Acyl-CoAs (e.g., 3-methylcrotonyl-CoA) BCKA->BC_Acyl_CoA Oxidative Decarboxylation Intermediates Metabolic Intermediates BC_Acyl_CoA->Intermediates Further Catabolism TCA TCA Cycle Intermediates->TCA

Caption: Generalized pathway for the catabolism of branched-chain amino acids.

Experimental Protocols for Acyl-CoA Quantification

The quantification of acyl-CoA species in biological samples is technically challenging but well-established. These methods could be adapted for the analysis of this compound should it be identified as a relevant metabolite in the future. The general workflow for such an analysis is outlined below.

Acyl_CoA_Quantification Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Extraction Acyl-CoA Extraction Homogenization->Extraction Purification Solid Phase Extraction Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Data Data Analysis Analysis->Data

Caption: General experimental workflow for the quantification of acyl-CoAs in tissue samples.

A common and sensitive method for the quantification of acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] The general steps of this method are:

  • Sample Preparation : Tissue samples are homogenized in a suitable buffer to release intracellular metabolites.

  • Extraction : Acyl-CoAs are extracted from the tissue homogenate, often using a solvent precipitation method.

  • Purification : The extract is then purified, for example by solid-phase extraction, to remove interfering substances.[6]

  • LC-MS/MS Analysis : The purified acyl-CoAs are separated by liquid chromatography and detected by tandem mass spectrometry. This allows for the sensitive and specific quantification of individual acyl-CoA species.[7][8]

Conclusion

References

Inhibitory Effects of 3-Methyloctanoyl-CoA Analogs on Medium-Chain Acyl-CoA Dehydrogenase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of 3-methyloctanoyl-CoA analogs on medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in fatty acid β-oxidation. The document details the mechanism of action of these inhibitors, presents available quantitative data, and compares their activity with other known inhibitors of fatty acid oxidation. Detailed experimental protocols and pathway diagrams are included to support further research and drug development efforts in this area.

Introduction to Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

Medium-chain acyl-CoA dehydrogenase (MCAD) is a mitochondrial flavoprotein that catalyzes the initial and rate-limiting step in the β-oxidation of medium-chain fatty acids (C6-C12). This process is crucial for energy production, particularly during periods of fasting. Genetic deficiencies in MCAD can lead to a life-threatening metabolic disorder known as MCAD deficiency. As such, the study of MCAD inhibitors is vital for understanding disease pathology and for the development of potential therapeutic agents.

Mechanism-Based Inhibition by this compound Analogs

The primary compounds of interest, 3-methyleneoctanoyl-CoA and 3-methyl-trans-2-octenoyl-CoA, are isomers of this compound and act as mechanism-based inhibitors of MCAD.[1] Unlike competitive or non-competitive inhibitors that bind reversibly to the enzyme, mechanism-based inhibitors are converted by the enzyme's own catalytic mechanism into a reactive species that then inactivates the enzyme, often by forming a covalent bond.

These compounds generate an inactive, reduced flavin species within the enzyme.[1] The rate of this reduction is significantly different between the two analogs, with 3-methyleneoctanoyl-CoA demonstrating a much more rapid inactivation of the enzyme.[1]

Quantitative Comparison of MCAD Inhibitors

Direct comparison of the potency of mechanism-based inhibitors using traditional IC50 or K_i_ values can be misleading due to the time-dependent nature of the inactivation. The table below summarizes the available kinetic data for this compound analogs and compares them with other known inhibitors of fatty acid oxidation. It is important to note that some of the alternative inhibitors listed do not target MCAD directly but affect the broader fatty acid oxidation pathway.

InhibitorTarget Enzyme/ProcessType of InhibitionReported Inhibitory Values
3-Methyleneoctanoyl-CoA Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Mechanism-BasedRate of enzyme reduction: 10 s⁻¹ (at 1°C)[1]
3-Methyl-trans-2-octenoyl-CoA Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Mechanism-BasedRate of enzyme reduction: 1.1 x 10⁻⁴ s⁻¹ (at 1°C)[1]
Spiropentaneacetic acid Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Irreversible50% inhibition of palmitoylcarnitine (B157527) oxidation at 6-100 µM in rat liver mitochondria
Etomoxir Carnitine Palmitoyltransferase 1 (CPT1)IrreversibleIC50: 1.4 µM (for acylcarnitine production in murine heart mitochondria)[2]
Perhexiline Carnitine Palmitoyltransferase 1 & 2 (CPT1 & CPT2)ReversibleData not readily available in the form of IC50/Ki
Hypoglycin A (active metabolite MCPA-CoA) Medium-Chain Acyl-CoA Dehydrogenase (MCAD) & Short-Chain Acyl-CoA Dehydrogenase (SCAD)IrreversibleData not readily available in the form of IC50/Ki
Meldonium γ-butyrobetaine hydroxylase (BBOX) & Organic cation transporter 2 (OCTN2)CompetitiveIC50: 3 µM (BBOX), 3 µM (OCTN2)[3]
Fenofibrate Peroxisome proliferator-activated receptor alpha (PPARα) agonist (indirectly affects fatty acid oxidation)Not a direct enzyme inhibitorNot applicable
Trimetazidine 3-ketoacyl-CoA thiolase (3-KAT)ReversibleData not readily available in the form of IC50/Ki for MCAD

Experimental Protocols

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Inhibition Assay (ETF Fluorescence Reduction Assay)

This assay measures the activity of MCAD by monitoring the reduction of Electron Transfer Flavoprotein (ETF), the natural electron acceptor for MCAD. The fluorescence of ETF decreases upon reduction, providing a sensitive measure of enzyme activity.

Materials:

  • Purified MCAD enzyme

  • Recombinant Electron Transfer Flavoprotein (ETF)

  • Octanoyl-CoA (substrate)

  • 3-Methyleneoctanoyl-CoA or other inhibitor

  • Anaerobic buffer (e.g., 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA)

  • Glucose, glucose oxidase, and catalase for enzymatic oxygen removal

  • Fluorometer with anaerobic cuvette capabilities

Procedure:

  • Prepare a reaction mixture in an anaerobic cuvette containing the anaerobic buffer, ETF, and the enzymatic oxygen scavenging system.

  • Seal the cuvette and allow the oxygen scavenging system to work for a defined period (e.g., 10-15 minutes) to create an anaerobic environment.

  • Initiate the reaction by adding the MCAD enzyme and the substrate (octanoyl-CoA).

  • Monitor the decrease in ETF fluorescence over time at an excitation wavelength of 380 nm and an emission wavelength of 495 nm.

  • To determine the inhibitory effect, pre-incubate the MCAD enzyme with the inhibitor (e.g., 3-methyleneoctanoyl-CoA) for a specific period before adding the substrate.

  • Calculate the rate of the reaction from the linear phase of the fluorescence decay curve. The percentage of inhibition can be determined by comparing the rates in the presence and absence of the inhibitor.

Visualizations

Fatty Acid β-Oxidation Pathway

FattyAcidOxidation FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase EnoylCoA trans-Δ²-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase (MCAD) HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA β-Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA β-Ketoacyl-CoA Thiolase TCA TCA Cycle AcetylCoA->TCA Inhibitor 3-Methyleneoctanoyl-CoA Inhibitor->AcylCoA Inhibits

Caption: Mitochondrial fatty acid β-oxidation pathway with the point of inhibition by 3-methyleneoctanoyl-CoA.

Experimental Workflow for MCAD Inhibition Assay

MCAD_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Mix Prepare Anaerobic Reaction Mix (Buffer, ETF, O₂ Scavenger) Incubate Incubate for Anaerobiosis Mix->Incubate AddEnzyme Add MCAD Enzyme (with or without inhibitor) Incubate->AddEnzyme AddSubstrate Add Octanoyl-CoA AddEnzyme->AddSubstrate Monitor Monitor ETF Fluorescence Decrease AddSubstrate->Monitor Analyze Calculate Reaction Rate & Percent Inhibition Monitor->Analyze

Caption: Workflow for the ETF fluorescence reduction assay to assess MCAD inhibition.

References

A Comparative Guide to the Quantitative Analysis of 3-Methyloctanoyl-CoA: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of acyl-CoA thioesters like 3-Methyloctanoyl-CoA is critical for advancing metabolic research. The two primary analytical techniques for this purpose, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each present distinct advantages and limitations. This guide offers an objective comparison of their performance for the analysis of this compound, supported by representative experimental data and detailed protocols.

Quantitative Performance: A Side-by-Side Comparison

The choice between GC-MS and LC-MS for the analysis of this compound hinges on the specific requirements of the study, including desired sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance metrics for the analysis of acyl-CoAs using both techniques.

ParameterGC-MS (with derivatization)LC-MS/MS
Limit of Detection (LOD) 0.5–9.0 ng/g[1]2–133 nM[2]
Limit of Quantitation (LOQ) 3.0–30 ng/g[1]Low nanomolar range[3]
Linearity (Correlation Coefficient, r²) >0.99[4]>0.99[5][6]
Recovery 80-110% (Analyte Dependent)80–114%[2]
Precision (Relative Standard Deviation, RSD) <15%<15%[4]

Note: The data presented is for general acyl-CoA or similar analyte analysis and serves as a representative comparison. Performance for the specific this compound isomer may vary.

Experimental Protocols

Reproducible and reliable results are contingent upon detailed and robust methodologies. The following sections outline typical experimental protocols for the analysis of this compound using both GC-MS and LC-MS.

LC-MS/MS Analysis Protocol

This method is adapted from established protocols for short-chain acyl-CoA analysis and is generally preferred for its direct analysis capabilities.[2][3][7]

1. Sample Preparation (Protein Precipitation): [3]

  • Homogenize 10-50 mg of tissue or cell pellet in a cold buffer solution.

  • Add a 2.5% solution of 5-sulfosalicylic acid (SSA) to the homogenate to precipitate proteins.[3]

  • Vortex the mixture thoroughly.

  • Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.[3]

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for LC-MS/MS analysis.[3]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transition for this compound. A common fragmentation for acyl-CoAs is the loss of the phosphopantetheine group.[7][8]

GC-MS Analysis Protocol

Due to the non-volatile nature of this compound, a derivatization step is mandatory for GC-MS analysis. This protocol is based on general procedures for the analysis of non-volatile compounds.

1. Sample Preparation and Derivatization:

  • Perform an initial extraction similar to the LC-MS protocol to isolate the acyl-CoA.

  • Hydrolyze the thioester bond of this compound to release the 3-methyloctanoic acid. This can be achieved by alkaline hydrolysis.

  • Acidify the sample and extract the free fatty acid into an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Derivatize the resulting 3-methyloctanoic acid to a volatile ester, for example, by using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to create a trimethylsilyl (B98337) (TMS) ester.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system.

  • Column: A non-polar or medium-polarity column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • Injection: Splitless injection mode.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Full scan mode for identification or selected ion monitoring (SIM) for quantification.

Visualizing the Methodologies and Metabolic Context

To further clarify the experimental processes and the biological relevance of this compound, the following diagrams have been generated.

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lcms_start Sample Homogenization lcms_precip Protein Precipitation (SSA) lcms_start->lcms_precip lcms_cent Centrifugation lcms_precip->lcms_cent lcms_super Supernatant Collection lcms_cent->lcms_super lcms_analysis LC-MS/MS Analysis lcms_super->lcms_analysis gcms_start Sample Homogenization gcms_hydro Hydrolysis gcms_start->gcms_hydro gcms_extract Solvent Extraction gcms_hydro->gcms_extract gcms_deriv Derivatization (e.g., Silylation) gcms_extract->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis

Experimental Workflows for LC-MS/MS and GC-MS Analysis.

metabolic_pathway Leucine Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA AUH Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMGCL Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMGCL Three_Methyloctanoyl_CoA This compound (Branched-Chain Fatty Acid Metabolism)

Metabolic context of this compound in relation to Leucine degradation.

Concluding Remarks

Both GC-MS and LC-MS are powerful techniques for the quantitative analysis of this compound, each with its own set of considerations. LC-MS/MS is often the more direct and sensitive method for acyl-CoA analysis, avoiding the need for derivatization and potential analyte loss.[9][10] However, GC-MS can be a viable alternative, particularly when LC-MS instrumentation is unavailable, provided that a robust and reproducible derivatization method is established. The choice of technique should be guided by the specific research question, the required level of sensitivity, and the available instrumentation.

References

Validating 3-Methyloctanoyl-CoA Findings: A Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an analytical method for 3-Methyloctanoyl-CoA should be guided by the specific requirements of the study, including sensitivity, specificity, and throughput. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the primary method of choice due to its high sensitivity and specificity, orthogonal methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and enzymatic assays are essential for independent verification of results. The following table summarizes the key quantitative performance parameters for these methods, using data for the closely related and structurally similar octanoyl-CoA as a proxy for this compound.

ParameterLC-MS/MSHPLC-UVEnzymatic Assay
Limit of Detection (LOD) 1-10 fmol~12 pmol~50 fmol
Limit of Quantification (LOQ) 5-50 fmol~40 pmol~100 fmol
Linearity (R²) >0.99>0.99Variable
Precision (%RSD) < 5%< 15%< 20%
Specificity High (mass-to-charge ratio)Moderate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate

Experimental Protocols: Methodologies for Key Experiments

To facilitate the implementation of these orthogonal methods, detailed experimental protocols are provided below. These protocols are based on established methodologies for the analysis of medium-chain acyl-CoAs and can be adapted for this compound.

Acyl-CoA Extraction from Biological Tissues

A robust extraction method is critical for accurate quantification. The following is a generalized protocol for the extraction of acyl-CoAs from tissue samples:

  • Homogenization: Homogenize frozen tissue powder (30-40 mg) in 1 mL of an ice-cold extraction solvent composed of a 1:1 mixture of 100 mM KH2PO4 and an organic mixture (3:1:1 acetonitrile (B52724):isopropanol:methanol).

  • Internal Standard: Add an appropriate internal standard, such as C17-CoA, to the extraction solvent to correct for extraction efficiency and instrument variability.

  • Sonication and Centrifugation: Sonicate the samples on ice, followed by centrifugation at 4°C to pellet cellular debris.

  • Drying and Reconstitution: Transfer the clear extract to a new tube and dry it under a gentle stream of nitrogen. Reconstitute the dried sample in a cold 1:1 mixture of methanol (B129727) and water prior to analysis.

LC-MS/MS Analysis

This method offers the highest sensitivity and specificity for the quantification of this compound.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs.

    • Flow Rate: 0.25 mL/min.

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The transition would be the precursor ion of this compound to a characteristic product ion (e.g., the neutral loss of the CoA moiety).

HPLC-UV Analysis

A valuable orthogonal method, particularly for confirming the presence and approximate concentration of the target analyte.

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 75 mM KH2PO4, pH 4.9) is commonly used.

    • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection:

    • Wavelength: UV detection is typically performed at 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) moiety of Coenzyme A.

Enzymatic Assay (Spectrophotometric)

This method provides functional validation by measuring the activity of an enzyme that utilizes this compound as a substrate, such as medium-chain acyl-CoA dehydrogenase (MCAD).

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), an electron acceptor (e.g., phenazine (B1670421) methosulfate), and the cell or tissue lysate.

  • Substrate Addition: Initiate the reaction by adding this compound to the reaction mixture.

  • Spectrophotometric Measurement: Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 308 nm for the formation of cinnamoyl-CoA from a synthetic substrate in a coupled assay). The rate of change in absorbance is proportional to the enzyme activity.[1]

Visualizing the Context: Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

fatty_acid_beta_oxidation cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix Fatty_Acid 3-Methyloctanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi 3_Methyloctanoyl_CoA_Cytoplasm This compound Acyl_CoA_Synthetase->3_Methyloctanoyl_CoA_Cytoplasm Carnitine_Shuttle Carnitine Shuttle 3_Methyloctanoyl_CoA_Cytoplasm->Carnitine_Shuttle 3_Methyloctanoyl_CoA_Mitochondrion This compound Carnitine_Shuttle->3_Methyloctanoyl_CoA_Mitochondrion MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) 3_Methyloctanoyl_CoA_Mitochondrion->MCAD FAD -> FADH2 Enoyl_CoA 3-Methyl-2-octenoyl-CoA MCAD->Enoyl_CoA Beta_Oxidation_Spiral Further β-oxidation cycles Enoyl_CoA->Beta_Oxidation_Spiral Acetyl_CoA Acetyl-CoA Beta_Oxidation_Spiral->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation_Spiral->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Fatty Acid β-Oxidation Pathway for this compound.

experimental_workflow Sample Biological Sample (Tissue/Cells) Extraction Acyl-CoA Extraction Sample->Extraction Extract Acyl-CoA Extract Extraction->Extract LC_MS Primary Quantification (LC-MS/MS) Extract->LC_MS HPLC_UV Orthogonal Method 1 (HPLC-UV) Extract->HPLC_UV Enzymatic_Assay Orthogonal Method 2 (Enzymatic Assay) Extract->Enzymatic_Assay Data_Analysis Comparative Data Analysis LC_MS->Data_Analysis HPLC_UV->Data_Analysis Enzymatic_Assay->Data_Analysis Validation Validated Findings Data_Analysis->Validation

Experimental Workflow for Validating Findings.

References

Comparative Analysis of 3-Methyloctanoyl-CoA Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways across different species is paramount. This guide provides a comparative analysis of 3-Methyloctanoyl-CoA, a key intermediate in branched-chain amino acid and fatty acid metabolism. While direct comparative quantitative data for this compound is limited in publicly available literature, this document synthesizes existing knowledge on its metabolic context, provides detailed analytical methodologies, and presents illustrative data for related compounds to offer a comprehensive overview.

Introduction to this compound

This compound is a branched-chain acyl-coenzyme A (acyl-CoA) molecule that plays a role in the catabolism of branched-chain amino acids, particularly leucine (B10760876), and the degradation of branched-chain fatty acids. Its metabolic pathway is integral to cellular energy homeostasis and provides precursors for other biosynthetic pathways. Understanding the species-specific differences in the regulation and flux of this pathway can provide insights into metabolic diseases and potential therapeutic targets.

Metabolic Pathways Involving this compound

The primary metabolic pathway involving this compound is the degradation of branched-chain amino acids, specifically leucine. This pathway is conserved across various species, from bacteria to mammals, with the core set of enzymatic reactions remaining largely the same. However, the regulation and substrate specificity of the involved enzymes can differ, leading to variations in metabolic flux and the accumulation of intermediates.

In mammals, the breakdown of leucine occurs within the mitochondria. The initial steps involve the transamination of leucine to α-ketoisocaproate, followed by oxidative decarboxylation to isovaleryl-CoA. Subsequent reactions of β-oxidation, including dehydrogenation, hydration, and a second dehydrogenation, lead to the formation of 3-methylcrotonyl-CoA. Further metabolism of 3-methylcrotonyl-CoA eventually yields acetyl-CoA and acetoacetate. The catabolism of odd-numbered branched-chain fatty acids can also produce intermediates that feed into this pathway.

In plants, the catabolism of branched-chain amino acids also occurs in the mitochondria and serves as an alternative energy source, particularly during periods of carbon starvation.[1] The enzymatic machinery is similar to that found in mammals.

Bacteria exhibit diverse metabolic capabilities, and the degradation of branched-chain amino acids and fatty acids is a common feature.[2] In some bacteria, these pathways are crucial for survival in specific environments and for the production of secondary metabolites.

Below is a logical diagram illustrating the central role of this compound in the broader context of branched-chain amino acid catabolism.

Logical Flow of Leucine Catabolism Leucine Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC Transamination Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA Oxidative Decarboxylation Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Dehydrogenation Metabolic_Pool Acyl-CoA Pool Methylcrotonyl_CoA->Metabolic_Pool Methyloctanoyl_CoA This compound (from long-chain BCAA/BCFA) Methyloctanoyl_CoA->Metabolic_Pool TCA_Cycle TCA Cycle Metabolic_Pool->TCA_Cycle Ketone_Bodies Ketone Body Synthesis Metabolic_Pool->Ketone_Bodies Fatty_Acid_Synthesis Fatty Acid Synthesis Metabolic_Pool->Fatty_Acid_Synthesis

Caption: Logical flow of Leucine Catabolism.

Quantitative Data on Branched-Chain Acyl-CoAs

Acyl-CoASpecies/MatrixConcentration (pmol/mg protein)Reference
Isovaleryl-CoAE. coli0.1 - 1.0[3]
Isobutyryl-CoAE. coli0.05 - 0.5[3]
3-Methylglutaconyl-CoAHuman Fibroblasts0.2 - 2.5[4]
Propionyl-CoAMouse Liver0.5 - 5.0[5]
Butyryl-CoAMouse Liver0.2 - 2.0[5]

Note: These values are illustrative and can vary significantly based on the specific experimental conditions, genetic background, and physiological state of the organism.

Experimental Protocols

The gold standard for the quantification of acyl-CoAs, including this compound, is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-abundance metabolites in complex biological samples.

Protocol: Quantification of Acyl-CoAs by LC-MS/MS

1. Sample Preparation and Extraction:

  • Cell or Tissue Homogenization: Flash-freeze cell pellets or tissues in liquid nitrogen to quench metabolic activity. Homogenize the frozen samples in a cold extraction solvent (e.g., 80% methanol (B129727) or a mixture of acetonitrile (B52724)/isopropanol/water) containing a known amount of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte of interest or a structurally similar acyl-CoA not present in the sample).

  • Protein Precipitation: Vortex the homogenate vigorously and incubate at a low temperature (e.g., -20°C) to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the LC-MS/MS analysis (e.g., 5% methanol in water).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Separate the acyl-CoAs using a reversed-phase C18 column with a gradient elution program. The mobile phases typically consist of an aqueous solution with a small amount of an ion-pairing agent (e.g., ammonium (B1175870) acetate (B1210297) or triethylamine) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry (MS): Detect the eluted acyl-CoAs using a tandem mass spectrometer operating in positive ion mode. The most common method is Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored. The precursor ion is typically the protonated molecule [M+H]+, and a characteristic product ion is generated through collision-induced dissociation. For acyl-CoAs, a common neutral loss of the pantetheine (B1680023) phosphate (B84403) portion is often observed.

3. Data Analysis:

  • Quantification: Generate a calibration curve using known concentrations of authentic this compound standard. The concentration of the analyte in the biological samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Below is a diagram illustrating the general workflow for acyl-CoA analysis.

Workflow for Acyl-CoA Analysis Sample Biological Sample (Cells, Tissues) Extraction Extraction with Internal Standard Sample->Extraction Centrifugation Protein Precipitation & Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Workflow for Acyl-CoA Analysis.

Signaling Pathways and Logical Relationships

The metabolism of this compound is intricately linked to central carbon metabolism and cellular signaling. The end products of leucine catabolism, acetyl-CoA and acetoacetate, can enter the TCA cycle for energy production or be utilized for the synthesis of fatty acids and ketone bodies. The availability of branched-chain acyl-CoAs can also influence the composition of cellular membranes by serving as primers for branched-chain fatty acid synthesis, particularly in bacteria.

The following diagram illustrates the key metabolic fates of the products of branched-chain amino acid catabolism.

Metabolic Fates of BCAA Catabolism Products BCAA Branched-Chain Amino Acids (e.g., Leucine) BC_Acyl_CoA Branched-Chain Acyl-CoAs (e.g., this compound) BCAA->BC_Acyl_CoA Catabolism Acetyl_CoA Acetyl-CoA BC_Acyl_CoA->Acetyl_CoA Acetoacetate Acetoacetate BC_Acyl_CoA->Acetoacetate BCFA_Synthesis Branched-Chain Fatty Acid Synthesis (Membrane Composition) BC_Acyl_CoA->BCFA_Synthesis TCA_Cycle TCA Cycle (Energy Production) Acetyl_CoA->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid & Sterol Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Ketone_Bodies Ketone Body Synthesis Acetoacetate->Ketone_Bodies

Caption: Metabolic Fates of BCAA Catabolism.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-Methyloctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

I. Pre-Disposal Safety and Handling

Before initiating the disposal process, it is imperative to use appropriate personal protective equipment (PPE). This includes, at a minimum, nitrile gloves, safety glasses or goggles, and a laboratory coat. All handling of 3-Methyloctanoyl-CoA and its associated waste should be performed in a well-ventilated area, ideally within a chemical fume hood.

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound.

  • Waste Identification and Segregation: All materials that have come into contact with this compound, including contaminated lab supplies like absorbent paper, gloves, and pipette tips, should be treated as hazardous chemical waste.[1][2] It is crucial to segregate this waste stream from other types of waste, such as biological or radioactive waste, unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]

  • Containerization: Select a waste container that is chemically compatible with the compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable for this type of waste.[2] The container must be in good condition, with no cracks or signs of deterioration, and have a leak-proof, screw-on cap.[1] Do not use food containers for storing hazardous waste.[3]

  • Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][4] If the waste is in a solution, all components and their approximate percentages must be listed.[2]

  • Waste Accumulation:

    • For neat (undissolved) compound or small quantities of solution: Carefully transfer the waste into the designated hazardous waste container. For solids, minimize dust by carefully sweeping the material onto a paper or into a weigh boat before transferring it to the container.[2]

    • For contaminated lab supplies (e.g., gloves, wipes): Double-bag the waste in clear plastic bags to allow for visual inspection by EHS waste technicians.[1]

  • Storage: Store the sealed hazardous waste container in a designated and properly labeled hazardous waste storage area.[1] This area should be secure and away from general laboratory traffic. Ensure secondary containment is used to capture any potential leaks or spills.[1] The secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container.[1]

  • Disposal Request: Do not dispose of this compound down the drain or in the regular trash.[5] Contact your institution's EHS office to request a hazardous waste collection.[1] All hazardous waste must be collected within the time limits specified by your institution, typically within 90 days from the time waste is first added to the container.[1]

Data Presentation

CategoryRecommendation
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses/goggles, laboratory coat.[2]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[2][3]
Disposal Method Collection as hazardous chemical waste for incineration by a licensed contractor.[2]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general principle for handling and disposal of laboratory chemical waste is well-established. The step-by-step protocol provided above is a synthesis of these established guidelines. The core experimental procedure for disposal is to safely collect, segregate, and containerize the chemical waste, followed by arranging for its removal by a certified hazardous waste disposal service, typically coordinated through the institution's EHS department.

Mandatory Visualization

Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage & Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is waste solid or liquid? B->C D Place in Labeled, Compatible Hazardous Waste Container C->D Solid or Liquid E Segregate from other waste streams D->E F Store in Designated Area with Secondary Containment E->F G Contact EHS for Waste Pickup F->G

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Methyloctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for handling 3-Methyloctanoyl-CoA in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Risk Assessment

  • Skin and Eye Irritation: Similar compounds can cause irritation upon contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of aerosols or dust may cause respiratory irritation.[3]

  • Unknown Toxicity: The full toxicological properties of this compound have not been extensively studied. Therefore, it is prudent to treat it as a potentially hazardous substance.

A thorough risk assessment should be conducted before commencing any experiment, considering the quantities used and the specific procedures involved.

Personal Protective Equipment (PPE)

The following PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.[4][5]

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or punctures before use.[4][5]
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.[2][6]
Body Protection Laboratory coat or disposable gownA clean, buttoned lab coat is the minimum requirement.[4][5]
Respiratory Protection N95 respirator or use of a chemical fume hoodRecommended when handling powders or creating aerosols.[3][4]
Foot Protection Closed-toe shoesShoes must cover the entire foot.[5]

Handling and Storage

3.1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or volatile solutions.[2][6]

  • Ensure an eyewash station and safety shower are readily accessible.[6]

3.2. Procedural Guidance:

  • Avoid direct contact with skin, eyes, and clothing.[6]

  • Do not breathe dust or vapors.[6]

  • Wash hands thoroughly after handling.[3][6]

  • Do not eat, drink, or smoke in the laboratory.[6]

3.3. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Refer to the manufacturer's recommendations for optimal storage temperature.

Spill and Emergency Procedures

4.1. Spill Cleanup:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully sweep or scoop up the absorbed material into a designated waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent, followed by water.

  • Dispose: Dispose of the waste as hazardous chemical waste.

4.2. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of down the drain or in regular trash.[6]

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end prep_start Start risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe Don Personal Protective Equipment risk_assessment->ppe weigh Weigh Compound in Fume Hood ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate waste Collect Hazardous Waste decontaminate->waste dispose Dispose of Waste per Protocol waste->dispose doff_ppe Doff PPE dispose->doff_ppe end_proc End doff_ppe->end_proc

Caption: Standard laboratory workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.